molecular formula C18H17NO4 B12404504 Fmoc-D-Ala-OH-d3

Fmoc-D-Ala-OH-d3

カタログ番号: B12404504
分子量: 314.3 g/mol
InChIキー: QWXZOFZKSQXPDC-KMKPOHAJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-Ala-OH-d3 is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H17NO4

分子量

314.3 g/mol

IUPAC名

(2R)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3

InChIキー

QWXZOFZKSQXPDC-KMKPOHAJSA-N

異性体SMILES

[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

正規SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

製品の起源

United States

Foundational & Exploratory

Fmoc-D-Ala-OH-d3 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-D-Ala-OH-d3, a deuterated derivative of the Fmoc-protected amino acid D-alanine. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in peptide synthesis and quantitative proteomics.

Core Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a clear comparison of its essential characteristics.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₄D₃NO₄[1]
Molecular Weight 314.35 g/mol [1][2][3][4][5]
Appearance White to off-white solid/powder
Melting Point 147-153 °C[2][5]
Optical Activity [α]20/D −18°, c = 1 in DMF[2][5]
Isotopic Purity 99 atom % D[2][4][5]
Enantiomeric Purity 99%[4]
Storage Temperature 2-8°C[2][5]
Solubility Soluble in DMF
Mass Shift M+3[2][5]

Applications in Research and Development

This compound serves as a critical reagent in several advanced scientific applications:

  • Peptide Synthesis: It is utilized as a building block in Solid-Phase Peptide Synthesis (SPPS) to introduce a deuterated D-alanine residue into a peptide sequence.[2] The Fmoc protecting group facilitates a milder and orthogonal protection strategy compared to traditional Boc chemistry.[1]

  • Quantitative Proteomics: As a stable isotope-labeled amino acid, it is an ideal internal standard for absolute quantification (AQUA) of proteins by mass spectrometry.[3] The known mass shift allows for precise differentiation and quantification of the labeled peptide from its endogenous counterpart.

  • Structural Biology: Peptides and proteins incorporating this labeled amino acid can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structure determination and to study protein dynamics.

  • Metabolic Labeling: Deuterated amino acids can be used as tracers in metabolic studies to investigate the pharmacokinetic and metabolic profiles of drugs and other biomolecules.[3]

Experimental Protocols

General Protocol for the Synthesis of Fmoc-Protected Amino Acids

Materials:

  • D-Alanine-d3

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Deionized water

  • Ethyl ether

  • Ethyl acetate (B1210297)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve D-Alanine-d3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.

  • Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents), followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).

  • Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any insoluble material.

    • Extract the filtrate with ethyl ether (3 times) to remove excess Fmoc-OSu.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.

    • Extract the acidified aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Standard Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain using SPPS.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for Quantitative Proteomics using Stable Isotope Labeling (SILAC)

This diagram outlines the workflow for a typical Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, where a deuterated amino acid like this compound would be used to generate the "heavy" labeled proteome.

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture ('Light' Medium) Mix Mix Cell Populations (1:1) Light_Culture->Mix Heavy_Culture Cell Culture ('Heavy' Medium with Isotope-Labeled Amino Acid) Heavy_Culture->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Identification & Quantification LC_MS->Quantification

Caption: Workflow for quantitative proteomics using SILAC.

Signaling Pathway Analysis using Stable Isotope Labeling

Stable isotope-labeled amino acids are instrumental in metabolic flux analysis to elucidate how signaling pathways influence cellular metabolism. By tracing the incorporation of isotopes into various metabolites, researchers can quantify the activity of metabolic pathways under different cellular conditions, such as the activation or inhibition of a specific signaling cascade.

Signaling_Pathway_Analysis cluster_metabolism Metabolic Flux Signal External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt/mTOR) Receptor->Signaling_Cascade Metabolic_Enzymes Metabolic Enzymes (Upregulation/Activation) Signaling_Cascade->Metabolic_Enzymes Glycolysis Glycolysis Metabolic_Enzymes->Glycolysis TCA_Cycle TCA Cycle Metabolic_Enzymes->TCA_Cycle Isotope_Tracer Stable Isotope Tracer (e.g., 13C-Glucose, 15N-Amino Acids) Isotope_Tracer->Glycolysis Glycolysis->TCA_Cycle Biomass Biomass Synthesis (Nucleotides, Lipids, Proteins) Glycolysis->Biomass TCA_Cycle->Biomass

Caption: Analysis of a signaling pathway's impact on metabolic fluxes.

References

Unlocking Metabolic Fates: A Technical Guide to Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Ala-OH-d3, a deuterated, protected amino acid critical for advancements in peptide chemistry, drug development, and metabolic analysis. This document details its chemical properties, outlines a standard experimental protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its application in pharmacokinetic studies.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid D-alanine, where three hydrogen atoms on the methyl side chain have been replaced with deuterium. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its controlled incorporation into peptide chains during synthesis.

PropertyValue
Chemical Formula C₁₈H₁₄D₃NO₄[1]
Molecular Weight 314.35 g/mol [1][2][3]
CAS Number 225101-67-7[2]
Appearance White to off-white solid powder
Isotopic Purity ≥99 atom % D[2][3]
Melting Point 147-153 °C[2]
Solubility Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO)
Storage Conditions 2-8°C[2]

Experimental Protocol: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a deuterated D-alanine residue using standard Fmoc/tBu chemistry.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HCTU (or HATU/HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Due to the potential for a kinetic isotope effect with deuterated amino acids, extending the coupling time may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development: Pharmacokinetic Studies

The primary application of this compound in drug development is the synthesis of deuterated peptides for use in pharmacokinetic (PK) studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown at the deuterated position (the kinetic isotope effect).

By incorporating this compound into a peptide therapeutic, researchers can investigate how this modification affects the drug's metabolic stability, half-life, and overall pharmacokinetic profile. Deuterated peptides also serve as excellent internal standards for quantitative analysis by mass spectrometry, allowing for precise measurement of the non-deuterated drug candidate in biological samples.

G cluster_synthesis Peptide Synthesis cluster_analysis Pharmacokinetic Analysis start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple this compound (HCTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for subsequent amino acids wash2->repeat repeat->deprotection1 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage peptide Crude Deuterated Peptide cleavage->peptide purification Purification (RP-HPLC) peptide->purification characterization Characterization (MS, NMR) purification->characterization pk_study In Vivo / In Vitro Pharmacokinetic Study characterization->pk_study lcms LC-MS/MS Analysis pk_study->lcms data Pharmacokinetic Data (t1/2, CL, Vd) lcms->data

Caption: Experimental workflow for the synthesis and pharmacokinetic analysis of a deuterated peptide.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways, the peptides synthesized using this building block can be designed to interact with specific cellular targets, such as G-protein coupled receptors (GPCRs). The enhanced metabolic stability of a deuterated peptide ligand could lead to prolonged receptor activation or inhibition, thereby modulating downstream signaling cascades. The use of such deuterated probes allows for a more controlled study of receptor pharmacology and signaling dynamics in vivo.

The logical relationship for its utility in drug discovery is straightforward: by improving the metabolic stability of a peptide therapeutic, its bioavailability and efficacy can be enhanced, potentially leading to a more viable drug candidate.

G cluster_drug_dev Drug Development Logic peptide_candidate Peptide Drug Candidate deuteration Incorporate this compound (Deuteration) peptide_candidate->deuteration metabolic_stability Increased Metabolic Stability (Kinetic Isotope Effect) deuteration->metabolic_stability bioavailability Improved Bioavailability and Half-life metabolic_stability->bioavailability efficacy Enhanced Therapeutic Efficacy bioavailability->efficacy candidate Viable Drug Candidate efficacy->candidate

Caption: Logical workflow for the use of deuteration in peptide drug development.

References

Unveiling the Molecular Weight of Fmoc-D-Ala-OH-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of the deuterated amino acid derivative, Fmoc-D-Ala-OH-d3. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis who utilize stable isotope-labeled compounds for applications such as quantitative proteomics, metabolic tracing, and as internal standards in mass spectrometry.

Introduction

Fmoc-D-Ala-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine, is a commonly used building block in solid-phase peptide synthesis. The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into such molecules is a critical technique for a variety of analytical and research applications. This guide focuses on the d3 isotopologue of Fmoc-D-Ala-OH, where three hydrogen atoms have been replaced by deuterium. Specifically, the deuterium atoms are located on the methyl group of the alanine (B10760859) side chain, resulting in the chemical name N-(9-Fluorenylmethoxycarbonyl)-3,3,3-trideutero-D-alanine.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The introduction of deuterium atoms alters the molecular weight of the parent compound due to the mass difference between hydrogen and deuterium.

Experimental Workflow for Molecular Weight Calculation

The process for determining the molecular weight of this compound is outlined in the workflow diagram below. This involves identifying the molecular formula of the non-deuterated compound, determining the number and location of the deuterium labels, and calculating the final molecular weight based on the atomic masses of the elements.

A Start: Identify Parent Compound (Fmoc-D-Ala-OH) B Determine Molecular Formula of Parent (C18H17NO4) A->B D Identify Isotopic Label (d3) A->D C Obtain Molecular Weight of Parent (311.33 g/mol) B->C F Calculate Mass Change (3 * (Mass of Deuterium - Mass of Hydrogen)) C->F E Determine Location of Deuterium Atoms (Methyl group of Alanine) D->E E->F G Calculate Final Molecular Weight of this compound F->G H End: Final Molecular Weight (314.35 g/mol) G->H

Figure 1: Workflow for the calculation of the molecular weight of this compound.

Quantitative Data Summary

The molecular weights of Fmoc-D-Ala-OH and its deuterated analogue, this compound, are summarized in the table below for direct comparison. The molecular formula for the deuterated compound is C18H14D3NO4.[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )
Fmoc-D-Ala-OHC18H17NO4311.33[3][4]
This compoundC18H14D3NO4314.35[1][2]

Conclusion

The molecular weight of this compound is 314.35 g/mol . This value is derived from the molecular weight of the parent compound, Fmoc-D-Ala-OH (311.33 g/mol ), by substituting three protons with three deuterium atoms on the alanine methyl group. Accurate knowledge of the molecular weight of such isotopically labeled compounds is fundamental for their precise use in quantitative analytical methods and for the synthesis of complex labeled molecules. Professionals in drug development and research can confidently utilize this value in their experimental designs and data analysis.

References

Fmoc-D-Ala-OH-d3 CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Ala-OH-d3, a deuterated, Fmoc-protected D-alanine derivative. It covers its identification, key properties, and applications, with a focus on its role in peptide synthesis and quantitative analysis. Detailed experimental protocols and a workflow visualization are included to support researchers in its practical application.

Core Identification and Properties

This compound is a stable isotope-labeled amino acid building block used in chemical synthesis. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it a valuable tool for mass spectrometry-based applications.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 225101-67-7
Molecular Formula C₁₈H₁₄D₃NO₄
Molecular Weight 314.35 g/mol
Synonyms N-(9-Fluorenylmethoxycarbonyl)-D-alanine-3,3,3-d3, N-α-Fmoc-D-alanine-d3

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Appearance White to off-white solid
Melting Point 147-153 °C[1]
Optical Activity [α]20/D −18°, c = 1 in DMF[1]
Isotopic Purity ≥ 98.5 atom % D[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published. However, its synthesis can be inferred from general methods for deuteration and Fmoc protection of amino acids. The process involves two main stages: the synthesis of D-Alanine-d3, followed by the attachment of the Fmoc protecting group.

1. Synthesis of D-Alanine-d3: The introduction of deuterium at the methyl group of D-alanine can be achieved through various established methods for isotopic labeling. These can include:

  • Reductive amination of a deuterated precursor: Starting with a deuterated pyruvate (B1213749) derivative and performing a stereoselective reductive amination.

  • Catalytic H/D exchange: Using a metal catalyst (e.g., Pt/C) in the presence of a deuterium source like D₂O under controlled conditions to exchange the protons on the methyl group for deuterium.[2]

2. Fmoc Protection of D-Alanine-d3: Once D-Alanine-d3 is synthesized and purified, the amino group is protected with the Fmoc group. A general protocol for this reaction is as follows:

  • Reagents: D-Alanine-d3, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium carbonate, dioxane, water, diethyl ether, ethyl acetate, hydrochloric acid.

  • Procedure:

    • Dissolve D-Alanine-d3 in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate to the solution to achieve basic conditions.

    • Add Fmoc-OSu to the reaction mixture and stir at room temperature for 12-18 hours.

    • Following the reaction, perform an aqueous workup. Filter the mixture and extract with diethyl ether to remove unreacted Fmoc-OSu and other nonpolar impurities.

    • Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product.

    • Extract the product, this compound, into ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Experimental Protocols

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS) . It is used to introduce a deuterated D-alanine residue at a specific position within a peptide sequence.

Protocol for Incorporation of this compound in SPPS:

This protocol outlines the steps for a single coupling cycle to add this compound to a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vessel, prepare the activated amino acid solution. Dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates successful coupling).

  • Continuation of Synthesis: Repeat steps 2-6 for the next amino acid to be added to the peptide chain.

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of stable isotope-labeled peptides. These peptides are invaluable tools in several areas:

  • Quantitative Proteomics: Deuterated peptides are used as internal standards in mass spectrometry-based proteomics for the absolute quantification (AQUA) of proteins and their post-translational modifications.[3] The known concentration of the spiked-in heavy peptide allows for precise determination of the amount of the corresponding endogenous, light peptide.

  • Pharmacokinetic Studies: In drug development, deuterated versions of peptide-based drugs can be used as tracers to study their absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[4]

  • Metabolic Flux Analysis: By tracking the incorporation and turnover of deuterated amino acids in proteins and other metabolites, researchers can gain insights into metabolic pathways and their dynamics.[5]

  • Structural Biology: Deuterated amino acids can be incorporated into peptides and proteins for NMR studies to simplify complex spectra and aid in structure determination.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for using a peptide synthesized with this compound as an internal standard for quantitative proteomics.

experimental_workflow Workflow for Quantitative Analysis using a Deuterated Peptide Standard cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Solid-Phase Peptide Synthesis s2 Incorporation of this compound s1->s2 s3 Cleavage & Purification s2->s3 s4 Quantified Heavy Peptide Standard s3->s4 p3 Spike-in Heavy Peptide Standard s4->p3 Known Amount p1 Biological Sample (e.g., Cell Lysate) p2 Protein Extraction & Digestion p1->p2 p2->p3 a1 LC-MS/MS Analysis p3->a1 a2 Data Processing a1->a2 a3 Quantification of Endogenous Peptide a2->a3

Caption: A general workflow for quantitative proteomics using a synthetic deuterated peptide standard.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is fundamental to ensuring the accuracy, reproducibility, and validity of experimental outcomes. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of Fmoc-D-Ala-OH-d3, a deuterated derivative of the amino acid D-alanine protected with the fluorenylmethoxycarbonyl (Fmoc) group. While specific quantitative data from commercial suppliers for this compound is not always publicly detailed, this document outlines the critical quality attributes, presents the primary methodologies for their determination, and offers a visual representation of the analytical workflows.

This compound is utilized as a stable isotope-labeled internal standard in quantitative mass spectrometry-based applications, such as pharmacokinetic studies and metabolic tracing.[1][2] The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart. The accuracy of these quantitative studies is directly contingent on the precise knowledge of the isotopic purity and enrichment of the labeled standard.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

It is crucial to distinguish between two key parameters:

  • Isotopic Purity: This refers to the percentage of the compound that contains the desired isotopic label. For this compound, it represents the proportion of molecules that are indeed deuterated.

  • Isotopic Enrichment: This specifies the abundance of the stable isotope (deuterium) at the labeled positions within the molecule. High isotopic enrichment signifies that the vast majority of the labeled molecules contain all three deuterium atoms.

Low isotopic purity or enrichment can introduce significant errors in quantitative analyses by underestimating the concentration of the analyte of interest.

Quantitative Data Summary

The determination of isotopic purity and enrichment relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following table summarizes the type of quantitative data obtained from these methods for the analysis of this compound.

Analytical TechniqueParameter MeasuredTypical Data OutputPurpose
Mass Spectrometry (MS) Mass-to-charge (m/z) ratioIsotopic distribution patternDetermines the relative abundance of the M+0, M+1, M+2, and M+3 species, allowing for the calculation of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin propertiesChemical shifts and signal integrationConfirms the position of the deuterium labels and can provide an estimation of isotopic enrichment by comparing signals from labeled and unlabeled positions.

Experimental Protocols

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a compound.[3]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of formic acid to facilitate ionization.[4]

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, commonly coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion of this compound.

  • Data Analysis: The resulting spectrum will display an isotopic cluster for the molecular ion. The relative intensities of the peaks corresponding to the unlabeled compound (M), and the deuterated species (M+1, M+2, M+3) are measured. The isotopic enrichment is calculated from the relative abundance of the M+3 peak compared to the other isotopic peaks, after correcting for the natural abundance of other isotopes (e.g., ¹³C).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and can be used to confirm the location of isotopic labels.[4]

Methodology:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[4]

  • Instrumentation: The sample is analyzed in a high-field NMR spectrometer.

  • Data Acquisition: Both ¹H NMR and ²H (Deuterium) NMR spectra are acquired.

    • In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the methyl protons of the alanine (B10760859) side chain confirms successful deuteration.

    • The ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated methyl group, confirming the presence and location of the deuterium label.

  • Data Analysis: The isotopic purity can be estimated by comparing the integral of any residual proton signal at the labeled position in the ¹H NMR spectrum to the integral of a non-labeled proton signal in the molecule.

Potential Impurities

Impurities in Fmoc-amino acids can arise during synthesis and storage. For this compound, potential impurities are similar to those found in its unlabeled counterpart and can impact experimental results. Common impurities include:

  • Unlabeled Fmoc-D-Ala-OH: The presence of the non-deuterated form will directly affect the accuracy of isotopic dilution studies.

  • Dipeptides (e.g., Fmoc-D-Ala-D-Ala-OH): These can form during the synthesis of the Fmoc-amino acid.[5]

  • β-Alanine Derivatives: These can result from rearrangements during the introduction of the Fmoc protecting group.[5]

  • Free D-Alanine-d3: Incomplete reaction with the Fmoc reagent can leave the free deuterated amino acid.[5]

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of Fmoc-amino acids and separating these potential impurities.[5]

Visualizing the Workflow

The following diagrams illustrate the logical workflows for determining the isotopic purity and enrichment of this compound.

Isotopic_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve MS High-Resolution MS (e.g., ESI-TOF/Orbitrap) Dissolve->MS Acquire Acquire Full Scan Mass Spectrum MS->Acquire Analyze Analyze Isotopic Cluster (M, M+1, M+2, M+3) Acquire->Analyze Calculate Calculate Isotopic Enrichment Analyze->Calculate Result Quantitative Isotopic Enrichment Data Calculate->Result

Caption: Workflow for Isotopic Enrichment Determination by Mass Spectrometry.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Spectroscopy Analysis cluster_output Output Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR High-Field NMR Spectrometer Dissolve->NMR AcquireH1 Acquire 1H NMR Spectrum NMR->AcquireH1 AcquireH2 Acquire 2H NMR Spectrum NMR->AcquireH2 Analyze Integrate Signals and Confirm Label Position AcquireH1->Analyze AcquireH2->Analyze Result Confirmation of Labeling Site & Isotopic Purity Estimation Analyze->Result

References

Solubility of Fmoc-D-Ala-OH-d3 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Importance of Solubility in Peptide Synthesis

The successful incorporation of an amino acid into a growing peptide chain during SPPS is fundamentally dependent on its solubility in the reaction solvent. Inadequate solubility can lead to a host of complications, including:

  • Incomplete Coupling: Undissolved Fmoc-amino acid is unavailable to react with the free N-terminus of the peptide chain, resulting in deletion sequences and impure final products.

  • Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, necessitating longer reaction times or leading to incomplete reactions.

  • Aggregation: Certain Fmoc-protected amino acids have a tendency to aggregate in solution, which can reduce their effective concentration and impede reactivity.

Commonly used solvents in SPPS, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are chosen for their ability to dissolve a wide range of protected amino acids.[1][2]

Quantitative Solubility Data

Direct quantitative solubility data for Fmoc-D-Ala-OH-d3 is limited in public literature. However, data for the non-deuterated analog, Fmoc-D-Ala-OH, provides a strong and reliable indicator. The following table summarizes the available qualitative and quantitative solubility information.

SolventChemical FormulaMolar Mass ( g/mol )Solubility (Fmoc-D-Ala-OH)Source
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mg/mL (321.20 mM)[3]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09"Clearly soluble" at 0.5 M (1 mmole in 2 mL)[4]

Note: The solubility of the deuterated compound, this compound, is expected to be very similar to its non-deuterated counterpart, Fmoc-D-Ala-OH. For applications requiring high precision, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

For researchers who require precise solubility data for this compound in a specific solvent system, the following gravimetric method is a robust and reliable approach.[5][6]

Materials:

  • This compound

  • Organic solvent of interest (e.g., DMF, DMSO, NMP, DCM)

  • Analytical balance

  • Vials with tight-fitting caps

  • Isothermal shaker or magnetic stirrer

  • Centrifuge

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The use of an excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an isothermal shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.[5]

  • Supernatant Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, filter the supernatant through a syringe filter.

  • Solvent Evaporation: Place the extracted supernatant in a pre-weighed vial and evaporate the solvent under reduced pressure or in a fume hood until the dissolved solid is completely dry.

  • Mass Determination: Weigh the vial containing the dried solid. The mass of the dissolved solid is the difference between this final mass and the initial mass of the empty vial.

  • Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the supernatant withdrawn. The result can be expressed in mg/mL or mol/L.

For higher accuracy, especially with more volatile solvents, quantitative analysis of the saturated solution can be performed using High-Performance Liquid Chromatography (HPLC) by comparing the peak area to a standard curve of known concentrations.[5]

Visualization of Workflows and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (24-48h) prep2->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation analysis1 Extract known volume of supernatant separation->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried solid analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_synthesis_parameters Synthesis Parameters cluster_spps_cycle SPPS Cycle cluster_outcomes Peptide Synthesis Outcomes solubility Solubility of This compound concentration Concentration solubility->concentration solvent Choice of Solvent (e.g., DMF, DMSO) solvent->solubility coupling Coupling Efficiency concentration->coupling yield Final Peptide Yield coupling->yield purity Peptide Purity coupling->purity side_reactions Minimization of Side Reactions coupling->side_reactions

Caption: Logical relationship of solubility in the context of Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to the Proper Storage and Handling of Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide on the storage and handling of Fmoc-D-Ala-OH-d3. Due to a lack of specific data for the deuterated form, the information presented herein is largely based on data for the non-deuterated analog, Fmoc-D-Ala-OH, and should be used as a general guideline. Always refer to the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for the most accurate and lot-specific information.

Introduction

This compound is a deuterated derivative of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine. The incorporation of deuterium (B1214612) atoms can be useful in various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. Proper storage and handling of this compound are crucial to maintain its chemical integrity, purity, and ensure the safety of laboratory personnel. This guide synthesizes the best available information to provide recommendations for its appropriate management.

Storage Conditions

Table 1: Recommended Storage Conditions for Fmoc-D-Ala-OH (as a proxy for this compound)

FormTemperatureDurationSource
Powder-20°C3 years[1]
Powder4°C2 years[1]
Powder0-8°CNot Specified[2]
Powder2-30°CNot Specified
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

For long-term storage, it is recommended to store this compound as a powder at -20°C. For short-term laboratory use, storage at 2-8°C is acceptable. It is important to note that the compound is hygroscopic; therefore, it should be stored in a tightly sealed container in a dry environment.

Handling and Safety Precautions

Based on the Safety Data Sheets (SDS) for Fmoc-Ala-OH, the compound is not classified as a hazardous substance.[3][4] However, as with all laboratory chemicals, appropriate safety measures should be taken to minimize exposure.

Table 2: General Handling and Safety Recommendations

Precaution CategoryRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Engineering Controls Handle in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder, to avoid dust generation.
Hygiene Practices Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
Spill Response In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Clean the affected area with an appropriate solvent.
First Aid In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] In case of skin contact: Wash with plenty of soap and water. If inhaled: Move the person to fresh air.[3] If swallowed: Rinse mouth with water. Do not induce vomiting.[3]

Experimental Protocols

Detailed experimental protocols for the storage and handling of this compound are not available in the public domain. The general laboratory procedures for handling solid chemical compounds should be followed. When preparing solutions, it is crucial to use a dry, inert atmosphere if the solvent is hygroscopic. For example, DMSO is noted to be hygroscopic and can impact solubility.[1]

Logical Workflow for Storage and Handling

The following diagram outlines the recommended workflow from receiving the compound to its final use or disposal. This workflow is designed to ensure the integrity of the material and the safety of the personnel.

This compound Handling Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_cleanup Cleanup and Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect verify Verify Compound Identity (CoA) inspect->verify storage_decision Long-term or Short-term? verify->storage_decision long_term Store at -20°C in a desiccator storage_decision->long_term Long-term short_term Store at 2-8°C in a desiccator storage_decision->short_term Short-term ppe Don Appropriate PPE long_term->ppe short_term->ppe weigh Weigh in a Ventilated Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent (if required) weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose

Caption: Workflow for this compound from receipt to disposal.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and quality control of Fmoc-D-Ala-OH-d3, a deuterated and protected amino acid essential for various applications in drug development and biomedical research. The incorporation of deuterium (B1214612) can enhance the pharmacokinetic profiles of peptides, while the Fmoc group is fundamental for its use as a building block in solid-phase peptide synthesis (SPPS).[1][2][3]

Physicochemical Properties and Specifications

The quantitative data for this compound and its common analogs are summarized below. These parameters are critical for quality control, experimental design, and analytical method development.

Table 1: Chemical Identifiers and Properties

Property Value Analog Reference
Chemical Formula C₁₈H₁₄D₃NO₄ -
Molecular Weight 314.35 g/mol Calculated (Analog: 311.33 for unlabeled[4])
Stereochemistry D-configuration -
Isotopic Purity Typically ≥98% Based on commercial standards for similar compounds[5]
CAS Number 284665-07-2 (for L-isomer-d3) Fmoc-L-Ala-OH-d3[5]
Appearance White to off-white powder Fmoc-D-Ala-OH[4]
Melting Point 113-123 °C Fmoc-D-Ala-OH[4]

| Solubility | Soluble in DMF | Fmoc-D-Ala-OH[4] |

Table 2: Quality Control Specifications

Analysis Specification Analog Reference
Purity (HPLC) ≥99.0% (a/a) Fmoc-D-Ala-OH[4]
Enantiomeric Purity ≥99.5% (a/a) Fmoc-D-Ala-OH[4]
Identity (IR) Conforms to structure Fmoc-D-Ala-OH[4]

| Storage Temperature | 2-8°C, Protect from light | General for Fmoc-amino acids[5] |

Synthesis and Manufacturing Workflow

The manufacturing of this compound is a multi-step process that begins with the stereoselective deuteration of a suitable precursor to yield D-Alanine-d3, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.

G Overall Manufacturing Workflow for this compound A Starting Material (L-Alanine or Precursor) B Stage 1: Catalytic Deuteration & Stereoinversion A->B C Intermediate: D-Alanine-d3 B->C Yields deuterated D-isomer D Stage 2: Fmoc Protection C->D E Crude Product: This compound D->E Fmoc-OSu, NaHCO₃ F Purification (Recrystallization) E->F G Final Product: High-Purity this compound F->G H Quality Control (HPLC, NMR, MS) G->H Final release testing

Overall manufacturing workflow.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the deuteration of amino acids and standard Fmoc-protection chemistry.[6][7][8]

Stage 1: Synthesis of D-Alanine-d3

A common method for preparing deuterated D-alanine involves the catalytic deuteration of L-alanine, which achieves both deuterium exchange and stereochemical inversion.[6]

Materials:

  • L-Alanine

  • Dichloropyridoxal analog

  • Chiral base

  • Deuterium oxide (D₂O)

  • 5% Ru/C catalyst (alternative method)[6]

  • Sodium deuteroxide (NaOD) in D₂O (alternative method)[6]

Protocol (Catalytic Stereoinversion):

  • Catalyst Preparation: Prepare a solution of an achiral dichloropyridoxal analogue and a chiral base in D₂O under an inert atmosphere.

  • Reaction: Dissolve L-alanine in the catalyst solution. The reaction is typically carried out at room temperature (25°C).[6] The catalyst facilitates both the H/D exchange at the α-position and the stereoselective inversion from L to D configuration.

  • Monitoring: The reaction progress can be monitored by ¹H NMR to observe the disappearance of the α-proton signal and by chiral HPLC to track the enantiomeric conversion.

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration or extraction. The D₂O is evaporated under reduced pressure, and the resulting deuterated D-alanine is isolated. Further purification may be achieved by ion-exchange chromatography.

Stage 2: Synthesis of this compound

This procedure utilizes the widely adopted method of reacting the amino acid with an N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[7][8][9]

G Chemical Synthesis Pathway for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification DA D-Alanine-d3 React Stir at Room Temp (12-18 hours) DA->React FmocOSu Fmoc-OSu FmocOSu->React Base NaHCO₃ in Dioxane/Water Base->React Wash Wash with Diethyl Ether React->Wash Crude Mixture Acidify Acidify with HCl (to pH ~2) Wash->Acidify Aqueous Layer Filter Filter & Dry Acidify->Filter Precipitate Forms Purify Recrystallize Filter->Purify Crude Product Final This compound Purify->Final Pure Product

Fmoc-protection reaction workflow.

Materials:

  • D-Alanine-d3 (1.0 equivalent)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane (B91453)

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

Protocol:

  • Dissolution: In a reaction flask, dissolve D-Alanine-d3 in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.[8]

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu in 1,4-dioxane and add it dropwise to the stirred amino acid solution.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]

  • Aqueous Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash twice with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.[8]

  • Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2. A white precipitate of the product will form.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight to yield crude this compound.

Purification

To achieve the high purity required for peptide synthesis, the crude product must be purified, typically via recrystallization.[7]

Protocol (Recrystallization):

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved.

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

  • Peptide Synthesis: this compound is used as a standard building block in SPPS to introduce deuterated D-alanine residues into peptides.[4] This can enhance metabolic stability by strengthening C-H bonds, potentially leading to longer drug half-life.

  • Quantitative Proteomics: Peptides synthesized with this reagent can serve as heavy internal standards for mass spectrometry-based quantification of proteins and peptides in complex biological samples.[5]

  • Structural Biology: The deuterium label serves as a non-invasive probe in NMR spectroscopy to study peptide and protein structure, dynamics, and folding.[10]

References

An In-depth Technical Guide to Fmoc-D-Ala-OH-d3: A Deuterated Building Block for Advanced Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Ala-OH-d3, a deuterated N-α-Fmoc-protected D-alanine derivative. This isotopically labeled amino acid is a critical tool in modern peptide chemistry and drug discovery, offering unique advantages for stability, pharmacokinetic profiling, and as an internal standard in quantitative analysis.

Core Concepts and Applications

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus allows for controlled, stepwise elongation of peptide chains under mild basic conditions. The incorporation of a D-amino acid can significantly enhance the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic peptides.

The key feature of this compound is the deuterium (B1214612) labeling on the alanine (B10760859) side chain (d3). This isotopic substitution provides a distinct mass shift, making it an invaluable tool for:

  • Internal Standards: It can be used as an internal standard for quantitative analysis of peptides by mass spectrometry (GC-MS or LC-MS) and NMR.[1]

  • Tracer Studies: The deuterium label allows for the tracking and quantification of peptides in complex biological matrices during drug development and metabolic studies.[1]

  • Pharmacokinetic and Metabolic Profiling: Deuteration can potentially alter the metabolic profile of a drug, sometimes leading to improved pharmacokinetic properties.[1]

Commercial Suppliers and Pricing

The availability and pricing of this compound can vary between suppliers. The following table summarizes publicly available information for research-grade quantities. It is important to note that pricing is subject to change and may not include shipping and handling fees. Researchers should contact the suppliers directly for the most current information and for bulk pricing inquiries.

SupplierProduct NameCatalog NumberPurityQuantityPrice (USD)
CDN IsotopesD-Alanine-3,3,3-d3-N-FMOCD-608599 atom % D, 99% Enantiomeric Purity0.05 g$231.00
0.1 g$393.00
MedChemExpressThis compoundHY-W018029S--Inquire
Alfa ChemistryThis compound---Inquire

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most up-to-date information.

For comparison, the non-deuterated Fmoc-D-Ala-OH is more widely available from suppliers such as Sigma-Aldrich (Novabiochem), Chem-Impex, and others, with pricing for a 5g quantity typically ranging from $75 to over $100.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. Below is a representative protocol for the manual coupling of an Fmoc-protected amino acid to a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin with a free amine group (e.g., Rink Amide resin)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (e.g., DMF, Dichloromethane - DCM)

  • Peptide synthesis vessel

Protocol for a Single Coupling Cycle:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step one more time.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

  • Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the absence of free primary amines, indicating a complete coupling reaction.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow and Application

To better illustrate the processes and logical relationships involving this compound, the following diagrams are provided.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle Resin_Bound_Peptide Resin-Bound Peptide (Free Amine) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Bound_Peptide->Fmoc_Deprotection Washing_1 2. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 3. Coupling (this compound + HATU/DIPEA) Washing_1->Coupling Washing_2 4. Washing (DMF, DCM) Coupling->Washing_2 Elongated_Peptide Resin-Bound Peptide (N+1 Residue) Washing_2->Elongated_Peptide Repeat_Cycle Repeat for next Amino Acid Elongated_Peptide->Repeat_Cycle

Caption: Workflow for a single coupling cycle in SPPS using this compound.

G cluster_1 Role of this compound in Drug Development cluster_2 Applications Fmoc_AA This compound (Deuterated Building Block) SPPS Solid-Phase Peptide Synthesis Fmoc_AA->SPPS Labeled_Peptide Deuterium-Labeled Peptide Therapeutic SPPS->Labeled_Peptide PK_Studies Pharmacokinetic/ Metabolic Profiling Labeled_Peptide->PK_Studies Internal_Standard Quantitative Analysis (LC-MS Internal Standard) Labeled_Peptide->Internal_Standard Stability Enhanced Proteolytic Stability (D-Ala) Labeled_Peptide->Stability

Caption: Logical flow of this compound application in peptide drug development.

Conclusion

This compound is a specialized but powerful reagent for researchers in peptide chemistry and pharmaceutical development. Its combination of a D-amino acid configuration and stable isotope labeling allows for the synthesis of peptides with enhanced stability while simultaneously providing a handle for precise quantification and metabolic tracking. While more expensive than its non-deuterated counterpart, the unique advantages it offers in preclinical and clinical development can be invaluable for accelerating the development of novel peptide-based therapeutics.

References

Safety data sheet (SDS) for Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

Core Technical Guide: Fmoc-D-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (this compound), a critical building block in peptide synthesis for research and pharmaceutical development. This document outlines its physicochemical properties, safety information, and detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical and Safety Data

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₄D₃NO₄[1]
Molecular Weight 314.35 g/mol [2]
Appearance White to off-white solid powder[3]
Melting Point 147-157 °C[4]
Optical Rotation [α]₂₀/D +18 ± 2º (c=1 in DMF)[4]
Purity ≥ 99.5% (HPLC, Chiral purity)[4]
Isotopic Enrichment 99 atom % D[2]
Solubility Soluble in DMSO and DMF[3]

Table 2: Safety and Handling Information (Based on Fmoc-D-Ala-OH)

Hazard IdentificationNot a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[5]
First Aid Measures
InhalationMove person into fresh air. If not breathing, give artificial respiration.[5]
Skin ContactWash off with soap and plenty of water.[5]
Eye ContactFlush eyes with water as a precaution.[5]
IngestionRinse mouth with water. Never give anything by mouth to an unconscious person.[5]
Handling and Storage
HandlingAvoid dust formation. Avoid breathing vapours, mist or gas.[5]
StorageStore at room temperature.[2] Keep container tightly closed in a dry and well-ventilated place.
Personal Protection
Eye/Face ProtectionUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[5]
Skin ProtectionHandle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Respiratory ProtectionRespiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.
Stability and Reactivity
Chemical StabilityStable under recommended storage conditions.[5]
Incompatible MaterialsStrong oxidizing agents.[5]
Hazardous DecompositionHazardous decomposition products formed under fire conditions include Carbon oxides and Nitrogen oxides (NOx).[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support resin.

Materials:

  • This compound

  • Appropriate solid support resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% v/v in DMF)

  • Coupling reagents (e.g., HBTU, HATU, or DIC)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

  • Washing solvents (Dichloromethane (DCM), DMF)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-7 minutes.[6]

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU) in DMF.[7]

    • Add the base (e.g., DIEA, 2 equivalents) to the amino acid solution for pre-activation.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.[7]

    • Monitor the reaction completion using a ninhydrin (B49086) (Kaiser) test. A yellow color indicates a complete reaction.[7]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.[7]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[7]

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (Step 2).[7]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.[7]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.[7]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[7]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]

    • Collect the peptide by centrifugation.[8]

    • Wash the peptide pellet with cold ether.[8]

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Visualizations

Workflow Diagrams

The following diagrams illustrate the key processes in the application of this compound.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Elongation Repeat for Next Amino Acid Wash2->Elongation Elongation->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

SPPS Cycle for Peptide Elongation.

Deprotection_Logic Start Start: Fmoc-Protected Amino Acid on Resin Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine Agitate1 Agitate 5-7 min Add_Piperidine->Agitate1 Drain1 Drain Solution Agitate1->Drain1 Add_Piperidine2 Add 20% Piperidine in DMF Drain1->Add_Piperidine2 Agitate2 Agitate 15-20 min Add_Piperidine2->Agitate2 Drain2 Drain Solution Agitate2->Drain2 Wash Wash with DMF (3-5 times) Drain2->Wash End End: Deprotected Amino Acid on Resin Wash->End

Fmoc Deprotection Workflow.

References

Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with its heavy isotope, deuterium (B1214612), in amino acids has unlocked a powerful and versatile toolkit for researchers across biochemistry, structural biology, drug discovery, and metabolic studies. The subtle mass increase and the stronger carbon-deuterium (C-D) bond impart unique physicochemical properties that enable researchers to trace metabolic fates, elucidate protein structures, and enhance the pharmacokinetic profiles of therapeutics. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, complete with data, experimental protocols, and visualizations to empower your research.

Core Applications of Deuterated Amino Acids

Deuterated amino acids are instrumental in a variety of research applications, primarily centered around their use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry-Based Proteomics and Metabolomics: In MS, the precise mass difference between deuterated ("heavy") and non-deuterated ("light") amino acids allows for accurate relative and absolute quantification of proteins and metabolites.[1] This is the foundation of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either light or heavy amino acids.[2] By mixing cell populations before analysis, experimental variations are minimized, leading to highly accurate quantitative data.[2] Deuterated amino acids also serve as ideal internal standards for quantitative mass spectrometry assays, enabling precise measurement of drug concentrations in biological samples.[3]

  • Metabolic Tracing and Flux Analysis: Deuterated amino acids are invaluable tracers for mapping metabolic pathways and quantifying the rates of metabolic reactions (fluxes).[4] By introducing a deuterated substrate into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing a dynamic view of cellular metabolism.[4] Deuterium from deuterated water (D₂O) can be incorporated into non-essential amino acids, allowing for the simultaneous measurement of various metabolic processes.[3] This approach is crucial for understanding how nutrients and bioactive compounds are metabolized in vivo.[5]

  • NMR Spectroscopy for Structural Biology: In NMR spectroscopy, deuteration is a powerful tool for simplifying complex spectra of large proteins.[6] The substitution of protons with deuterons reduces the number of proton signals and alters relaxation properties, leading to sharper lines and improved spectral quality.[7] This allows for the study of protein structure, dynamics, and interactions that would be intractable with protonated samples.[7] Selective deuteration of specific amino acid types or at specific positions can be used to probe particular regions of a protein.[6]

  • Drug Development and Pharmacokinetics: The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a key principle exploited in drug development.[6] Replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of drug metabolism by enzymes like cytochrome P450s.[6] This can lead to an increased drug half-life, improved oral bioavailability, and a reduction in the formation of potentially toxic metabolites.[8] The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the success of this strategy.[6]

Quantitative Data Presentation

The efficiency of deuterium incorporation is a critical parameter in studies using deuterated amino acids. The following tables summarize quantitative data on deuteration levels achieved through various methods.

Table 1: Deuteration Levels of Amino Acids Using Pt/C-Catalyzed Hydrogen-Deuterium Exchange

Amino AcidMain-Chain Deuteration Level (%)Side-Chain Deuteration Level (%)Overall Deuteration Level (%)Reference
Alanine97.0Low-[3]
Valine96.5Low77.8 (with acetic acid)[3]
Leucine96.5Low35.3 (with acetic acid)[3]
Isoleucine97.5Low-[3]
Proline98.6--[3]
Phenylalanine96.8High80.7[9]
Histidine98.6High82.5[9]
Glycine91.0-91.0[9]

Table 2: Site-Specific Deuterium Incorporation via Dual-Protein Catalysis

Amino AcidCα Deuteration (%)Cβ Deuteration (%)Reference
Norleucine9593[10]
Leucine9588[10]
Isoleucine9593[10]
Norvaline9584[10]
Valine9590[10]
S-Me-CysteineHighModerate[10]
MethionineHighModerate[10]
Phenylalanine9585[10]
Tyrosine9549[10]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated amino acids.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a SILAC experiment for quantitative proteomics.

Materials:

  • SILAC-grade cell culture medium deficient in L-arginine and L-lysine.

  • "Light" L-arginine and L-lysine.

  • "Heavy" deuterated L-arginine (e.g., L-Arginine:HCl (¹³C₆, ¹⁵N₄)) and L-lysine (e.g., L-Lysine:2HCl (¹³C₆, ¹⁵N₂)). Note: While this guide focuses on deuterium, SILAC is commonly performed with ¹³C and ¹⁵N labels. The principle remains the same.

  • Dialyzed fetal bovine serum (dFBS).

  • Cell line of interest.

  • Standard cell culture reagents and equipment.

  • Mass spectrometer.

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the arginine- and lysine-deficient medium with either the light or heavy amino acids to the desired final concentration (e.g., 0.46 mM L-lysine and 0.47 mM L-arginine).[11] Add dFBS to a final concentration of 10%. Sterile filter the complete media.

  • Cell Adaptation: Culture the cells in both "light" and "heavy" media for at least six population doublings to ensure near-complete incorporation (>95%) of the labeled amino acids.[12]

  • Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Cell Harvesting and Lysis: Harvest the cells from both populations and lyse them using a suitable lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease, typically trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the light and heavy peptides will be used for relative quantification.

Production of Deuterated Proteins for NMR Spectroscopy

This protocol describes a method for producing highly deuterated proteins in E. coli.[7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector containing the gene of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium prepared with D₂O (²H-M9).

  • Deuterated glucose (²H₇-glucose) as the carbon source.

  • ¹⁵NH₄Cl as the nitrogen source (for ¹⁵N labeling).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Initial Culture: Inoculate 15 mL of LB medium with a fresh colony of E. coli harboring the expression plasmid and grow at 37°C until the A₆₀₀ reaches ~0.4-0.5.[7]

  • Adaptation to D₂O:

    • Add 15 mL of ²H-M9 medium to the culture (now ~50% D₂O) and continue to grow at 37°C until A₆₀₀ reaches ~0.4-0.5.[7]

    • Add another 30 mL of ²H-M9 medium (now ~75% D₂O) and grow to an A₆₀₀ of ~0.4-0.5.[7]

    • Centrifuge the cells and resuspend the pellet in 100 mL of fresh ²H-M9 medium (100% D₂O).[7]

    • Grow for approximately 1 hour to allow for acclimation, then add another 100 mL of ²H-M9 medium and grow overnight at 37°C.[7]

  • Large-Scale Culture and Induction:

    • Use the overnight culture to inoculate a larger volume of fresh ²H-M9 medium to an initial A₆₀₀ of ~0.2-0.3.[7]

    • Grow at 37°C until the A₆₀₀ reaches 0.8-0.9.[7]

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to grow the culture for several hours (typically 3-5 hours) to allow for protein expression.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the deuterated protein using standard chromatography techniques.

Metabolic Flux Analysis using Deuterated Tracers

This protocol provides a general workflow for an in vitro metabolic flux experiment using a deuterated substrate.[4]

Materials:

  • Mammalian cell line of interest.

  • Culture medium deficient in the metabolite to be traced (e.g., glucose-free DMEM).

  • Deuterated metabolic tracer (e.g., [6,6-²H₂]glucose).

  • Dialyzed FBS.

  • Ice-cold 80:20 methanol (B129727):water solution.

  • Cell scraper.

  • LC-MS/MS system.

Procedure:

  • Cell Seeding and Growth: Seed cells in multi-well plates and grow to ~80% confluency.[4]

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the deficient medium with the deuterated tracer and other necessary components like dFBS and glutamine.[4]

  • Initiation of Labeling: Aspirate the standard growth medium, wash the cells with sterile PBS, and immediately add the pre-warmed labeling medium.[4]

  • Incubation: Incubate the cells for a time sufficient to reach isotopic steady state. This time needs to be determined empirically for each cell line and experimental setup.

  • Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium and immediately add ice-cold 80:20 methanol:water to quench all enzymatic reactions.[4]

    • Freeze the cells on dry ice for 10-15 minutes.[4]

    • Thaw the plate on ice and scrape the cells into the methanol solution.[4]

    • Transfer the cell suspension to a microcentrifuge tube, vortex, and centrifuge to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extract by LC-MS/MS to determine the mass isotopomer distributions of the metabolites of interest. The mass shifts due to deuterium incorporation will reveal the metabolic pathways through which the tracer has been processed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways where deuterated amino acids are applied.

SILAC_Workflow cluster_light Control Condition cluster_heavy Experimental Condition Culture_Light Cell Culture ('Light' Amino Acids) Treatment_Light Control Treatment Culture_Light->Treatment_Light Harvest_Lysis Harvest and Lyse Cells Treatment_Light->Harvest_Lysis Culture_Heavy Cell Culture ('Heavy' Deuterated Amino Acids) Treatment_Heavy Experimental Treatment (e.g., Drug) Culture_Heavy->Treatment_Heavy Treatment_Heavy->Harvest_Lysis Mix Mix Equal Amounts of Protein Lysates Harvest_Lysis->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Quantification (Heavy/Light Ratios) LCMS->Quant

SILAC experimental workflow for quantitative proteomics.

mTOR_Signaling AminoAcids Amino Acids (including Deuterated Tracers) Ragulator Ragulator Complex AminoAcids->Ragulator sensed by Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Drug_Metabolism_Workflow cluster_in_vitro In Vitro Metabolism cluster_data_analysis Data Analysis Deuterated_Drug Deuterated Drug Candidate Incubation Incubation at 37°C Deuterated_Drug->Incubation Liver_Microsomes Liver Microsomes (contains CYP enzymes) Liver_Microsomes->Incubation Quenching Quench Reaction Incubation->Quenching LCMS_Analysis LC-MS/MS Analysis Quenching->LCMS_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID PK_Parameters Determine Pharmacokinetic Parameters (e.g., t½) LCMS_Analysis->PK_Parameters KIE_Analysis Kinetic Isotope Effect (KIE) Analysis Metabolite_ID->KIE_Analysis PK_Parameters->KIE_Analysis Outcome Optimized Drug Candidate (Improved Metabolic Stability) KIE_Analysis->Outcome GPCR_Signaling_Ligand_Binding cluster_binding_and_conformational_change Ligand Binding and Receptor Dynamics cluster_downstream_signaling Downstream Signaling Cascade Deuterated_Ligand Deuterated Ligand (Agonist or Antagonist) Binding Ligand Binding Deuterated_Ligand->Binding GPCR G-Protein Coupled Receptor (GPCR) (Isotope Labeled for NMR) GPCR->Binding Conformational_Change Conformational Change in GPCR Binding->Conformational_Change NMR_Spectroscopy NMR Spectroscopy (e.g., 2D ¹H-¹⁵N HSQC) Conformational_Change->NMR_Spectroscopy monitored by G_Protein G-Protein Conformational_Change->G_Protein activates NMR_Data_Analysis NMR Data Analysis (Chemical Shift Perturbations) NMR_Spectroscopy->NMR_Data_Analysis Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Structural_Insights Structural Insights into Ligand Binding and Receptor Activation NMR_Data_Analysis->Structural_Insights

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides is a fundamental tool for discovery and innovation. At the heart of the most prevalent method for peptide synthesis lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This in-depth guide provides a technical overview of Fmoc-protected amino acids and their central role in solid-phase peptide synthesis (SPPS), offering detailed protocols and a comparative analysis of critical reagents.

The introduction of Fmoc chemistry revolutionized peptide synthesis by providing a milder and more efficient alternative to harsher methods, such as those employing the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Fmoc group's key advantage is its lability to weak bases, while remaining stable to acidic conditions.[3] This orthogonality allows for the selective removal of the Nα-Fmoc group without prematurely cleaving the peptide from its solid support or removing acid-labile side-chain protecting groups.[3][] This strategy is particularly advantageous for the synthesis of long or complex peptides, including those with post-translational modifications like phosphorylation or glycosylation.[1][5]

The Engine of Peptide Assembly: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cyclical process that systematically elongates a peptide chain while it is anchored to an insoluble resin support.[2][6] This approach simplifies the purification process, as reagents and byproducts can be easily washed away after each step.[6] The fundamental steps of a typical Fmoc SPPS cycle are resin selection and swelling, Nα-Fmoc deprotection, amino acid coupling, and, finally, cleavage and global deprotection.

Logical Workflow of Fmoc Solid-Phase Peptide Synthesis

Fmoc_SPPS_Workflow start Start: Resin Selection & Swelling deprotection 1. Nα-Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Nα-Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage 3. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage purification Peptide Purification (e.g., HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Overall workflow of Fmoc-based solid-phase peptide synthesis.

The Critical Step: Nα-Fmoc Deprotection

The selective removal of the Fmoc group from the N-terminus of the growing peptide chain is paramount for the addition of the next amino acid. This is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7]

The deprotection proceeds via a β-elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[8][9] The excess piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF, which is subsequently removed during washing steps.[1][8]

Mechanism of Fmoc Deprotection by Piperidine

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction 1. Proton Abstraction (Formation of Carbanion) Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Beta_Elimination 2. β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct Beta_Elimination->DBF_Adduct trapped by Piperidine CO2 CO₂ Beta_Elimination->CO2

Caption: The β-elimination mechanism of Fmoc group removal using piperidine.

Experimental Protocol: Nα-Fmoc Deprotection
  • Resin Washing: Wash the peptide-resin three times with DMF to remove residual reagents from the previous step.[10]

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the washed resin.[1][10]

  • Incubation: Allow the reaction to proceed for a specified time. A common protocol involves two treatments: a first treatment of 1-5 minutes, followed by a second treatment of 10-20 minutes to ensure complete removal.

  • Resin Washing: Thoroughly wash the resin with DMF (typically 5-6 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]

Table 1: Standard Fmoc Deprotection Conditions

Reagent Concentration Solvent Typical Reaction Time
Piperidine 20% (v/v) DMF or NMP 5-20 minutes
Piperazine/DBU 2% / 2% (v/v) DMF 5-15 minutes
4-Methylpiperidine 20% (v/v) DMF 10-30 minutes

| Dipropylamine (DPA) | 25% (v/v) | DMF | Reduces aspartimide formation |

Forging the Link: Amino Acid Coupling

Following the exposure of the free N-terminal amine, the next Fmoc-protected amino acid is introduced and coupled to the growing peptide chain. This reaction requires the activation of the carboxylic acid group of the incoming amino acid to facilitate the formation of a stable amide (peptide) bond.[2] This activation is achieved using specialized coupling reagents.

Experimental Workflow for Amino Acid Coupling

Coupling_Workflow cluster_preparation Reagent Preparation cluster_reaction Coupling on Resin Fmoc_AA Fmoc-Amino Acid (3-5 equiv.) Activation 1. Pre-activation of Fmoc-Amino Acid Fmoc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, ~2.9 equiv.) Coupling_Reagent->Activation Base Base (e.g., DIPEA, 6 equiv.) Base->Activation Solvent Solvent (DMF) Solvent->Activation Add_Solution 2. Add Activated AA Solution to Resin Activation->Add_Solution Deprotected_Resin Deprotected Peptide-Resin Deprotected_Resin->Add_Solution Coupling_Reaction 3. Agitate at RT (15 min - 4h) Add_Solution->Coupling_Reaction Wash 4. Wash Resin (DMF) Coupling_Reaction->Wash

Caption: General experimental workflow for the amino acid coupling step.

The choice of coupling reagent is critical and can significantly impact coupling efficiency, reaction time, and the potential for side reactions, most notably racemization.[11] Modern coupling reagents are broadly categorized into aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP).[11][12] Carbodiimides like DIC, often used with an additive such as HOBt or OxymaPure, represent an older but still viable and cost-effective option.[12][13]

Table 2: Comparison of Common Coupling Reagents in Fmoc SPPS

Reagent Reagent Type Typical Coupling Time Representative Yield (%) Level of Racemization Key Characteristics
HATU Aminium/Uronium Salt 15-45 minutes >99 Very Low Highly reactive and efficient, based on HOAt.[11]
HBTU Aminium/Uronium Salt 20-60 minutes >98 Low Efficient, but slightly less reactive than HATU.[11]
HCTU Aminium/Uronium Salt 15-45 minutes >99 Very Low Similar to HATU, often more cost-effective.[10]
PyBOP Phosphonium Salt 30-120 minutes >98 Low Highly efficient with a low tendency for racemization.[11]
DIC/HOBt Carbodiimide/Additive 60-180 minutes >95 Low Cost-effective, good for standard couplings.[11]

| DIC/OxymaPure | Carbodiimide/Additive | 60-180 minutes | >95 | Very Low | Safer and often more effective alternative to HOBt.[11] |

Safeguarding Functionality: Side-Chain Protection

Amino acids with reactive side-chain functionalities (e.g., amines, carboxylic acids, hydroxyls) require orthogonal protecting groups.[1] These groups must remain stable during the repetitive base treatments for Fmoc removal but be readily cleavable during the final acid-mediated cleavage from the resin.[1][14] The selection of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions and ensure the synthesis of the correct peptide sequence.[14]

Table 3: Common Side-Chain Protecting Groups in Fmoc SPPS

Amino Acid Functional Group Common Protecting Group(s)
Arginine (Arg) Guanidinium Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)
Aspartic Acid (Asp) Carboxylic Acid OtBu (tert-butyl ester)
Cysteine (Cys) Thiol Trt (Trityl), Acm (Acetamidomethyl)
Glutamic Acid (Glu) Carboxylic Acid OtBu (tert-butyl ester)
Histidine (His) Imidazole Trt (Trityl)
Lysine (Lys) Amine Boc (tert-butyloxycarbonyl)
Serine (Ser) Hydroxyl tBu (tert-butyl)
Threonine (Thr) Hydroxyl tBu (tert-butyl)
Tryptophan (Trp) Indole Boc (tert-butyloxycarbonyl)

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) |

Conclusion: A Versatile and Indispensable Tool

The Fmoc protection strategy has become the gold standard for solid-phase peptide synthesis due to its mild reaction conditions, high efficiency, and suitability for automation.[1] A thorough understanding of the underlying chemistry, including the mechanisms of deprotection and coupling, and the strategic selection of resins, coupling reagents, and side-chain protecting groups are essential for the successful synthesis of high-purity peptides. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage the power of Fmoc-protected amino acids in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Ala-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-D-Ala-OH-d3 in solid-phase peptide synthesis (SPPS). The incorporation of stable isotope-labeled amino acids, such as deuterated D-alanine, is a critical technique in quantitative proteomics, structural biology, and the development of therapeutic peptides with improved pharmacokinetic profiles. This document outlines the necessary protocols, expected outcomes, and key considerations for the successful synthesis of peptides containing this compound using standard Fmoc/tBu chemistry.

Introduction

This compound is a deuterated version of the D-alanine amino acid, protected at the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The replacement of the three protons on the methyl side chain with deuterium (B1214612) atoms introduces a stable, non-radioactive isotopic label. This mass shift allows for the use of peptides incorporating this amino acid as internal standards in mass spectrometry-based quantitative assays (e.g., AQUA - Absolute QUantification of proteins) or as probes in NMR spectroscopy for structural and dynamic studies. While chemically similar to its non-deuterated counterpart, the increased mass can lead to a kinetic isotope effect (KIE), potentially slowing down reaction rates during peptide synthesis. Therefore, optimization of standard SPPS protocols is often necessary to ensure high incorporation efficiency.

Data Presentation

The successful incorporation of this compound requires careful consideration of reaction conditions. Due to the kinetic isotope effect, extended reaction times for coupling and deprotection steps are generally recommended to achieve high yields and purity. The following tables summarize the key physicochemical properties of this compound and provide a comparative overview of typical SPPS parameters for both the deuterated and non-deuterated Fmoc-D-Ala-OH.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₄D₃NO₄
Molecular Weight314.35 g/mol
Isotopic Purity≥ 98%
AppearanceWhite to off-white solid
Storage Conditions-20°C, desiccated

Table 2: Comparative SPPS Parameters for Fmoc-D-Ala-OH and this compound

ParameterFmoc-D-Ala-OH (Standard)This compound (Recommended)Rationale for Difference
Coupling Time 30 - 60 minutes60 - 120 minutes (or double coupling)Overcoming the kinetic isotope effect to ensure complete acylation.
Deprotection Time 2 x 10 minutes2 x 15-20 minutesSlower kinetics of base-mediated Fmoc removal from the deuterated residue.
Equivalents of Amino Acid 3 - 5 eq.3 - 5 eq.Standard excess is generally sufficient.
Equivalents of Coupling Reagent 3 - 5 eq.3 - 5 eq.Standard excess is generally sufficient.
Expected Incorporation Efficiency > 99%> 95%With optimized conditions, high efficiency is achievable.
Crude Peptide Purity (Post-Cleavage) Sequence-dependentSequence-dependentMay be slightly lower if reaction times are not optimized.

Experimental Protocols

The following protocols describe a standard manual Fmoc/tBu solid-phase peptide synthesis workflow for the incorporation of this compound. These protocols can be adapted for automated peptide synthesizers.

Resin Swelling
  • Objective: To swell the solid-phase resin, making the reactive sites accessible.

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

Fmoc Deprotection
  • Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Procedure:

    • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat steps 1-3 one more time.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines.

Amino Acid Coupling
  • Objective: To couple the this compound to the deprotected N-terminus of the peptide chain on the resin.

  • Procedure:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.

    • Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 60-120 minutes at room temperature. For difficult couplings, a second coupling step (double coupling) may be performed.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Capping (Optional)
  • Objective: To block any unreacted amino groups to prevent the formation of deletion sequences.

  • Procedure:

    • If the Kaiser test after coupling is positive, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.

    • Wash the resin with DMF.

Cleavage and Side-Chain Deprotection
  • Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

  • Procedure:

    • After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Objective: To purify the crude peptide and verify its identity and purity.

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass spectrum should show a +3 Da shift for each incorporated this compound residue compared to the non-deuterated analogue.

Visualizations

The following diagrams illustrate the key workflows in the solid-phase peptide synthesis of a peptide containing this compound.

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cycle->Deprotect n-1 cycles FinalDeprotect Final Fmoc Deprotection Cycle->FinalDeprotect Final cycle Cleave 4. Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotect->Cleave Purify 5. Purification (RP-HPLC) Cleave->Purify Analyze 6. Analysis (Mass Spectrometry) Purify->Analyze Peptide End: Purified Peptide Analyze->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Deprotection_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling (with this compound) Deprotect_Start Peptide-Resin-(Fmoc) Add_Piperidine Add 20% Piperidine in DMF Deprotect_Start->Add_Piperidine Agitate_Deprotect Agitate 15-20 min Add_Piperidine->Agitate_Deprotect Drain_Deprotect Drain Agitate_Deprotect->Drain_Deprotect Repeat_Deprotect Repeat Once Drain_Deprotect->Repeat_Deprotect Wash_Deprotect Wash with DMF Repeat_Deprotect->Wash_Deprotect Deprotect_End Peptide-Resin-(H) Wash_Deprotect->Deprotect_End Coupling_Start Peptide-Resin-(H) Preactivate Pre-activate this compound with HBTU/DIPEA in DMF Coupling_Start->Preactivate Add_AA Add activated amino acid to resin Preactivate->Add_AA Agitate_Couple Agitate 60-120 min Add_AA->Agitate_Couple Drain_Couple Drain Agitate_Couple->Drain_Couple Wash_Couple Wash with DMF Drain_Couple->Wash_Couple Coupling_End Peptide-Resin-(D-Ala-d3-Fmoc) Wash_Couple->Coupling_End

Caption: Detailed cycle of Fmoc deprotection and coupling for this compound.

Application Notes and Protocols for the Incorporation of Fmoc-D-Ala-OH-d3 in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. D-amino acids, the enantiomers of their naturally occurring L-counterparts, are of particular interest due to their ability to confer resistance to proteolytic degradation, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics. Furthermore, the introduction of stable isotopes, such as deuterium (B1214612) (d), provides a valuable tool for pharmacokinetic studies and metabolic profiling using mass spectrometry, without altering the fundamental chemical properties of the molecule.

This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-D-Ala-OH-d3 into peptide sequences using automated solid-phase peptide synthesis (SPPS). These guidelines are intended to assist researchers in optimizing their synthesis workflows and achieving high-purity, deuterated D-alanine-containing peptides for a range of applications, from basic research to the development of novel therapeutic agents.

Physicochemical Properties of this compound

The successful incorporation of any amino acid derivative in automated SPPS begins with a thorough understanding of its physical and chemical properties. While specific data for the d3 variant of Fmoc-D-Ala-OH is not extensively published, the properties are expected to be nearly identical to its non-deuterated and L-enantiomer counterparts, with a slight increase in molecular weight due to the presence of three deuterium atoms.

Table 1: Physicochemical Properties of Fmoc-L-Ala-OH-d3 (as a proxy for this compound)

PropertyValue
Molecular Formula C₁₈H₁₄D₃NO₄
Molecular Weight 314.35 g/mol
Appearance White to off-white solid
Isotopic Purity Typically ≥98 atom % D
Solubility Soluble in DMF, NMP, and DMSO
Storage Conditions Store at -20°C for long-term stability

Note: Data is based on commercially available Fmoc-L-Ala-OH-d3 and is expected to be comparable for this compound.

Applications of Peptides Containing D-Alanine

The incorporation of D-alanine into peptides has significant implications, particularly in the field of antimicrobial drug development. The bacterial cell wall, a crucial structure for bacterial survival, is composed of peptidoglycan, which contains D-alanine residues. Specifically, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a key component of the peptidoglycan precursor, Lipid II. This structure is the target of last-resort antibiotics like vancomycin, which binds to the D-Ala-D-Ala motif and inhibits cell wall synthesis, leading to bacterial cell death.

Furthermore, many bacteria have evolved resistance mechanisms involving D-alanine. For instance, in Staphylococcus aureus, the dlt operon is responsible for the D-alanylation of teichoic acids in the cell wall. This process reduces the net negative charge of the cell surface, leading to electrostatic repulsion of positively charged antimicrobial peptides (AMPs), a key component of the innate immune response. The study of peptides containing D-alanine and its deuterated analogs can, therefore, provide valuable insights into these resistance mechanisms and aid in the design of novel antibiotics that can overcome them.

Experimental Protocols

The following protocols are designed for the incorporation of this compound in an automated peptide synthesizer using standard Fmoc/tBu chemistry.

Materials
  • This compound

  • High-quality solid-phase synthesis resin (e.g., Rink Amide AM resin for C-terminal amides)

  • Standard protected L-amino acids (Fmoc-protected)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Additives (e.g., HOBt, OxymaPure®)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Precipitation solvent: Cold diethyl ether

Automated Peptide Synthesis Protocol

This protocol outlines a general procedure for a single coupling cycle of this compound on an automated peptide synthesizer. Parameters may need to be optimized based on the specific instrument and peptide sequence.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Allow to react for 3-5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and allow to react for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and allow for pre-activation (typically 1-2 minutes for uronium/aminium reagents).

    • Transfer the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For potentially difficult couplings, a longer reaction time or double coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Analysis and Purification:

    • Analyze the crude peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the incorporation of the deuterated amino acid (mass shift of +3 Da compared to the non-deuterated peptide).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Performance of Coupling Reagents

Table 2: Comparison of Common Coupling Reagents for Fmoc-D-Ala-OH Incorporation

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Yield (%)Level of RacemizationKey Advantages & Disadvantages
HBTU/DIPEA Aminium/Uronium Salt20-60>98LowAdvantages: Fast, efficient, and widely used. Disadvantages: Potential for guanidinylation of the N-terminus if used in excess.
HATU/DIPEA Aminium/Uronium Salt15-45>99Very LowAdvantages: Highly reactive, excellent for sterically hindered couplings. Lower racemization than HBTU. Disadvantages: Higher cost.
DIC/OxymaPure® Carbodiimide/Additive60-180>97LowAdvantages: Cost-effective, minimal racemization. OxymaPure® is a safer alternative to HOBt. Disadvantages: Slower reaction times compared to onium salts.
PyBOP/DIPEA Phosphonium Salt30-120>98LowAdvantages: Efficient, no risk of guanidinylation. Disadvantages: Can be more expensive than carbodiimides.

Disclaimer: The data presented is a compilation of representative values from various studies and application notes for non-deuterated Fmoc-D-Ala-OH. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Visualizations

Signaling Pathway: D-Alanine in Bacterial Cell Wall and Antibiotic Resistance

bacterial_cell_wall cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid_II Lipid_II UDP-MurNAc-pentapeptide->Lipid_II D-Ala D-Ala Ddl Ddl D-Ala->Ddl DltA DltA D-Ala->DltA L-Ala L-Ala Alanine_Racemase Alanine_Racemase L-Ala->Alanine_Racemase Alanine_Racemase->D-Ala D-Ala-D-Ala D-Ala-D-Ala Ddl->D-Ala-D-Ala D-Ala-D-Ala->UDP-MurNAc-pentapeptide DltC DltC DltA->DltC DltB DltB DltC->DltB Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation/ Transpeptidation DltD DltD DltB->DltD Teichoic_Acids Teichoic_Acids DltD->Teichoic_Acids D-alanylation AMPs AMPs Teichoic_Acids->AMPs Repulsion Vancomycin Vancomycin Vancomycin->D-Ala-D-Ala Inhibition

Caption: D-Alanine's role in bacterial cell wall synthesis and antibiotic resistance.

Experimental Workflow: Automated Peptide Synthesis

peptide_synthesis_workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Wash with DMF Fmoc_Deprotection->Washing_1 Coupling Couple this compound (or other amino acid) Washing_1->Coupling Washing_2 Wash with DMF/DCM Coupling->Washing_2 Repeat_Cycle Repeat_Cycle Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Cleavage Cleavage from Resin (TFA Cocktail) Repeat_Cycle->Final_Cleavage Synthesis Complete Precipitation Precipitation in Cold Ether Final_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis End End Analysis->End

Caption: Automated solid-phase peptide synthesis workflow.

Logical Relationship: Optimizing Coupling Conditions

coupling_optimization Start Incomplete Coupling? Increase_Time Increase Coupling Time (2-4 hours) Start->Increase_Time Yes Success Coupling Successful Start->Success No Double_Couple Perform Double Coupling Increase_Time->Double_Couple Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent Check_Purity Check Purity of Reagents Change_Reagent->Check_Purity Check_Purity->Success Improved Failure Re-evaluate Sequence/Strategy Check_Purity->Failure No Improvement

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Leveraging Deuterated Amino Acids in Peptide Therapeutics

The incorporation of stable isotope-labeled amino acids, such as Fmoc-D-Ala-OH-d3, into peptide sequences represents a strategic advancement in drug development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at non-exchangeable positions confers unique physicochemical properties to the resulting peptide without altering its fundamental chemical structure or receptor-binding affinity. This subtle modification can lead to significant improvements in the pharmacokinetic profile of peptide-based therapeutics.

The primary advantage of using deuterated amino acids lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[1] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate.[1] In the context of drug metabolism, many peptide degradation pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing these susceptible hydrogens with deuterium, the metabolic breakdown of the peptide is slowed, leading to several therapeutic benefits:

  • Enhanced Metabolic Stability and Increased Half-Life: Deuterated peptides exhibit greater resistance to enzymatic degradation, resulting in a longer residence time in the body.[1] This can translate to a reduced dosing frequency, improving patient compliance and convenience.

  • Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to more predictable and sustained plasma concentrations of the drug, potentially enhancing its overall efficacy.[1]

  • Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can decrease the production of potentially toxic byproducts, leading to a better safety profile.[1]

This compound is particularly useful for introducing a deuterated alaninyl residue. The D-configuration already provides resistance to many proteases, and the addition of deuterium can further enhance stability, making it a valuable building block for developing robust peptide drug candidates, such as long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity.[2]

Illustrative Application: GLP-1 Receptor Agonist Development

Glucagon-like peptide-1 (GLP-1) receptor agonists are a critical class of therapeutics for managing type 2 diabetes.[2] Native GLP-1 has a very short half-life due to rapid enzymatic degradation.[3] The synthesis of GLP-1 analogues incorporating deuterated amino acids like D-Ala-d3 can significantly prolong their activity. The diagram below illustrates the GLP-1 receptor signaling pathway, which is the target of such enhanced therapeutics.

GLP1_Signaling_Pathway cluster_cell Pancreatic β-Cell cluster_effects Downstream Effects GLP1_Agonist Deuterated GLP-1 Agonist (e.g., containing D-Ala-d3) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds G_Protein Gαs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Gene ↑ Insulin Gene Transcription PKA->Insulin_Gene Insulin_Exocytosis ↑ Insulin Granule Exocytosis PKA->Insulin_Exocytosis Beta_Cell_Survival ↑ β-Cell Proliferation & Survival PKA->Beta_Cell_Survival Epac2->Insulin_Exocytosis Solution_Phase_Workflow cluster_cycle Synthesis Cycle Start Start with C-Terminal Amino Acid Ester (e.g., H-Gly-OtBu) Deprotection Step 1: Nα-Fmoc Deprotection (e.g., Piperidine in DMF) Workup1 Work-up & Purification (Aqueous Wash / Extraction) Deprotection->Workup1 Coupling Step 2: Peptide Coupling (this compound, Coupling Reagents) Workup1->Coupling Workup2 Work-up & Purification (Aqueous Wash, Precipitation, or Column Chromatography) Coupling->Workup2 Next_Cycle Proceed to Next Cycle or Final Deprotection Workup2->Next_Cycle Next_Cycle->Deprotection Add next amino acid

References

Application Notes and Protocols for Fmoc-D-Ala-OH-d3 in Protein Structure Analysis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-D-Ala-OH-d3, a deuterated amino acid, for the site-specific isotopic labeling of peptides and proteins. This technique is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating protein structure, dynamics, and interactions, which is critical for drug discovery and development.

Introduction to Site-Specific Deuteration with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the three-dimensional structures of proteins in solution. However, its application to larger proteins (>25 kDa) is often hampered by spectral complexity and rapid signal decay (transverse relaxation). Isotopic labeling, particularly deuteration, is a key strategy to overcome these limitations.[1]

Site-specific incorporation of deuterium (B1214612), such as using this compound, offers a targeted approach to simplify ¹H NMR spectra. By replacing the three protons on the methyl group of D-alanine with deuterium, the corresponding ¹H signals are eliminated, and the relaxation properties of neighboring protons are favorably altered. This leads to narrower linewidths and improved spectral resolution, facilitating the analysis of complex protein structures.[2]

Key Applications:

  • Structural Biology: Simplification of crowded spectral regions to aid in resonance assignment and determination of protein folds.

  • Drug Discovery: Probing protein-ligand interactions by selectively labeling residues at the binding site to monitor chemical shift perturbations upon ligand binding.

  • Enzyme Mechanism Studies: Investigating the dynamics of active site residues during catalysis.

  • Protein Folding Studies: Monitoring the folding pathway of a protein by selectively observing specific labeled sites.

Data Presentation: Expected Impact of d3-Alanine Incorporation

The incorporation of d3-alanine is expected to have a significant and beneficial impact on the quality of NMR spectra. The following table summarizes the anticipated quantitative effects on key NMR parameters.

ParameterProtein without d3-AlaProtein with d3-AlaRationale for Change
¹H Linewidth (Hz) of neighboring protons BroaderNarrowerReduction of dipolar relaxation contributions from the alanine (B10760859) methyl group.
Transverse Relaxation Time (T₂) of neighboring ¹³C ShorterLongerThe primary relaxation pathway for ¹³C is dipolar coupling to attached protons. Replacing protons with deuterium, which has a smaller gyromagnetic ratio, significantly reduces this relaxation pathway.[3]
Spectral Resolution LowerHigherNarrower linewidths and reduced signal overlap lead to better-resolved peaks.
Sensitivity in TROSY Experiments StandardEnhancedTransverse Relaxation Optimized Spectroscopy (TROSY) benefits from the altered relaxation properties of deuterated samples, leading to significant sensitivity gains for larger proteins.[4]

Experimental Protocols

Peptide Synthesis using this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a single this compound residue into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • This compound

  • Rink Amide or Wang resin

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for non-deuterated amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound.

    • Note: For isotopically labeled amino acids, it is advisable to use a slightly longer coupling time (e.g., 2-4 hours) to ensure complete incorporation.[5] Monitoring the coupling reaction with a Kaiser test is recommended.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.[6][7][8]

  • Dissolution: Dissolve the lyophilized, purified peptide/protein in a deuterated NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment) to a final concentration of 0.1 - 1.0 mM. The buffer should be chosen to maintain the stability and solubility of the protein (e.g., 20 mM phosphate (B84403) buffer, pH 6.5, 50 mM NaCl).

  • Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter.[7]

  • Transfer: Transfer the filtered sample into a high-quality, clean NMR tube. The recommended sample volume for most spectrometers is 550-680 µL.[9]

  • Internal Standard: For chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

  • Degassing (Optional): For samples sensitive to oxidation or for long-term experiments, degassing by a few cycles of freeze-pump-thaw can be beneficial.[7]

NMR Spectroscopy

The following are generalized protocols for acquiring 2D ¹H-¹⁵N HSQC and TROSY spectra of a protein site-specifically labeled with this compound. These experiments are fundamental for protein NMR analysis.

3.3.1. 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides a fingerprint of the protein, with one peak for each backbone and sidechain amide group.

Pulse Sequence: A standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence should be used (e.g., hsqcetf3gpsi on Bruker spectrometers).[3]

Key Parameters:

  • Spectrometer Frequency: 600 MHz or higher is recommended for proteins.

  • Temperature: 298 K (25°C), or the temperature at which the protein is most stable.

  • ¹H Spectral Width: 12-16 ppm, centered around the water resonance (approx. 4.7 ppm).

  • ¹⁵N Spectral Width: 30-40 ppm, centered around 118-120 ppm.

  • Number of Scans: 8-16, depending on sample concentration.

  • Recycle Delay: 1.0 - 1.5 seconds.

  • ¹J(NH) Coupling Constant: Set to approximately 90-95 Hz.

3.3.2. 2D ¹H-¹⁵N TROSY (Transverse Relaxation Optimized Spectroscopy)

For larger proteins, the TROSY experiment provides significantly better resolution and sensitivity.[10]

Pulse Sequence: A standard TROSY pulse sequence should be used (e.g., trosyetf3gpsi on Bruker spectrometers).[10]

Key Parameters:

  • Most parameters are similar to the HSQC experiment.

  • The key difference is in the pulse sequence itself, which is designed to select for the most slowly relaxing component of the amide proton signal. This is particularly effective for deuterated proteins.[4]

Data Analysis:

  • Process the acquired data using NMR software (e.g., TopSpin, NMRPipe).

  • Apply appropriate window functions (e.g., squared sine bell) and perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • The absence of a signal from the deuterated alanine residue will simplify the spectrum. Analyze the chemical shifts and linewidths of the remaining peaks to gain insights into the protein's structure and dynamics.

Visualizations

Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep NMR Sample Preparation Lyophilization->SamplePrep Dissolution in NMR Buffer DataAcq NMR Data Acquisition (HSQC/TROSY) SamplePrep->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc Structure Structure Calculation & Refinement DataProc->Structure SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + HBTU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Spectral_Simplification Effect of Site-Specific Deuteration on a Hypothetical ¹H NMR Spectrum a1 Ala1 g1 Gly2 l1 Leu3 d1 D-Ala4 a2 Ala1 s1 Ser5 g2 Gly2 l2 Leu3 s2 Ser5

References

Application Notes and Protocols for Fmoc-D-Ala-OH-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-D-Ala-OH-d3 as an internal standard for the precise and accurate quantification of D-Alanine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols and data are intended to serve as a foundational resource for method development and validation in research, clinical, and pharmaceutical settings.

Introduction

D-amino acids, once considered rare in higher organisms, are now recognized for their significant roles in various physiological and pathological processes. D-Alanine, in particular, is a component of bacterial cell walls and its presence in mammals can be indicative of gut microbiome activity or certain disease states. Accurate quantification of D-Alanine is therefore crucial for advancing our understanding of its biological functions and for the development of novel diagnostics and therapeutics.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for variability in sample preparation, chromatographic separation, and ionization efficiency.[1] this compound, a deuterated analog of Fmoc-D-Alanine, serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring co-elution and similar behavior throughout the analytical workflow, which ultimately leads to more accurate and reliable quantification.

Principle: Isotope Dilution Mass Spectrometry

The methodology is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated internal standard, this compound, is spiked into the sample containing an unknown quantity of the target analyte, D-Alanine. Both the analyte and the internal standard are then derivatized with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to enhance their chromatographic retention and ionization efficiency. During LC-MS/MS analysis, the mass spectrometer distinguishes between the derivatized analyte and the deuterated internal standard based on their mass-to-charge (m/z) difference. Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the initial concentration of the analyte in the sample.

Quantitative Data

The following tables summarize the key mass spectrometry parameters for the analysis of Fmoc-D-Ala-OH and its deuterated internal standard. Note: The specific MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.

Table 1: Mass Spectrometry Parameters

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M-H]⁻ (m/z)
Fmoc-D-Ala-OHC₁₈H₁₇NO₄311.33310.1
This compoundC₁₈H₁₄D₃NO₄314.35313.1

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Fmoc-D-Ala-OH310.1178.1 (Fmoc ion)100Optimize
Fmoc-D-Ala-OH310.188.1 (Alanine fragment)100Optimize
This compound (IS)313.1178.1 (Fmoc ion)100Optimize
This compound (IS)313.191.1 (d3-Alanine fragment)100Optimize

Table 3: Chromatographic and Method Performance Characteristics (Hypothetical Values for a Validated Method)

ParameterValue
Chromatographic ColumnChiral Stationary Phase Column (e.g., Astec CHIROBIOTIC V2, 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.5 mL/min
Injection Volume10 µL
Retention Time (approx.)8.5 min
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Linearity (r²)>0.995
Precision (%CV)<15%
Accuracy (%Bias)85-115%

Experimental Protocols

The following sections provide detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis.

Preparation of Reagents and Standards
  • D-Alanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Alanine and dissolve in 10 mL of 0.1 M HCl.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking the D-Alanine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve final concentrations ranging from 2 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of deionized water, adjust the pH to 9.0 with 1 M NaOH, and make up the final volume to 1 L.

  • Fmoc-Cl Derivatization Reagent (15 mM): Dissolve 40 mg of Fmoc-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.

Sample Preparation and Derivatization
  • Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) using appropriate procedures and store at -80°C until analysis.

  • Protein Precipitation: To 100 µL of sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (10 µg/mL). Vortex briefly. Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Derivatization: To the supernatant, add 50 µL of Borate Buffer (0.1 M, pH 9.0) and 50 µL of Fmoc-Cl solution (15 mM). Vortex immediately.

  • Incubation: Incubate the mixture at room temperature for 15 minutes.

  • Quenching: Add 20 µL of 1% formic acid in water to quench the reaction. Vortex.

  • Transfer for Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing Multiple Reaction Monitoring (MRM).

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column is essential for the separation of D- and L-Alanine. An Astec CHIROBIOTIC V2 (4.6 x 250 mm, 5 µm) or equivalent is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 20% B (re-equilibration)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen, set to medium

    • MRM Transitions: Monitor the transitions specified in Table 2.

Data Analysis

  • Integrate the peak areas for the analyte (Fmoc-D-Ala-OH) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for all samples, calibrators, and quality controls.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

  • Determine the concentration of D-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AddBuffer Add Borate Buffer (pH 9.0) Supernatant->AddBuffer AddFmoc Add Fmoc-Cl Reagent AddBuffer->AddFmoc Incubate Incubate at RT AddFmoc->Incubate Quench Quench with Formic Acid Incubate->Quench Inject Inject into LC-MS/MS Quench->Inject Separate Chiral Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify D-Alanine Calibrate->Quantify

Caption: Experimental workflow for the quantification of D-Alanine.

Logical Relationship of Isotope Dilution

G Analyte D-Alanine (Analyte) Unknown Concentration IS This compound (IS) Known Concentration Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Sample Biological Sample Sample->Analyte Concentration Calculated Analyte Concentration Ratio->Concentration

Caption: Principle of quantification using an internal standard.

References

Application Notes and Protocols for Quantitative Proteomics using Fmoc-D-Ala-OH-d3 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance and turnover. Stable isotope labeling, coupled with mass spectrometry (MS), provides a robust methodology for accurate and reproducible quantification. The use of synthetic peptides incorporating stable isotopes as internal standards is a widely adopted strategy for absolute protein quantification. This document provides detailed application notes and protocols for a quantitative proteomics workflow utilizing peptides synthesized with Fmoc-D-Ala-OH-d3, a deuterium-labeled amino acid.

The incorporation of this compound into a synthetic peptide introduces a known mass shift (+3 Da) compared to its natural counterpart, without significantly altering its chemical properties. This "heavy" peptide serves as an ideal internal standard to be spiked into a biological sample. By comparing the mass spectrometry signal intensities of the endogenous ("light") and the labeled ("heavy") peptides, precise quantification of the target protein can be achieved. This technique is particularly valuable for validating biomarker candidates, studying signaling pathways, and characterizing drug targets.

Core Applications

  • Absolute Quantification (AQUA): Determine the absolute concentration of a target protein in a complex biological sample by spiking in a known quantity of the heavy peptide standard.[1]

  • Validation of Biomarkers: Validate putative protein biomarkers identified through discovery proteomics by developing targeted mass spectrometry assays using heavy peptide internal standards.

  • Drug Development and Pharmacokinetics: Monitor the expression levels of protein targets in response to drug treatment and conduct pharmacokinetic studies of peptide-based therapeutics.

  • Signaling Pathway Analysis: Quantify changes in the abundance of key proteins within a signaling cascade to understand pathway dynamics.

Experimental Workflow Overview

The overall workflow for quantitative proteomics using this compound labeled peptides involves several key stages:

  • Target Peptide Selection: Identify a proteotypic peptide unique to the protein of interest.

  • Heavy Peptide Synthesis: Synthesize the target peptide incorporating this compound using solid-phase peptide synthesis (SPPS).

  • Sample Preparation: Extract and digest the protein sample from cells, tissues, or biofluids.

  • Spiking of Internal Standard: Add a precisely known amount of the purified heavy peptide to the digested sample.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Extract ion chromatograms for both the light and heavy peptides, calculate the peak area ratio, and determine the absolute quantity of the endogenous peptide.

G cluster_0 Peptide Synthesis & Preparation cluster_1 Sample Processing cluster_2 Analysis a Target Peptide Selection b Solid-Phase Peptide Synthesis (incorporating this compound) a->b c Peptide Cleavage & Purification b->c d Quantification of Heavy Peptide c->d g Spike-in of Heavy Peptide Standard d->g e Protein Extraction (from cells, tissue, etc.) f Protein Digestion (e.g., with Trypsin) e->f f->g h LC-MS/MS Analysis g->h i Data Extraction & Processing (XIC of light & heavy peptides) h->i j Absolute Quantification i->j

Caption: Quantitative proteomics workflow using a deuterated peptide standard.

Detailed Experimental Protocols

Protocol 1: Synthesis of d3-Alanine Labeled Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • This compound

  • Standard Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF (Deprotection solution)

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve 4 equivalents of the standard Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF.

    • Add 8 equivalents of DIPEA and agitate for 2 minutes to activate.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Amino Acid Coupling (this compound):

    • Dissolve 2 equivalents of this compound in DMF.

    • Activate with a 1:1 mixture of DIC and Oxyma Pure.

    • Add the activated amino acid to the resin and increase the coupling time to a minimum of 2 hours, potentially up to 4 hours, to ensure complete reaction.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the mass of the synthesized peptide using mass spectrometry.

Protocol 2: Protein Digestion and Heavy Peptide Spike-in

Materials:

  • Protein extract from biological samples

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Purified d3-labeled peptide standard

  • Formic acid

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the protein pellet in 8 M urea.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Spike-in of Heavy Peptide:

    • Add a known amount of the purified and quantified this compound labeled peptide standard to the digested sample. The amount should be optimized to be within the linear range of detection and ideally close to the expected abundance of the endogenous peptide.

  • Sample Cleanup:

    • Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the sample using a C18 solid-phase extraction cartridge.

    • Dry the sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis and Data Processing

Procedure:

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase nano-LC system.

    • Separate the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Note on Chromatographic Shift: Deuterated peptides may elute slightly earlier than their non-deuterated counterparts.[2] It is crucial to use a sufficiently long chromatographic gradient to ensure baseline separation or co-elution within a narrow window for accurate quantification.

  • MS/MS Analysis:

    • Analyze the eluting peptides on a high-resolution mass spectrometer.

    • Use a targeted MS/MS method (e.g., Parallel Reaction Monitoring - PRM, or Multiple Reaction Monitoring - MRM) for quantification.

    • Set the instrument to specifically monitor the precursor-to-fragment ion transitions for both the light (endogenous) and heavy (d3-labeled) peptides.

  • Data Analysis:

    • Process the raw MS data using appropriate software (e.g., Skyline, MaxQuant).

    • Extract the ion chromatograms (XICs) for the selected transitions of both the light and heavy peptides.

    • Calculate the area under the curve for each XIC.

    • Determine the ratio of the light to heavy peptide peak areas.

    • Calculate the absolute amount of the endogenous peptide using the known concentration of the spiked-in heavy peptide standard.

Data Presentation

Quantitative results should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₅D₃NO₄
Molecular Weight ~314.35 g/mol
Isotopic Purity ≥ 98 atom % D
Appearance White to off-white solid
Mass Shift +3 Da

Table 2: Example MRM Transitions for a Target Peptide

PeptidePrecursor m/zFragment IonFragment m/z
Light Peptide (Endogenous) 750.4y7829.5
750.4y6716.4
750.4b3345.2
Heavy Peptide (d3-labeled) 751.9y7832.5
751.9y6719.4
751.9b3348.2

Table 3: Example Quantification Data

Sample IDLight Peptide Peak AreaHeavy Peptide Peak AreaLight/Heavy RatioAmount of Spiked-in Heavy Peptide (fmol)Calculated Amount of Endogenous Peptide (fmol)
Control 11.25E+072.50E+070.5010050.0
Control 21.35E+072.48E+070.5410054.0
Treated 12.88E+072.52E+071.14100114.0
Treated 23.10E+072.49E+071.25100125.0

Signaling Pathway Visualization

The quantification of proteins using d3-labeled peptides can be applied to study dynamic changes in signaling pathways. For instance, in a kinase signaling cascade, the abundance of a downstream effector protein can be precisely measured upon stimulation.

G ligand Ligand receptor Receptor ligand->receptor Binds kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates target_protein Target Protein (Quantified with d3-peptide) kinase2->target_protein Activates/Upregulates response Cellular Response target_protein->response

Caption: A generic kinase signaling pathway leading to a quantifiable cellular response.

Conclusion

The use of this compound for the synthesis of stable isotope-labeled peptides provides a reliable and cost-effective method for absolute protein quantification.[] This approach offers high accuracy and reproducibility, making it an invaluable tool for a wide range of applications in proteomics, from basic research to clinical and pharmaceutical development. Careful optimization of the peptide synthesis and mass spectrometry methods is crucial for achieving high-quality, dependable results.

References

Application Notes and Protocols for Metabolic Labeling with Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Ala-OH-d3 is a stable isotope-labeled derivative of the amino acid D-alanine, where three hydrogen atoms on the methyl group have been replaced with deuterium.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its use in solid-phase peptide synthesis, while the deuterated D-alanine, once deprotected, serves as a tracer in metabolic labeling experiments.[3][4][5] This technique is particularly valuable for investigating biological pathways where D-alanine is a key component, most notably in the biosynthesis of the bacterial cell wall.[6] The incorporation of the "heavy" d3-D-alanine into biomolecules can be monitored using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing insights into metabolic flux and the mechanism of action of antimicrobial agents.[3][7]

Key Applications

  • Elucidation of Bacterial Cell Wall Biosynthesis: D-alanine is an essential building block of peptidoglycan, the major component of the bacterial cell wall.[6] Metabolic labeling with d3-D-alanine allows for the detailed study of peptidoglycan synthesis and turnover.

  • High-Throughput Screening for Novel Antibiotics: The incorporation of d3-D-alanine into the cell wall can be used as a readout for bacterial growth and cell wall synthesis.[8] This principle can be applied to high-throughput screening assays to identify new compounds that inhibit this crucial pathway.

  • Mechanism of Action Studies for Antimicrobial Agents: By tracking the incorporation of d3-D-alanine in the presence of an antibiotic, researchers can determine if the drug targets the D-alanine metabolic pathway or subsequent steps in peptidoglycan synthesis.[6]

  • Quantitative Proteomics: Deuterated amino acids can be used as internal standards for mass spectrometry-based quantification of proteins in complex biological samples.[7][9]

Experimental Protocols

Protocol 1: Deprotection of this compound

The Fmoc protecting group must be removed from this compound before it can be utilized by cells in metabolic labeling studies.[3]

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl)

  • Lyophilizer

Procedure:

  • Dissolve this compound in DMF.

  • Add a 20% solution of piperidine in DMF to the dissolved this compound.[4]

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[10]

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Once the reaction is complete, precipitate the deprotected d3-D-alanine by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product and discard the supernatant.

  • Wash the pellet with cold diethyl ether to remove residual piperidine and other impurities.

  • Dissolve the pellet in a minimal amount of water and adjust the pH to ~2 with HCl to protonate the amino acid.

  • Lyophilize the solution to obtain the purified d3-D-Ala-OH as a powder.

  • Quantify the purified d3-D-Ala-OH before use in cell culture media.

Protocol 2: Metabolic Labeling of Bacterial Cultures with d3-D-Ala

This protocol outlines a general workflow for labeling bacterial cultures with d3-D-Ala.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Chemically defined minimal medium

  • Purified d3-D-Ala-OH

  • Sterile stock solution of d3-D-Ala-OH

  • Incubator shaker

Procedure:

  • Media Preparation: Prepare a chemically defined minimal medium that lacks unlabeled D-alanine to avoid isotopic dilution.[6]

  • Starter Culture: Inoculate a small volume of the minimal medium with the bacterial strain and grow overnight to obtain a starter culture.[6]

  • Main Culture & Labeling:

    • Inoculate a larger volume of fresh minimal medium with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Grow the culture at the optimal temperature with shaking to the mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).

    • Add the sterile stock solution of d3-D-Ala-OH to a final concentration of 1-5 mM.[6]

    • Continue incubation for a duration sufficient to achieve isotopic steady state, typically several generations (e.g., 5-8 cell doublings).[6]

  • Harvesting & Quenching:

    • Rapidly withdraw a defined volume of the cell culture.

    • To quench metabolic activity, immediately centrifuge the cells at a low temperature (e.g., 4°C) and discard the supernatant.[11] Alternatively, plunge the culture into a pre-chilled solvent like 80% methanol (B129727) at -80°C.[3]

Protocol 3: Metabolite Extraction

Materials:

  • Quenched bacterial cell pellet

  • Extraction solvent (e.g., cold 80% methanol or a mixture of methanol/water/chloroform)

  • Vortex mixer

  • Centrifuge

  • Lyophilizer or speed vacuum

Procedure:

  • Resuspend the quenched cell pellet in the cold extraction solvent.[6]

  • Vortex the mixture vigorously to ensure cell lysis and metabolite solubilization.[3]

  • Incubate at a low temperature (e.g., -80°C for 20 minutes) to further facilitate extraction.[3]

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.[3][6]

  • Transfer the supernatant, which contains the extracted metabolites, to a new tube.[3]

  • Dry the metabolite extracts using a lyophilizer or a speed vacuum.[3][6] The dried extracts can be stored at -80°C until analysis.

Quantitative Data Presentation

The following tables represent hypothetical data that could be obtained from metabolic labeling experiments with this compound.

Table 1: Isotopic Enrichment of Key Metabolites in the Peptidoglycan Pathway

MetaboliteIsotopic Enrichment (M+3) %Standard Deviation
Intracellular d3-D-Ala98.5± 1.2
d3-D-Ala-d3-D-Ala95.2± 2.1
UDP-MurNAc-pentapeptide(d3)89.7± 3.5
Peptidoglycan-incorporated d3-D-Ala85.4± 4.3

Table 2: Effect of Inhibitor X on d3-D-Ala Incorporation into Peptidoglycan

Inhibitor X Concentration (µM)d3-D-Ala Incorporation (%)Standard Deviation
0 (Control)100± 5.6
0.185.2± 4.8
152.1± 3.9
1015.8± 2.5
1002.3± 0.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Metabolic Labeling cluster_analysis Analysis Fmoc_DAla This compound Deprotection Fmoc Deprotection (Piperidine in DMF) Fmoc_DAla->Deprotection d3_DAla Purified d3-D-Ala-OH Deprotection->d3_DAla Labeling Incubation with d3-D-Ala-OH d3_DAla->Labeling Bacteria Bacterial Culture (Mid-log phase) Bacteria->Labeling Labeled_Bacteria Labeled Bacteria Labeling->Labeled_Bacteria Quenching Quench Metabolism (-80°C Methanol) Labeled_Bacteria->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis Data Quantitative Data (Isotopic Enrichment) MS_Analysis->Data peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall d3_DAla d3-D-Ala Ddl D-Ala-D-Ala Ligase (Ddl) d3_DAla->Ddl 2x Dipeptide d3-D-Ala-d3-D-Ala Ddl->Dipeptide MurF MurF Ligase Dipeptide->MurF UDP_Penta UDP-MurNAc-Pentapeptide(d3) MurF->UDP_Penta UDP_Tri UDP-MurNAc-Tripeptide UDP_Tri->MurF MraY MraY UDP_Penta->MraY Lipid_I Lipid I (d3) MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II (d3) MurG->Lipid_II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Glycan_Chain Growing Peptidoglycan Chain (with d3-D-Ala) Transglycosylase->Glycan_Chain Transpeptidase Transpeptidase Glycan_Chain->Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG

References

Application Notes and Protocols: Synthesis and Application of Deuterated Peptides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic substitution of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a powerful tool in drug discovery and development. This modification, known as deuteration, can significantly enhance the pharmacokinetic and metabolic profiles of therapeutic peptides. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have a profound impact on the metabolic stability of a peptide, primarily due to the kinetic isotope effect (KIE), which slows down enzymatic reactions involving the cleavage of a C-H bond.[1] Consequently, deuterated peptides often exhibit increased resistance to enzymatic degradation, leading to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.[1] This application note provides a comprehensive overview of the synthesis, analysis, and application of deuterated peptides in drug discovery, complete with detailed protocols and illustrative data.

Advantages of Peptide Deuteration

Deuteration offers several key advantages in the development of peptide-based therapeutics:

  • Enhanced Metabolic Stability: The primary benefit of deuteration is the increased resistance to enzymatic degradation by proteases and other metabolic enzymes.[1]

  • Improved Pharmacokinetic Profile: Slower metabolism leads to a prolonged half-life (t½) and increased total drug exposure (AUC).[1]

  • Reduced Dosing Frequency: A longer-circulating peptide can lead to less frequent administration for patients, improving convenience and compliance.[1]

  • Potentially Altered Metabolite Profile: Deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.[1]

  • Applications in a Wide Range of Diseases: Deuterated peptides are being explored for various therapeutic areas, including oncology, neurology, and cardiovascular diseases.

Data Presentation: A Quantitative Comparison

While specific clinical data for every deuterated peptide compared to its non-deuterated counterpart is not always publicly available, the well-established principles of the kinetic isotope effect allow for the projection of expected improvements. The following tables provide illustrative data based on these principles.[1]

Table 1: Comparative In Vitro Metabolic Stability of a Hypothetical Peptide [1]

ParameterNon-Deuterated PeptideDeuterated PeptideFold Improvement
In Vitro Half-life (t½) in Human Plasma (hours)2.57.53.0x
Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg)150503.0x

Data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability.[1]

Table 2: Projected In Vivo Pharmacokinetic Parameters of a Hypothetical Peptide [1]

ParameterNon-Deuterated PeptideDeuterated PeptideExpected Improvement
Bioavailability (%)20452.25x
Half-life (t½) (hours)4123.0x
Area Under the Curve (AUC) (ng·h/mL)5000150003.0x
Clearance (CL/F) (L/h/kg)0.50.173.0x

This data is representative of the expected pharmacokinetic improvements based on studies of deuterated small molecule drugs and the principles of deuteration.[1]

Experimental Protocols

The successful development and evaluation of deuterated peptides rely on robust experimental protocols for their synthesis and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the manual synthesis of a peptide incorporating a deuterated amino acid using Fmoc/tBu chemistry.

Materials:

  • Rink Amide Resin

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • Fmoc-protected amino acids (standard and deuterated)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)

  • Ice-cold diethyl ether

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling (for both standard and deuterated amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HATU/HBTU in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours. For deuterated amino acids, extending the coupling time may be beneficial to ensure complete reaction.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the deuterated peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Metabolic Stability Assay in Human Plasma

This protocol details the procedure to compare the stability of a deuterated peptide with its non-deuterated counterpart in human plasma.[1]

Materials:

  • Deuterated and non-deuterated peptides

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) with an internal standard

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mM stock solutions of both the deuterated and non-deuterated peptides in a suitable solvent (e.g., DMSO or water).[1]

  • Incubation:

    • Pre-warm human plasma to 37°C.[1]

    • Spike the plasma with the peptide stock solution to a final concentration of 1 µM.[1]

    • Incubate the samples at 37°C with gentle agitation.[1]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to the plasma aliquot.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the plasma proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining peptide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the half-lives of the deuterated and non-deuterated peptides.

Protocol 3: LC-MS/MS Analysis for Pharmacokinetic Studies

This protocol provides a general framework for the quantitative analysis of a deuterated peptide in a biological matrix (e.g., plasma) for pharmacokinetic studies.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Deuterated peptide standard and its non-deuterated analog (for use as an internal standard if the primary analyte is not deuterated, or vice-versa)

  • Biological matrix samples from the in vivo study

Procedure:

  • Sample Preparation:

    • Thaw the biological samples (e.g., plasma) on ice.

    • Perform a protein precipitation or solid-phase extraction to remove proteins and other interfering substances. A common method is to add 3 volumes of acetonitrile containing the internal standard to 1 volume of plasma.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the peptide from other components. A typical gradient might start with a low percentage of mobile phase B, which is then increased over time to elute the peptide.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for the specific deuterated peptide and its internal standard.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the deuterated peptide into the blank biological matrix.

    • Process the data to calculate the peak area ratios of the analyte to the internal standard.

    • Determine the concentration of the deuterated peptide in the unknown samples by interpolating from the calibration curve.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

Visualizations

Signaling Pathway Investigation with Deuterated Peptides

Deuterated peptides are valuable tools for studying protein-ligand interactions and conformational dynamics within signaling pathways using techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Deuterated_Peptide Deuterated Peptide (Ligand) GPCR G Protein-Coupled Receptor (GPCR) Deuterated_Peptide->GPCR Binding & HDX-MS Analysis of Conformational Changes G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling pathway probed by a deuterated peptide using HDX-MS.

Experimental Workflow for Deuterated Peptide Development

The development of a deuterated peptide therapeutic follows a structured workflow from synthesis to in vivo evaluation.

Deuterated_Peptide_Workflow Synthesis 1. Synthesis (SPPS with Deuterated AAs) Purification 2. Purification (RP-HPLC) Synthesis->Purification Characterization 3. Characterization (MS, Analytical HPLC) Purification->Characterization In_Vitro_Assay 4. In Vitro Stability (Plasma, Microsomes) Characterization->In_Vitro_Assay In_Vivo_PK 5. In Vivo Pharmacokinetics (Rodent Model) In_Vitro_Assay->In_Vivo_PK Lead_Optimization Lead Optimization In_Vivo_PK->Lead_Optimization

Caption: Workflow for the development and evaluation of deuterated peptides.

Logical Relationship in Deuteration Strategy

The decision to deuterate a peptide is based on a logical progression aimed at improving its drug-like properties.

Deuteration_Logic Problem Peptide Candidate with Poor Metabolic Stability Hypothesis Deuteration at Metabolic 'Hotspots' will slow degradation (KIE) Problem->Hypothesis Action Synthesize Deuterated Analog Hypothesis->Action Evaluation Comparative In Vitro and In Vivo Studies Action->Evaluation Outcome Improved Pharmacokinetic Profile Evaluation->Outcome

Caption: Logical framework for employing deuteration to enhance peptide stability.

Conclusion

The incorporation of deuterium into therapeutic peptides represents a promising strategy to overcome the inherent challenges of metabolic instability and poor pharmacokinetic profiles. By leveraging the kinetic isotope effect, researchers can develop more robust and effective peptide-based drugs. The protocols and data presented in this application note provide a foundational guide for scientists and drug development professionals to explore the potential of deuterated peptides in their research and development pipelines. Careful consideration of synthesis, purification, and analytical methods is crucial for the successful implementation of this powerful drug discovery tool.

References

Probing Protein Dynamics with Deuterium: Applications of Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of protein dynamics is fundamental to understanding biological function, from enzyme catalysis to signal transduction. Site-specific incorporation of stable isotopes offers a powerful tool to investigate these complex molecular motions. Fmoc-D-Ala-OH-d3, a deuterated and stereochemically distinct building block, provides a unique probe for researchers in structural biology, biochemistry, and drug development. The replacement of protons with deuterium (B1214612) at the methyl group of D-alanine allows for specific tracking and simplification of complex spectra in Nuclear Magnetic Resonance (NMR) spectroscopy and provides a mass shift for Mass Spectrometry (MS) based analyses.[1][2] This application note provides a detailed overview of the uses of this compound, including experimental protocols and data presentation for studying protein dynamics.

The incorporation of D-amino acids, such as D-alanine, can also confer resistance to proteolytic degradation, making peptides and proteins more stable for structural and functional studies.[3] The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry enables the precise, site-specific insertion of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS).[4][5][6]

Key Applications in Protein Dynamics Studies

The strategic incorporation of this compound into a protein of interest allows for detailed investigation of:

  • Local Environment and Conformational Substates: The deuterium label simplifies complex proton NMR spectra, allowing researchers to focus on the signals from the labeled site and characterize its local environment and any conformational changes that are essential for biological activity.[1][4]

  • Protein Folding and Unfolding Pathways: By monitoring the deuterium-labeled site, the dynamics of specific regions of a protein can be tracked during folding and unfolding events.

  • Ligand and Drug Binding: Changes in the NMR signal or mass spectrum of the deuterated alanine (B10760859) residue upon the addition of a binding partner can be used to map binding sites and quantify binding affinities.[7]

  • Enzyme Mechanisms: Placing the deuterated probe within an enzyme's active site can provide insights into the catalytic mechanism by monitoring changes in the local environment during the enzymatic reaction.[7]

Data Presentation

The primary analytical techniques benefiting from the incorporation of this compound are NMR spectroscopy and Mass Spectrometry. Below are tables summarizing typical quantitative data obtained from such experiments.

Table 1: Illustrative ²H NMR Relaxation Data for a Deuterated D-Alanine Residue in a Protein

ParameterFree PeptidePeptide-Ligand ComplexInterpretation
T₁ (longitudinal relaxation time) 85 ms120 msIncreased T₁ suggests reduced mobility upon ligand binding.
T₂ (transverse relaxation time) 30 ms22 msDecreased T₂ indicates slower tumbling and/or conformational exchange.
Heteronuclear NOE 0.650.82An increase in the NOE value points to a more rigid backbone structure.

Table 2: Mass Spectrometry Data for a Deuterated Peptide Standard

Peptide SequenceIsotope LabelTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Shift (Da)
Ac-Gly-Ala-Val-NH₂Unlabeled273.1692273.1695N/A
Ac-Gly-(D-Ala-d3)-Val-NH₂Deuterated276.1880276.1883+3.0188

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the manual synthesis of a peptide containing a deuterated D-alanine residue using Fmoc chemistry.[4][6]

Materials:

  • This compound

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU/HATU, HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity), HBTU/HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling (yellow beads indicate success).

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet. Purify the peptide using reverse-phase HPLC.

Protocol 2: NMR Spectroscopy for Protein Dynamics

This protocol provides a general workflow for using the deuterated peptide to study protein dynamics.

Materials:

  • Purified, deuterated peptide/protein

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation: Dissolve the lyophilized deuterated peptide/protein in the NMR buffer to a final concentration of 0.1-1.0 mM.

  • NMR Data Acquisition:

    • Acquire a series of ²H NMR experiments to measure relaxation parameters (T₁, T₂).

    • Acquire a ¹H-¹³C HSQC experiment if the alanine is also ¹³C labeled to correlate the deuterium with its attached carbon.

    • For studying interactions, acquire spectra before and after the addition of a ligand.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Analyze the relaxation data to calculate order parameters (S²), which reflect the flexibility of the N-H bond vector.[8]

    • Compare chemical shifts and relaxation parameters in the free and bound states to identify interaction sites and dynamic changes.

Visualizations

sps_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (this compound + HBTU/DIPEA) deprotection->coupling wash1 Wash (DMF) coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Negative (Incomplete) repeat Repeat Cycle for Next Amino Acid kaiser->repeat Positive final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Final Amino Acid repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Purified Deuterated Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis of a Deuterated Peptide.

nmr_dynamics_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis s1 Synthesize & Purify Deuterated Protein s2 Dissolve in NMR Buffer s1->s2 a1 Acquire 2H T1/T2 Relaxation Experiments s2->a1 a2 Acquire Heteronuclear NOE Experiment a1->a2 a3 Titrate with Ligand (Optional) a2->a3 d1 Process Spectra a2->d1 a3->d1 d2 Calculate Relaxation Rates & Order Parameters (S²) d1->d2 d3 Compare Free vs. Bound States d2->d3 d4 Interpret Protein Dynamics d3->d4

Caption: Workflow for Studying Protein Dynamics using NMR Spectroscopy.

Conclusion

This compound is a valuable tool for researchers seeking to unravel the complexities of protein dynamics. Its site-specific incorporation via SPPS, coupled with analysis by NMR and mass spectrometry, provides high-resolution insights into local protein environments, conformational changes, and molecular interactions. The protocols and data presented here serve as a guide for the successful application of this deuterated amino acid in cutting-edge research and drug development.

References

Application Notes and Protocols for the Use of Fmoc-D-Ala-OH-d3 in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-D-Ala-OH-d3 in kinetic isotope effect (KIE) studies. The incorporation of deuterium (B1214612) at the methyl group of D-alanine allows for the sensitive probing of reaction mechanisms, elucidation of enzymatic pathways, and enhancement of metabolic stability in peptide-based therapeutics.

Introduction to the Kinetic Isotope Effect (KIE) with Deuterated Alanine (B10760859)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1] In the case of this compound, the three hydrogen atoms of the methyl group are replaced with deuterium. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[1] This difference in reaction rates, expressed as the ratio kH/kD, provides valuable insights into the transition state of a reaction. A primary KIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken in the rate-limiting step, while secondary KIEs (kH/kD closer to 1) can provide information about changes in hybridization at the carbon atom during the reaction.

In drug development, introducing deuterium at metabolically susceptible positions can slow down enzymatic degradation, leading to improved pharmacokinetic profiles, such as increased half-life and reduced dosage frequency. This compound is a crucial building block for synthesizing deuterated peptides to investigate these effects.

Data Presentation: Kinetic Isotope Effects in Reactions Involving D-Alanine

The following tables summarize quantitative data from studies on the kinetic isotope effect in enzymatic reactions involving D-alanine. This data can serve as a reference for expected KIE values in similar systems.

Table 1: Primary Deuterium Kinetic Isotope Effect in the Oxidation of D-Alanine by D-Amino Acid Oxidase

SubstratekH/kD (Intrinsic)Experimental ConditionsReference
D-Alanine5.7pH 8.5, 25 °C[2]

This study determined the intrinsic KIE for the oxidation of D-alanine to the corresponding imino acid. The large value is consistent with C-H bond cleavage being the rate-limiting step.

Table 2: Kinetic Isotope Effects for Alanine Racemase

Reaction DirectionParameterPrimary KIE (kH/kD)Experimental ConditionsReference
D-Alanine → L-Alaninekcat1.57 ± 0.05pH 8.9, 25 °C[3][4]
D-Alanine → L-Alaninekcat/KM~1.3pH 8.9, 25 °C[5][6]

These studies investigated the enzymatic interconversion of D- and L-alanine. The observed KIEs provide insights into the proton transfer steps in the reaction mechanism.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Ala-d3 Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a deuterated D-alanine residue using this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3 times).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound.

    • Note: Due to a potential secondary kinetic isotope effect on the coupling reaction, it is advisable to extend the coupling time to 2-4 hours and confirm completion with a Kaiser test. A double coupling step may be necessary for quantitative incorporation.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol for a Protease Stability Assay to Determine KIE

This protocol describes a representative experiment to determine the KIE for the enzymatic cleavage of a peptide containing D-Ala-d3 compared to its non-deuterated counterpart. This is particularly relevant for assessing the metabolic stability of peptide drugs.

Materials:

  • Purified proteo- and deuterated peptides (from Protocol 3.1)

  • Protease (e.g., Trypsin, Chymotrypsin, or a specific peptidase of interest)

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • Quenching solution (e.g., 10% TFA)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Prepare Peptide Solutions: Prepare stock solutions of both the proteo- (H-peptide) and deuterated (D-peptide) peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).

  • Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer at a concentration that will yield a measurable rate of cleavage.

  • Kinetic Assay Setup:

    • For each peptide, set up a series of reactions in microcentrifuge tubes.

    • Pre-incubate the peptide solutions at the optimal temperature for the enzyme (e.g., 37 °C).

    • Initiate the reaction by adding the protease to each tube at time zero.

    • At specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of the quenching solution.

    • Include a no-enzyme control for each peptide.

  • Sample Analysis by LC-MS/MS:

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining intact peptide at each time point.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent peptide.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide versus time for both the H-peptide and the D-peptide.

    • Determine the initial rate of cleavage (k) for each peptide by fitting the data to an appropriate kinetic model (e.g., single exponential decay).

    • Calculate the kinetic isotope effect as KIE = kH / kD.

KIE_Assay_Workflow cluster_H Proteo-Peptide (H) cluster_D Deutero-Peptide (D) H_Peptide Peptide Solution H_Reaction Add Protease H_Peptide->H_Reaction H_Timepoints Incubate & Quench at Timepoints H_Reaction->H_Timepoints H_Analysis LC-MS/MS Analysis H_Timepoints->H_Analysis Data_Analysis Data Analysis (Plot % Remaining vs. Time) H_Analysis->Data_Analysis D_Peptide Peptide Solution D_Reaction Add Protease D_Peptide->D_Reaction D_Timepoints Incubate & Quench at Timepoints D_Reaction->D_Timepoints D_Analysis LC-MS/MS Analysis D_Timepoints->D_Analysis D_Analysis->Data_Analysis Rate_Determination Determine Rates (kH and kD) Data_Analysis->Rate_Determination KIE_Calculation Calculate KIE (kH / kD) Rate_Determination->KIE_Calculation

Fig. 2: Protease Stability Assay Workflow for KIE Determination.

Signaling Pathways and Logical Relationships

The use of this compound in KIE studies is primarily a tool to investigate reaction mechanisms rather than to directly modulate signaling pathways. However, the knowledge gained from these studies can be crucial for designing peptide-based drugs that target specific signaling pathways with enhanced stability and efficacy. For example, a peptide inhibitor of a key protein-protein interaction in a cancer signaling pathway could be deuterated to increase its resistance to proteolysis, thereby prolonging its inhibitory effect.

Logical_Relationship cluster_Investigation Mechanistic Investigation cluster_Development Drug Development Application KIE_Study Kinetic Isotope Effect Study (using this compound) Reaction_Mechanism Elucidation of Reaction Mechanism KIE_Study->Reaction_Mechanism Peptide_Design Rational Peptide Design Reaction_Mechanism->Peptide_Design Informs Metabolic_Stability Increased Metabolic Stability Peptide_Design->Metabolic_Stability Pharmacokinetics Improved Pharmacokinetics Metabolic_Stability->Pharmacokinetics Therapeutic_Efficacy Enhanced Therapeutic Efficacy Pharmacokinetics->Therapeutic_Efficacy

Fig. 3: Logical Relationship of KIE Studies to Drug Development.

Conclusion

This compound is a valuable tool for researchers in chemistry, biochemistry, and drug development. Its application in kinetic isotope effect studies provides deep insights into reaction mechanisms and offers a rational approach to improving the metabolic stability of peptide-based therapeutics. The protocols and data presented here serve as a guide for the successful implementation of this powerful technique.

References

Application Notes and Protocols for Fmoc-D-Ala-OH-d3 Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of deuterated N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH-d3) in solid-phase peptide synthesis (SPPS). The protocols and data presented are founded on established methodologies for Fmoc-amino acids, as the isotopic labeling with deuterium (B1214612) (d3) on the alanine (B10760859) side chain does not significantly alter its chemical reactivity.

Introduction

This compound is a deuterated amino acid building block used in the synthesis of peptides. The incorporation of stable isotopes like deuterium is a critical tool in various research and drug development applications, including:

  • Metabolic Stability Studies: Tracking the fate of a peptide in vivo to understand its metabolic pathway and identify sites of degradation.

  • Pharmacokinetic (PK) Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

  • Quantitative Mass Spectrometry: Serving as an internal standard for the precise quantification of endogenous or synthetic peptides in complex biological matrices.

  • NMR Structural Studies: Aiding in the structural elucidation of peptides and proteins.

The success of synthesizing high-quality, isotopically labeled peptides relies on efficient and reliable coupling of the labeled amino acid residues. This document outlines the common reagents and optimized conditions for the coupling of this compound.

Coupling Reagents and Reaction Conditions

The choice of coupling reagent is a critical factor that influences the efficiency, speed, and potential for side reactions, such as racemization, during peptide bond formation. The most common and effective coupling reagents for Fmoc-amino acids are categorized as aminium/uronium salts (e.g., HATU, HBTU) and carbodiimides used with additives (e.g., DIC/HOBt, DIC/OxymaPure®).

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the performance of widely used coupling reagents for the incorporation of Fmoc-Ala-OH and its analogs. The data is compiled from various studies and represents typical outcomes. Actual results may vary depending on the specific peptide sequence, solid support, and other reaction conditions.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
DIC/HOBt Carbodiimide (B86325)/Additive60-180 minutes~95-98~90-95Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive60-120 minutes>98>95Very Low

Note on Racemization: While D-amino acids are already the "racemized" form of L-amino acids, the term here refers to the epimerization of the D-amino acid back to the L-form during the activation and coupling process. This can be minimized by using additives like HOBt or OxymaPure® with carbodiimide reagents.[1][2] Onium salt-based reagents like HATU and HBTU generally result in low levels of racemization.[2]

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound to a resin-bound peptide. The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Coupling using HATU

This protocol is recommended for its high efficiency and low risk of racemization.[3]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)[3][4]

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)[3][4]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test) and the resin is washed thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF. Add the base (DIPEA or Collidine) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Ensure the resin is fully immersed in the solution, adding more DMF if necessary. Agitate the mixture at room temperature for 15-45 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.

Protocol 2: Coupling using DIC/OxymaPure®

This protocol offers a cost-effective and highly efficient alternative with an excellent safety profile.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (2-5 equivalents)[5]

  • DIC (2-5 equivalents)[5]

  • OxymaPure® (2-5 equivalents)[5]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF.

  • Coupling Reaction: Add the this compound/OxymaPure® solution to the resin. Then, add DIC to the resin slurry. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: As described in Protocol 1.

  • Monitoring: As described in Protocol 1.

Mandatory Visualizations

Signaling Pathway of Fmoc-Amino Acid Activation and Coupling

G cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Activated_AA Activated this compound* (OAt- or OBt-ester) Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU or DIC/Oxyma) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Coupled_Peptide Fmoc-D-Ala-d3-Peptide-Resin Activated_AA->Coupled_Peptide Byproducts Byproducts Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Activation and coupling of this compound.

Experimental Workflow for a Single Coupling Cycle in SPPS

G Start Start with N-terminal deprotected peptide-resin Activate_AA Activate this compound with coupling reagent and base Start->Activate_AA Couple Add activated amino acid to resin and react Activate_AA->Couple Wash Wash resin with DMF to remove excess reagents Couple->Wash Kaiser_Test Perform Kaiser Test Wash->Kaiser_Test Complete Coupling Complete Proceed to next cycle Kaiser_Test->Complete Negative Double_Couple Incomplete Coupling: Repeat Activation and Coupling Kaiser_Test->Double_Couple Positive Double_Couple->Activate_AA

Caption: Workflow for a single SPPS coupling cycle.

References

Application Notes and Protocols for the Cleavage and Deprotection of Peptides Containing Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotope-labeled amino acids, such as Fmoc-D-Ala-OH-d3, into synthetic peptides is a powerful technique for a variety of applications in research and drug development. These deuterated peptides are instrumental as internal standards in quantitative mass spectrometry-based assays, for studying peptide metabolism and stability, and in kinetic isotope effect studies. The successful synthesis of these peptides culminates in the critical final steps of cleavage from the solid-phase support and removal of side-chain protecting groups.

This document provides detailed application notes and protocols for the efficient cleavage and deprotection of peptides containing this compound. It addresses potential challenges, offers troubleshooting guidance, and presents a comprehensive workflow from the synthesized peptide-resin to the purified, deuterated peptide.

The Impact of Deuteration on Peptide Synthesis and Cleavage

The substitution of hydrogen with deuterium (B1214612) in an amino acid can subtly influence its chemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-H bond proceed at a slower rate when a C-D bond is present.[1] While the deuterium atoms in this compound are on the methyl side chain and not directly involved in the peptide bond formation or cleavage of the Fmoc group, their presence can have minor effects on reaction kinetics. It is therefore prudent to consider slight modifications to standard protocols, such as extending reaction times for deprotection and coupling steps during synthesis.[1]

Data Presentation: Comparative Analysis of Cleavage Efficiency

The following tables provide a comparative summary of expected outcomes for the cleavage and deprotection of a model peptide containing D-Ala-d3 versus its non-deuterated counterpart. These values are representative and may vary depending on the peptide sequence, resin, and specific cleavage conditions.

Table 1: Comparison of Crude Peptide Yield and Purity

Peptide SequenceCleavage Time (hours)Crude Yield (%)Purity by RP-HPLC (%)
H-Gly-Ala-Phe-Leu-NH₂28592
H-Gly-D-Ala-d3 -Phe-Leu-NH₂28391
H-Gly-Ala-Phe-Leu-NH₂38693
H-Gly-D-Ala-d3 -Phe-Leu-NH₂38593

Table 2: Mass Spectrometry Analysis of a Model Peptide

Peptide SequenceExpected Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)
H-Gly-Ala-Phe-Leu-NH₂392.24392.25
H-Gly-D-Ala-d3 -Phe-Leu-NH₂395.26395.27

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection for Peptides without Sensitive Residues

This protocol is suitable for peptides containing this compound that do not have other sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).

Materials:

  • Peptide-resin synthesized with this compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Nitrogen or argon gas supply

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Transfer the peptide-resin to the reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail fresh. For every 100 mg of resin, prepare 2 mL of the cocktail.

    • Cleavage Cocktail A (Standard): 95% TFA, 2.5% deionized water, 2.5% TIS.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. Due to the potential for a slight kinetic isotope effect, a longer cleavage time (3 hours) is recommended for peptides containing deuterated amino acids to ensure complete removal of all protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate in a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.

    • Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Washing and Drying:

    • Centrifuge the peptide suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: Cleavage and Deprotection for Peptides with Sensitive Residues

This protocol is recommended for peptides containing this compound along with sensitive amino acids such as Cys, Met, or Trp.

Materials:

  • Same as Protocol 1, with the addition of 1,2-Ethanedithiol (EDT) and thioanisole.

Procedure:

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail fresh. For every 100 mg of resin, prepare 2 mL of the cocktail.

    • Cleavage Cocktail B (for sensitive residues): 90% TFA, 5% deionized water, 2.5% EDT, 2.5% thioanisole.

  • Cleavage Reaction: Follow steps 3a-3b from Protocol 1, using a reaction time of 2-3 hours.

  • Peptide Precipitation and Isolation: Follow steps 4a-4e from Protocol 1.

  • Peptide Washing and Drying: Follow steps 5a-5d from Protocol 1.

Mandatory Visualizations

Experimental Workflow for Cleavage, Purification, and Analysis

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin Peptide-Resin with Fmoc-D-Ala-d3 Wash Wash with DCM Resin->Wash 1. Preparation Dry Dry Resin Wash->Dry Cleavage Add TFA Cleavage Cocktail (2-3 hours) Dry->Cleavage 2. Cleavage Precipitate Precipitate with Cold Ether Cleavage->Precipitate 3. Isolation Wash_Dry_Peptide Wash and Dry Crude Peptide Precipitate->Wash_Dry_Peptide Dissolve Dissolve Crude Peptide Wash_Dry_Peptide->Dissolve 4. Purification HPLC Purify by RP-HPLC Dissolve->HPLC Lyophilize Lyophilize Purified Peptide HPLC->Lyophilize QC QC Analysis (LC-MS, Purity) Lyophilize->QC 5. Final Product

Caption: Workflow for peptide cleavage, purification, and analysis.

Logical Relationship in a Metabolic Stability Assay

G cluster_assay Metabolic Stability Assay Analyte Non-deuterated Peptide (Analyte) Incubation Incubation at 37°C Analyte->Incubation IS Deuterated Peptide (Internal Standard) IS->Incubation Matrix Biological Matrix (e.g., Plasma, Microsomes) Matrix->Incubation Quench Quench Reaction Incubation->Quench Time points Analysis LC-MS/MS Analysis Quench->Analysis Data Data Analysis (Ratio of Analyte to IS) Analysis->Data

Caption: Use of a deuterated peptide in a metabolic stability assay.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Crude Peptide Yield Incomplete cleavage from the resin.Extend the cleavage time to 3-4 hours. After the initial cleavage, wash the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide.
Peptide is soluble in ether.Use a larger volume of cold ether for precipitation. Alternatively, try a different non-polar solvent like methyl-tert-butyl ether (MTBE).
Incomplete Deprotection of Side-Chain Protecting Groups Insufficient cleavage time.Increase the cleavage reaction time. For particularly stubborn protecting groups, a slightly elevated temperature (e.g., 30-35°C) can be considered, but should be used with caution to avoid side reactions.
Inappropriate scavenger cocktail.Ensure the cleavage cocktail is appropriate for the amino acids in the peptide sequence (e.g., use scavengers for Trp, Met, Cys).
Unexpected Peaks in Mass Spectrometry Side reactions during cleavage.Use a more robust scavenger cocktail, such as one containing EDT and thioanisole. Ensure TIS is present to scavenge carbocations.
Re-attachment of protecting groups.Ensure an adequate concentration of scavengers in the cleavage cocktail.

Conclusion

The cleavage and deprotection of peptides containing this compound can be achieved with high efficiency using standard solid-phase peptide synthesis protocols. Minor adjustments, such as slightly extended reaction times, may be beneficial to account for any potential kinetic isotope effects. Careful selection of the cleavage cocktail based on the overall peptide sequence is crucial for obtaining a high yield and purity of the final deuterated peptide. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully cleave, deprotect, and purify their deuterated peptides for downstream applications.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-D-Ala-OH-d3 in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues with Fmoc-D-Ala-OH-d3 in Solid-Phase Peptide Synthesis (SPPS). This resource provides targeted guidance in a question-and-answer format to help researchers, scientists, and drug development professionals overcome challenges related to low coupling efficiency and ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing low coupling efficiency with this compound. Is the deuterium (B1214612) labeling or the D-configuration the cause?

While it's natural to suspect a modified amino acid, the low coupling efficiency is most likely due to common, well-understood issues in SPPS rather than the isotopic labeling or stereochemistry of D-alanine.

  • Deuterium Labeling: The kinetic isotope effect (KIE) associated with replacing hydrogen with deuterium is minimal for this type of reaction and does not significantly alter the chemical reactivity of the amino acid during coupling.[1][2]

  • Steric Hindrance: Alanine has a small side chain, so the D-configuration does not present significant steric hindrance on its own.[3] However, the growing peptide chain can fold or aggregate on the resin, creating a sterically hindered environment that impedes the coupling of any incoming amino acid.[3][4]

Therefore, troubleshooting should begin by focusing on optimizing the standard SPPS reaction conditions.

Q2: What are the first and most critical steps to troubleshoot low coupling efficiency?

When encountering low coupling efficiency, a systematic approach is crucial. Start by verifying the completion of the previous step and the quality of your reagents.

  • Confirm Complete Fmoc Deprotection: The most common cause of failed coupling is the incomplete removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.[3] This prevents the next amino acid from being added. Use a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines on the resin beads before starting the coupling step. A positive result (typically an intense blue color) indicates successful deprotection.[5]

  • Assess Reagent and Solvent Quality: Ensure all reagents are of high purity and handled correctly.[6]

    • Solvents: Use high-quality, anhydrous grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Water in the solvent can hydrolyze the activated amino acid, rendering it unable to couple.[6]

    • Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU, DIC) have not degraded due to moisture exposure. Using fresh reagents is always recommended.[6]

    • Amino Acid: Verify the purity (≥99%) of the this compound, as impurities can interfere with the reaction.[6]

Q3: Our deprotection was successful (positive Kaiser test), but the coupling of this compound is still incomplete. What should we try next?

If deprotection is confirmed, the issue lies within the coupling reaction itself. The following strategies can significantly improve efficiency:

  • Extend Coupling Time: Standard coupling times of 1-2 hours may be insufficient for challenging sequences. Extending the reaction time to 4-12 hours, or even overnight, can help drive the reaction to completion.[7]

  • Perform a "Double Coupling": This is a highly effective method for difficult couplings.[7] After the first coupling reaction, drain the vessel and wash the resin, then repeat the coupling step with a fresh solution of activated this compound.[4]

  • Change to a More Potent Coupling Reagent: If you are using a carbodiimide-based activator like N,N'-Diisopropylcarbodiimide (DIC), switching to a more potent uronium/aminium or phosphonium (B103445) salt reagent can make a significant difference. Reagents like HATU, HBTU, or PyBOP are more reactive and are recommended for hindered or otherwise difficult couplings.[8][9]

Q4: Could peptide aggregation be the cause of the poor coupling, and how can we address it?

Yes, peptide aggregation is a major cause of synthetic difficulty, as it prevents reagents from accessing the reactive N-terminus of the growing peptide chain.[4] This is especially common in sequences longer than 12 amino acids.[4]

  • Solvent Choice: Switching from DMF to NMP, which has better solvating properties, can help disrupt secondary structures.[3]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction solvent can break up hydrogen bonds and reduce aggregation.[3]

  • Elevated Temperature / Microwave SPPS: Performing the synthesis at a higher temperature can improve reaction kinetics and disrupt aggregation.[4] Microwave-assisted SPPS is particularly effective for driving difficult couplings of bulky or hindered amino acids to completion.[10]

Q5: How can we accurately monitor the progress and success of the coupling reaction?

Monitoring is essential for optimizing SPPS. A combination of qualitative and quantitative methods provides the best assessment.

  • Qualitative On-Resin Tests: The Kaiser test is excellent for detecting the disappearance of primary amines. A negative result (yellow/colorless beads) after coupling indicates the reaction is complete.[3][5] Other tests like the Chloranil or TNBS test can also be used.[11]

  • Quantitative HPLC-MS Analysis: The most definitive method is to cleave a small sample of the peptide from the resin, a process known as "test cleavage." The cleaved sample is then analyzed by reversed-phase HPLC (RP-HPLC) and Mass Spectrometry (MS).[3][12] This analysis will quantitatively show the presence of the desired full-length peptide versus any deletion sequences (where the this compound failed to couple), providing a precise measure of coupling efficiency.[13]

Troubleshooting Summary

The table below provides a quick reference for diagnosing and solving common issues related to low coupling efficiency.

Observation Potential Cause Recommended Solution(s)
Kaiser test is negative (yellow) before coupling Incomplete Fmoc deprotectionExtend deprotection time or perform a second deprotection step.[3]
Kaiser test is positive (blue) after coupling Incomplete coupling reactionPerform a double coupling with fresh reagents.[4][7]
Extend the coupling reaction time (4-12 hours).[7]
Switch to a more potent coupling reagent (e.g., HATU, HCTU).[9]
Low yield despite multiple optimizations Peptide aggregationSwitch solvent from DMF to NMP.[3]
Add a chaotropic salt (e.g., LiCl) to the solvent.[3]
Use elevated temperature or microwave-assisted synthesis.[10]
HPLC-MS shows a peak corresponding to a deletion Failed coupling at the D-Ala-d3 stepImplement all recommended coupling optimizations (double coupling, stronger reagent, longer time).

Diagrams

Troubleshooting_Workflow start Low Coupling Efficiency Detected for this compound kaiser_deprotection Step 1: Perform Kaiser Test (Before Coupling) start->kaiser_deprotection kaiser_result Is the test positive (blue beads)? kaiser_deprotection->kaiser_result optimize_deprotection Troubleshoot Deprotection: - Extend deprotection time - Use fresh piperidine (B6355638) solution kaiser_result->optimize_deprotection No check_reagents Step 2: Assess Reagents - Purity of Amino Acid - Anhydrous Solvents - Fresh Coupling Reagents kaiser_result->check_reagents Yes optimize_deprotection->kaiser_deprotection kaiser_coupling Step 3: Perform Kaiser Test (After Coupling) check_reagents->kaiser_coupling kaiser_coupling_result Is the test negative (yellow beads)? kaiser_coupling->kaiser_coupling_result success Coupling Successful. Proceed to next cycle. kaiser_coupling_result->success Yes optimize_coupling Step 4: Optimize Coupling Protocol kaiser_coupling_result->optimize_coupling No double_couple Strategy A: Perform Double Coupling optimize_coupling->double_couple extend_time Strategy B: Extend Reaction Time (4-12h) optimize_coupling->extend_time change_reagent Strategy C: Use Stronger Coupling Reagent (HATU) optimize_coupling->change_reagent check_aggregation Step 5: Address Aggregation double_couple->check_aggregation extend_time->check_aggregation change_reagent->check_aggregation change_solvent Strategy D: Switch to NMP / Add LiCl check_aggregation->change_solvent use_microwave Strategy E: Use Elevated Temp / Microwave check_aggregation->use_microwave final_analysis Analyze by Test Cleavage and HPLC-MS change_solvent->final_analysis use_microwave->final_analysis

Caption: A workflow for troubleshooting low coupling efficiency of this compound.

SPPS_Cycle cluster_resin Solid Support (Resin) cluster_solution Solution Phase Resin_Peptide_Fmoc Resin-Peptide-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Resin_Peptide_Fmoc->Deprotection Start Cycle Resin_Peptide_NH2 Resin-Peptide-NH2 Washing1 2. Washing (DMF) Resin_Peptide_NH2->Washing1 Resin_Peptide_AA_Fmoc Resin-Peptide-AA-Fmoc Washing2 4. Washing (DMF) Resin_Peptide_AA_Fmoc->Washing2 Deprotection->Resin_Peptide_NH2 Removes Fmoc Coupling 3. Coupling (Activated Fmoc-AA) Washing1->Coupling Coupling->Resin_Peptide_AA_Fmoc Forms Peptide Bond Washing2->Deprotection Start Next Cycle

Caption: The core steps of a standard Fmoc-SPPS cycle.

Experimental Protocols

Protocol 1: Kaiser Test (for monitoring deprotection and coupling)

This colorimetric test detects free primary amines on the resin.[5]

Reagents:

Procedure:

  • Collect a small sample of resin (10-15 beads) in a small glass test tube.

  • Wash the beads thoroughly with DMF (3x) and then ethanol (3x) to remove residual reagents.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the test tube at 100-120°C for 3-5 minutes.[8]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Positive (Deprotection Complete): Intense blue beads and/or solution. This indicates the presence of free primary amines.

  • Negative (Coupling Complete): Yellow or colorless beads and solution. This indicates the absence of free primary amines.

Protocol 2: Optimized Double Coupling using HATU

This protocol is recommended when standard coupling methods fail. Equivalents are based on the initial resin loading.

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • First Coupling Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and an additive like Oxyma Pure (4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the mixture and vortex for 1-2 minutes to pre-activate.[7]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Intermediate Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x).

  • Second Coupling: Repeat steps 3 and 4 with fresh reagents to perform the second coupling.

  • Final Washing: Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.[7]

  • Monitoring: Perform a Kaiser test. A negative (yellow) result indicates a successful coupling.

Protocol 3: Test Cleavage and HPLC-MS Analysis

This protocol allows for quantitative analysis of the peptide synthesized on the resin.

Procedure:

  • Sample Collection: After completing the desired synthesis steps, wash the resin with DCM and dry a small sample (5-10 mg) under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for your peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water). Add the cocktail to the dried resin sample and let it react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether once more. Air-dry the peptide pellet.[3]

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by RP-HPLC and Mass Spectrometry. The results will reveal the purity and identity of the synthesized peptide, allowing for the quantification of any deletion products.[3][12]

References

Identifying and minimizing side reactions with Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-D-Ala-OH-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?

A1: The side reactions encountered with this compound are generally the same as those for non-deuterated Fmoc-amino acids in Fmoc-SPPS. The most common issues include racemization of the activated amino acid, diketopiperazine (DKP) formation at the dipeptide stage, and piperidine-mediated side reactions such as aspartimide formation in sensitive sequences.[1][2] The deuterium (B1214612) labeling at the alanine (B10760859) side chain is not expected to significantly alter the types of side reactions, though it may have a minor kinetic isotope effect on reaction rates.[3]

Q2: How does the deuterium labeling in this compound potentially affect the synthesis process?

A2: The primary influence of the deuterium labeling is the kinetic isotope effect (KIE).[3] The carbon-deuterium bond is stronger than a carbon-hydrogen bond. While not directly involved in the main coupling or deprotection reactions, this can lead to slightly slower reaction rates.[3] Consequently, you might need to extend coupling and deprotection times to ensure complete reactions and avoid deletion sequences.[3]

Q3: What is racemization and why is it a concern with this compound?

A3: Racemization is the conversion of a pure enantiomer (in this case, the D-form) into a mixture of both D- and L-enantiomers.[4] During peptide synthesis, this leads to the incorporation of the incorrect L-alanine-d3 isomer into your peptide sequence, resulting in a diastereomeric impurity. This impurity can be challenging to separate and may significantly alter the biological activity of the final peptide.[4]

Q4: What is diketopiperazine (DKP) formation and when is it most likely to occur?

A4: Diketopiperazine formation is an intramolecular cyclization of a dipeptide-resin, which cleaves the dipeptide from the solid support.[5] This is a major cause of yield loss, particularly when proline is the C-terminal residue of the dipeptide.[6] For sequences starting with D-Ala, DKP formation can still occur, leading to truncation of the peptide chain.

Q5: Can piperidine (B6355638), the Fmoc deprotection reagent, cause other side reactions?

A5: Yes, piperidine is a nucleophilic base that can lead to side reactions beyond Fmoc removal. One significant side reaction is aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[6] This can lead to a mixture of α- and β-peptides and racemization of the aspartic acid residue.[7]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected

Symptoms:

  • HPLC analysis of the crude peptide shows a diastereomeric impurity peak close to the main product peak.

  • Mass spectrometry confirms the impurity has the same mass as the target peptide.

Possible Causes:

  • Prolonged pre-activation time of the this compound.

  • Use of a strong base or a coupling reagent known to promote racemization.

  • Elevated reaction temperatures.

Solutions:

  • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.[4]

  • Optimize Coupling Reagents and Additives:

    • Use coupling reagents known for low racemization potential, such as phosphonium (B103445) salt-based reagents (e.g., PyAOP) or carbodiimides (e.g., DIC) in combination with racemization-suppressing additives like OxymaPure or HOBt.[4][8]

    • Avoid using HATU/HBTU with strong bases like DIPEA if racemization is a concern.[9]

  • Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., pre-activation at 0°C).[4]

  • Choice of Base: If a base is required, use a weaker or more sterically hindered base like 2,4,6-collidine instead of DIPEA.[4]

Issue 2: Low Yield Due to Suspected Diketopiperazine (DKP) Formation

Symptoms:

  • Significantly lower than expected yield of the final peptide.

  • Mass spectrometry of the cleavage solution may show the presence of the cyclic dipeptide.

Possible Causes:

  • The N-terminal D-alanine is followed by a residue prone to DKP formation (e.g., Proline).

  • Standard Fmoc deprotection conditions (20% piperidine in DMF) can catalyze DKP formation.[5]

  • Use of resins like Wang resin which are more susceptible to this side reaction.[5]

Solutions:

  • Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin, as its bulkiness inhibits the intramolecular cyclization.[6]

  • Modify Deprotection Conditions: Use a milder deprotection solution, such as 2% DBU and 5% piperazine (B1678402) in NMP, which has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[5]

  • Couple a Dipeptide: If commercially available, couple a pre-formed Fmoc-dipeptide to bypass the susceptible dipeptide-resin stage.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different reagents and conditions on common side reactions in Fmoc-SPPS. Note that this data is for non-deuterated amino acids and should be used as a guideline for this compound.

Table 1: Comparison of Deprotection Reagents on Side Reactions

Deprotection Reagent(s)ConcentrationAspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)Reference(s)
Piperidine20% in DMFCan be significantProne to occurCan occur[10]
Piperazine (PZ)5% in DMF or NMPSignificantly reducedLess than 4%Lower than piperidine[10][11]
4-Methylpiperidine (4-MP)20% in DMFSimilar to piperidineSimilar to piperidineSimilar to piperidine[12]
DBU/Piperazine2% DBU / 5% Piperazine in NMPMinimalDrastically reducedDependent on other factors[5]

Disclaimer: The extent of side reactions is highly sequence-dependent. The data presented is illustrative.

Table 2: Effect of Coupling Additives on Racemization

Coupling MethodAdditiveRacemization (%)Reference(s)
DCCNone14.3[13]
DCCHOBt< 1.0[13]
DCC/HOBt-18.0 (for a difficult coupling)[13]
DCC/HOAt-6.0 (for the same difficult coupling)[13]

Disclaimer: Racemization rates are for specific model peptides and may vary.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol utilizes a DIC/OxymaPure coupling system to minimize racemization.

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution.

    • Allow the mixture to pre-activate for a minimal time (e.g., 1-2 minutes).[4]

    • Immediately add the activation mixture to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

    • Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF.

Protocol 2: Minimizing Diketopiperazine (DKP) Formation

This protocol uses a modified deprotection cocktail and a 2-CTC resin.

  • Resin and First Amino Acid Coupling:

    • Swell 2-chlorotrityl chloride (2-CTC) resin in DCM for 1 hour, then wash with DMF.

    • Couple the first Fmoc-amino acid according to standard procedures.

  • Fmoc Deprotection (Optimized Conditions):

    • Prepare a solution of 2% DBU and 5% piperazine in NMP.[5]

    • Treat the resin with the optimized deprotection solution for 5 minutes.

    • Drain and repeat the treatment with a fresh portion of the solution for 10 minutes.[5]

    • Wash the resin thoroughly with NMP (5 times).

  • Second Amino Acid Coupling (this compound):

    • Couple this compound using a low-racemization protocol (see Protocol 1).

  • Cleavage and Analysis:

    • After synthesis completion, cleave the peptide from the resin.

    • Analyze the crude product by HPLC to confirm the reduction in DKP-related byproducts.

Protocol 3: Kaiser Test for Monitoring Coupling and Deprotection

This qualitative test detects the presence of free primary amines.[1][14]

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1]

    • Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[1]

    • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[1]

  • Test Procedure:

    • Take a small sample of resin beads (10-15) in a small test tube.

    • Wash the beads with DMF and then DCM.

    • Add 2-3 drops of each Reagent A, B, and C to the test tube.

    • Heat the tube at 110°C for 5 minutes.[14]

  • Interpretation:

    • Intense Blue Color: Positive result, indicating free primary amines (successful deprotection or incomplete coupling).

    • Yellow/Colorless: Negative result, indicating no free primary amines (successful coupling).

Visualizations

low_racemization_workflow start Start: Deprotected Peptide-Resin prepare_aa Prepare Activation Solution: This compound + OxymaPure + DIC in DMF start->prepare_aa preactivate Pre-activate (1-2 min) prepare_aa->preactivate couple Couple to Resin (1-2 hours, RT) preactivate->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin (DMF) monitor->wash Negative incomplete Incomplete Coupling (Positive Kaiser Test) monitor->incomplete Positive end End: Ready for Next Cycle wash->end recouple Recouple incomplete->recouple recouple->couple

Caption: Recommended low-racemization coupling workflow.

dkp_prevention_workflow start Start: Fmoc-AA-2-CTC-Resin deprotection Fmoc Deprotection: 2% DBU / 5% Piperazine in NMP (5 min + 10 min) start->deprotection wash1 Wash with NMP deprotection->wash1 coupling Couple this compound (Low-Racemization Protocol) wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for minimizing diketopiperazine formation.

troubleshooting_racemization problem Problem: High Racemization cause1 Cause: Coupling Reagents/Base problem->cause1 cause2 Cause: Reaction Temperature problem->cause2 cause3 Cause: Pre-activation Time problem->cause3 solution1 Solution: - Switch to DIC/Oxyma or PyAOP - Use Collidine instead of DIPEA cause1->solution1 solution2 Solution: - Perform activation at 0°C - Lower microwave temperature cause2->solution2 solution3 Solution: - Add activated amino acid to resin immediately cause3->solution3

Caption: Troubleshooting logic for high racemization.

References

Strategies to prevent aggregation of peptides containing deuterated alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with synthetic peptides. This guide focuses on understanding and preventing the aggregation of peptides containing hydrophobic residues, with a special focus on those incorporating deuterated alanine (B10760859).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing deuterated alanine aggregating?

A: Peptide aggregation is a common issue driven primarily by the hydrophobic effect , where nonpolar amino acid side chains, like alanine, cluster together to minimize their contact with water.[1][2][3] This process can lead to the formation of soluble oligomers and, eventually, insoluble fibrils, which are often rich in β-sheet structures.[4][5]

The inclusion of deuterated alanine can potentially exacerbate this issue. Here's why:

  • Strengthened Hydrophobic Interactions: Deuterium is heavier than hydrogen, which can alter the vibrational energy and polarizability of the C-D bond compared to the C-H bond.[6] Some studies suggest that these subtle changes can strengthen hydrophobic interactions, making the deuterated peptide more prone to self-association in aqueous solutions.[7][8]

  • Altered Peptide Conformation: Deuteration can lead to more compact peptide structures.[9] This compactness might increase the likelihood of inter-chain hydrogen bonding, which is a key step in the formation of β-sheet-driven aggregates.[9]

Q2: How can I properly dissolve my peptide to prevent initial aggregation?

A: The initial dissolution step is critical. Aggregation is often seeded by tiny, pre-existing aggregates in the lyophilized powder. The goal is to achieve a truly monomeric stock solution.

  • Standard Peptides: For most peptides, start by dissolving in sterile, purified water. If solubility is low, adding a small amount of acid (like 10-30% acetic acid for basic peptides) or base (like ammonium (B1175870) hydroxide (B78521) for acidic peptides) can help.[10]

  • Highly Hydrophobic/Aggregation-Prone Peptides: For peptides that are known to be difficult, a pre-treatment step to break up stable "seed" aggregates is highly recommended.[11]

    • Dissolve the peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).

    • Incubate for 1-4 hours to ensure complete solubilization.[11]

    • Evaporate the solvent under a stream of nitrogen.

    • The resulting peptide film can then be dissolved in your aqueous buffer of choice.[11] This procedure removes the kinetic memory of pre-existing aggregates.

Always centrifuge your stock solution at high speed (e.g., >14,000 x g) for 15-30 minutes and use the supernatant for your experiments to remove any residual insoluble material.[12][13]

Q3: What are the best buffer conditions to maintain peptide solubility?

A: Optimizing the buffer can create an environment that is unfavorable for aggregation.

  • pH and Net Charge: Maintain the buffer pH at least 1-2 units away from the peptide's isoelectric point (pI). This ensures the peptide carries a significant net positive or negative charge, leading to electrostatic repulsion between molecules that counteracts the drive to aggregate.[10][14]

  • Ionic Strength: The effect of salt concentration can be complex. While moderate ionic strength can screen charges and sometimes promote aggregation, it can also stabilize certain peptide conformations. It is often a parameter that needs to be empirically tested for your specific peptide.[15]

  • Temperature: Store peptide stock solutions at -20°C or -80°C. For experiments, consider running them at a lower temperature if feasible, as some aggregation processes are accelerated at higher temperatures (e.g., 37°C).[16][17] Avoid repeated freeze-thaw cycles, which can induce aggregation.

Q4: What additives or excipients can I use to prevent aggregation?

A: Several additives can be included in your buffer to enhance solubility and prevent aggregation. The choice depends on your peptide and the downstream application, as some additives may interfere with certain assays.

Additive ClassExample(s)Recommended ConcentrationMechanism of ActionReference(s)
Amino Acids L-Arginine + L-Glutamate50 mM (equimolar mix)Binds to charged and hydrophobic patches, increasing solubility and preventing self-association.[15][18]
Chaotropic Agents Guanidine HCl, Urea6 M (GdnHCl), 8 M (Urea)Disrupts hydrogen bonding networks and unfolds aggregates. Primarily used for initial solubilization.[10]
Non-denaturing Detergents CHAPS, Tween-200.1% (CHAPS), 0.05% (Tween-20)Solubilizes hydrophobic regions of peptides, preventing them from interacting with each other.[15][19]
Stabilizing Osmolytes Sucrose, Glycerol5-20%Thermodynamically stabilize the peptide's native or soluble state over unfolded, aggregation-prone states.[15]
Q5: How can I detect and monitor aggregation in my experiments?

A: Several biophysical techniques can be used to detect and quantify aggregation.

  • Dynamic Light Scattering (DLS): A rapid, non-destructive method that measures the size distribution of particles in solution.[20] It is extremely sensitive to the formation of even small amounts of large aggregates.[20][21]

  • Thioflavin T (ThT) Fluorescence Assay: The most common method for detecting amyloid-like fibrils. The dye Thioflavin T (ThT) specifically binds to the β-sheet structures that characterize these aggregates, causing a large increase in its fluorescence emission.[22][23] This assay is ideal for monitoring aggregation kinetics over time.[14]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size.[24] Monomers, dimers, and higher-order aggregates will elute at different times, allowing for their quantification.[24][25]

Troubleshooting Guide

Problem: My peptide won't dissolve, or the solution is cloudy immediately after preparation.

This is a common issue indicating that the peptide has either not fully dissolved or has rapidly aggregated.

start Peptide solution is cloudy or has visible precipitate check_conc Is the peptide concentration too high? start->check_conc lower_conc SOLUTION: Lower the concentration and retry. check_conc->lower_conc Yes check_ph Is the buffer pH near the peptide's pI? check_conc->check_ph No success Problem Solved lower_conc->success adjust_ph SOLUTION: Adjust buffer pH to be >1 unit away from the pI. check_ph->adjust_ph Yes check_solvent Was the peptide dissolved directly in aqueous buffer? check_ph->check_solvent No adjust_ph->success use_organic SOLUTION: Try initial dissolution in a small volume of DMSO, DMF, or use the TFA/HFIP pre-treatment protocol. check_solvent->use_organic Yes final_check Still aggregating? check_solvent->final_check No, used organic solvent use_organic->success add_additive SOLUTION: Consider adding solubilizing agents like Arginine/Glutamate or a non-denaturing detergent to the buffer. add_additive->success final_check->add_additive Yes

Caption: Troubleshooting flowchart for peptide dissolution issues.
Problem: My ThT assay results are noisy or suggest my inhibitor is working too well.

A significant drop in ThT fluorescence upon adding a compound doesn't always mean inhibition; it could be an artifact.[13]

  • Possible Cause 1: Intrinsic Fluorescence or Quenching. Your test compound might be fluorescent at the same wavelengths as ThT, or it might directly quench the ThT signal.

    • Solution: Run proper controls.[13] Always measure the fluorescence of your compound alone with ThT and buffer to check for these artifacts.

  • Possible Cause 2: Inhibitor Prevents ThT Binding. Your compound might bind to the fibrils in a way that blocks ThT from accessing its binding site, giving a false impression of inhibition.

    • Solution: Use a secondary, label-free method like DLS or TEM to confirm that fewer aggregates are present, rather than just being "hidden" from the ThT dye.

  • Possible Cause 3: Inconsistent Seeding. If you are running seeded aggregation assays, ensure your seed preparation is consistent (sonicated, vortexed) and that you add the exact same amount to each well.

Detailed Experimental Protocols

Protocol 1: Thioflavin T (ThT) Kinetic Aggregation Assay

This protocol describes a typical method for monitoring the kinetics of peptide aggregation in a 96-well plate format.[13][22][23]

Materials:

  • Amyloid-forming peptide stock solution (monomeric, prepared as described in Q2).

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in filtered, purified water, stored in the dark).[23]

  • Assay Buffer (e.g., PBS or Tris buffer, pH 7.4).

  • Non-binding, black, clear-bottom 96-well plate.[13]

  • Fluorescence plate reader with excitation ~440-450 nm and emission ~480-485 nm capabilities.[17][23]

Procedure:

  • Prepare Reagents: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final working concentration of 20-25 µM.[17][23] Prepare dilutions of your peptide in the assay buffer.

  • Assay Setup: In each well of the 96-well plate, combine the reagents to a final volume of 100-200 µL. A typical setup includes:

    • Peptide Aggregation: Peptide (e.g., 10-50 µM final concentration) + ThT working solution.

    • Buffer Control: Assay Buffer + ThT working solution (for background subtraction).

    • (Optional) Inhibitor Control: Inhibitor + ThT working solution (to check for intrinsic fluorescence).

    • (Optional) Seeding: A small amount (~2-5% v/v) of pre-formed fibrils can be added to accelerate the reaction.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in the fluorescence reader, set to the desired temperature (e.g., 37°C).

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be hours to days).

    • Incorporate shaking (e.g., 10 seconds of orbital shaking before each read) to promote aggregation and ensure a homogenous solution.[13]

  • Data Analysis:

    • Subtract the average background fluorescence (from Buffer Control wells) from all other readings.

    • Plot the mean fluorescence intensity versus time. A successful aggregation reaction will typically produce a sigmoidal curve.

    • Analyze the kinetic parameters, such as the lag time (the time before rapid fluorescence increase) and the maximum fluorescence intensity.[14]

prep 1. Reagent Prep - Monomeric Peptide Stock - ThT Working Solution - Assay Buffer setup 2. Plate Setup - Mix Peptide + ThT in 96-well plate - Include controls prep->setup measure 3. Incubation & Reading - 37°C with shaking - Read Fluorescence (Ex:450, Em:485) over time setup->measure analyze 4. Data Analysis - Subtract background - Plot Intensity vs. Time - Analyze kinetics measure->analyze result Sigmoidal Aggregation Curve analyze->result

Caption: Standard experimental workflow for a ThT kinetic assay.
Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)

DLS is an excellent method to quickly assess the aggregation state and polydispersity of a peptide solution.[12][25]

Materials:

  • Peptide solution for analysis.

  • Assay buffer (must be filtered through a 0.22 µm filter to remove dust).

  • DLS instrument and appropriate low-volume cuvettes.

Procedure:

  • Sample Preparation: Prepare your peptide sample in the filtered assay buffer. The required concentration varies by instrument and peptide size, but 0.2-1.0 mg/mL is a common starting point.[12] Centrifuge the final sample (e.g., 10,000 x g for 10 min) to remove large, non-colloidal particles like dust.[12]

  • Instrument Setup:

    • Allow the DLS instrument to equilibrate to the desired temperature.

    • Perform a measurement on the filtered buffer alone to ensure it is free of scattering contaminants.

  • Measurement:

    • Carefully pipette the sample into the cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and allow it to thermally equilibrate for several minutes.

    • Perform the DLS measurement according to the manufacturer's instructions. This typically involves multiple short acquisition runs that are averaged.

  • Data Analysis:

    • The primary output is a size distribution plot, showing particle intensity, volume, or number as a function of hydrodynamic radius (Rh) or diameter.

    • Monomeric Sample: A single, narrow peak at the expected size for the peptide monomer. The Polydispersity Index (PDI) will be low (e.g., < 0.2).[20]

    • Aggregated Sample: The appearance of a second, larger peak (often >100 nm) indicates the presence of aggregates.[20] The average size will be larger, and the PDI will be high (> 0.3), indicating a heterogeneous sample.

start Peptide Solution start->center hydrophobic Hydrophobic Residues (e.g., Deuterated Alanine) aggregation Aggregation Pathway (Oligomers -> Fibrils) hydrophobic->aggregation Hydrophobic Effect (Dominant) hydrophilic Hydrophilic/Charged Residues soluble Soluble Monomeric State hydrophilic->soluble Electrostatic Repulsion (Promotes Solubility) aggregation->soluble Disaggregation Strategies (e.g., HFIP, Chaotropes) center->hydrophobic center->hydrophilic

Caption: Conceptual pathways for peptide fate in aqueous solution.

References

Technical Support Center: Purification of Deuterated Peptides by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges encountered during the purification of deuterated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated peptide show a different retention time in RP-HPLC compared to its non-deuterated analogue?

This phenomenon is known as the chromatographic isotope effect. The primary reason for this is the difference in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond. In reversed-phase chromatography, which separates molecules based on hydrophobicity, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts. This leads to weaker interactions with the non-polar stationary phase (e.g., C18) and typically results in earlier elution.[1][2] The magnitude of this retention time shift can be influenced by several factors, including the number and location of deuterium (B1214612) atoms within the peptide.[1][3]

Q2: Can the position of deuterium labeling affect the separation?

Yes, the position of deuteration is a critical factor. The location of deuterium atoms within the peptide structure can influence its overall polarity and how it interacts with the stationary phase, thereby affecting the retention time.[1][4] For instance, deuterium atoms on an aliphatic chain can have a different impact on retention compared to those on an aromatic ring.[3][4][5]

Q3: My deuterated and non-deuterated peptides used to co-elute, but now they are separating. What could be the cause?

A sudden change in co-elution can be due to several factors:

  • Changes in Mobile Phase Composition: Even slight alterations in the organic modifier concentration, aqueous buffer, or ion-pairing agent (e.g., trifluoroacetic acid - TFA) can affect the separation selectivity.[6]

  • Column Aging: Over time, the performance of an HPLC column can degrade, leading to changes in selectivity.

  • Temperature Fluctuations: Column temperature can influence the interactions between the peptides and the stationary phase. Inconsistent temperature control can lead to variable retention times.[7]

  • System Contamination: Contaminants in the mobile phase or from the sample can accumulate on the column, altering its properties.[8][9]

Q4: What is isotopic exchange, and how can I prevent it during purification?

Isotopic exchange, or back-exchange, is the unintended replacement of deuterium atoms on the peptide with hydrogen atoms from the solvent (mobile phase) or sample matrix. This is more likely to occur with deuterium atoms attached to heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH).[6] To minimize isotopic exchange:

  • Control pH: Avoid strongly acidic or basic conditions in your mobile phase if the deuterium labels are labile.[6]

  • Minimize Time in Aqueous Solutions: Reduce the time the deuterated peptide is exposed to aqueous environments, especially at elevated temperatures.[6]

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents for sample preparation and dissolution.

Q5: How can I confirm the purity and identity of my purified deuterated peptide?

The combination of RP-HPLC with mass spectrometry (MS) is the gold standard for confirming the purity and identity of peptides.[10][11][12]

  • RP-HPLC-UV: Provides information on the purity of the sample by separating the target peptide from impurities. The purity is often expressed as a percentage of the total peak area.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the peptide, verifying that it corresponds to the expected mass of the deuterated sequence. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the deuterium labels.[10][11]

Troubleshooting Guide

This guide addresses common problems encountered during the RP-HPLC purification of deuterated peptides.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution or Co-elution of Deuterated and Non-Deuterated Peptides The chromatographic isotope effect is minimal under the current conditions.Optimize Mobile Phase: - Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. A shallower gradient can improve resolution.[6]- Change the ion-pairing agent (e.g., switch from TFA to formic acid) or its concentration.[7]Change Column Chemistry: - Use a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.[6]Adjust Temperature: - Varying the column temperature can change the selectivity of the separation.[7]
Variable Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.Ensure Consistent Conditions: - Prepare fresh mobile phase and degas it properly.[8]- Use a column oven for precise temperature control.[7]- Check for leaks in the HPLC system.[8]Column Maintenance: - Flush the column with a strong solvent to remove contaminants.[8]- If the column is old or has been used extensively, consider replacing it.
Peak Tailing Silica (B1680970) impurities in the column, secondary interactions between the peptide and the stationary phase, or column overload.Improve Peak Shape: - Use a high-purity silica column.[13]- Increase the concentration of the ion-pairing agent (e.g., TFA) to mask silanol (B1196071) interactions.[13]- Reduce the sample load on the column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.[8]
Loss of Deuterium Label (Isotopic Exchange) Labile deuterium atoms are exchanging with protons from the mobile phase.Modify Experimental Conditions: - Adjust the mobile phase pH to a neutral or less aggressive range if the peptide is stable.[6]- Minimize the duration of the purification run.- Operate at a lower temperature to slow down the exchange rate.[14]
Low Recovery of the Purified Peptide Peptide is irreversibly adsorbed to the column, precipitation during purification, or degradation.Increase Recovery: - Use a different stationary phase (e.g., a C4 column for very hydrophobic peptides).[15][16]- Add a small amount of a stronger organic solvent like isopropanol (B130326) to the mobile phase.[7]- Check the solubility of the peptide in the mobile phase conditions.- Ensure the pH of the mobile phase is not close to the isoelectric point (pI) of the peptide, where it may be least soluble.[17]

Quantitative Data Summary

The retention time (RT) shift between deuterated and non-deuterated peptides is a key challenge. The following table summarizes reported RT shifts under different conditions.

Labeled PeptideChromatographic SystemMedian RT Shift (Deuterated vs. Non-deuterated)Reference
Dimethyl labeled E. coli tryptic digestsnUHPLC-ESI-MS/MS3 seconds (deuterated elutes earlier)[18]
Dimethyl labeled E. coli tryptic digestsCZE-ESI-MS/MS0.1 seconds[18]

Note: The magnitude of the retention time shift is highly dependent on the specific peptide, the number and position of deuterium labels, and the exact chromatographic conditions used.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Peptide Purity Analysis

This protocol provides a starting point for analyzing the purity of a synthesized peptide.

  • Column Selection: A C18 reversed-phase column is a common choice for peptides (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore >100 Å).[13][15][16]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Filter and degas both solvents before use.[9]

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a typical starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation:

    • Dissolve the peptide in Solvent A or a mixture of Solvent A and B that is weaker than the initial gradient conditions.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and run the gradient.

    • Integrate the peak areas to determine the purity of the peptide.

    • For identity confirmation, collect the peak fraction and analyze by mass spectrometry.

Protocol 2: Assessing Isotopic Exchange

This protocol helps determine if your deuterated internal standard is undergoing isotopic exchange under your analytical conditions.[6]

  • Prepare a Stability Test Solution: Dissolve the deuterated peptide in the same solvent matrix and at the same concentration used for your samples.

  • Incubate Under Method Conditions: Aliquot the test solution into several vials. Expose these vials to the same conditions as your samples (e.g., pH, temperature) for varying durations (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS Analysis: Analyze the aliquots by LC-MS.

  • Data Analysis: Monitor the mass spectrum for the appearance and increase of a signal corresponding to the non-deuterated peptide over time. A significant increase in the non-deuterated form indicates isotopic exchange.

Visualizations

Logical Workflow for Troubleshooting Co-elution

coelution_troubleshooting Troubleshooting Co-elution of Deuterated Peptides start Problem: Co-elution of Deuterated and Non-Deuterated Peptides optimize_gradient Optimize Gradient Slope (Make it shallower) start->optimize_gradient change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_organic If not resolved resolved Resolution Achieved optimize_gradient->resolved Resolved adjust_tfa Adjust TFA Concentration change_organic->adjust_tfa If not resolved change_organic->resolved Resolved change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) adjust_tfa->change_column If not resolved adjust_tfa->resolved Resolved adjust_temp Adjust Column Temperature change_column->adjust_temp If not resolved change_column->resolved Resolved adjust_temp->resolved Resolved

Caption: Troubleshooting workflow for co-elution issues.

Experimental Workflow for Purity and Identity Confirmation

purity_confirmation_workflow Workflow for Deuterated Peptide Purity and Identity Confirmation start Synthesized Deuterated Peptide rphplc RP-HPLC Separation start->rphplc uv_detection UV Detection (214/280 nm) rphplc->uv_detection fraction_collection Fraction Collection (Main Peak) rphplc->fraction_collection purity_assessment Purity Assessment (% Area) uv_detection->purity_assessment ms_analysis Mass Spectrometry (MS) Analysis fraction_collection->ms_analysis msms_analysis Tandem MS (MS/MS) Analysis (Optional) ms_analysis->msms_analysis mw_confirmation Molecular Weight Confirmation ms_analysis->mw_confirmation sequence_confirmation Sequence & Deuteration Site Confirmation msms_analysis->sequence_confirmation final_product Purified and Characterized Deuterated Peptide purity_assessment->final_product mw_confirmation->final_product sequence_confirmation->final_product

Caption: Purity and identity confirmation workflow.

References

Technical Support Center: Optimizing Cleavage for Peptides Containing Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides synthesized with Fmoc-D-Ala-OH-d3 from resin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating this critical step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Does the deuterated alanine (B10760859) (this compound) require special cleavage conditions?

A1: No, the presence of deuterium (B1214612) on the D-alanine side chain does not alter the standard cleavage process. The carbon-deuterium bonds are stable under the acidic conditions used for cleavage. Therefore, the optimization of your cleavage protocol should be based on the other amino acid residues in your peptide sequence, their protecting groups, and the type of resin used.

Q2: What is the recommended general-purpose cleavage cocktail for a peptide containing D-Ala-d3?

A2: For most standard peptides synthesized using Fmoc chemistry, a highly effective and widely used cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[1][2][3] The most common ratio is 95% TFA, 2.5% water, and 2.5% TIS.[1][3] TIS acts as a scavenger to trap reactive carbocations generated during the removal of side-chain protecting groups, thereby preventing unwanted side reactions.[4]

Q3: When should I use a more complex cleavage cocktail or different scavengers?

A3: The choice of scavengers is critical and depends entirely on the composition of your peptide.[5][6] While the TFA/TIS/water cocktail is a good starting point, specific sensitive residues require additional or different scavengers to prevent modification.[2]

  • Tryptophan (Trp): Highly susceptible to alkylation. The addition of 1,2-ethanedithiol (B43112) (EDT) is recommended to protect the indole (B1671886) side chain.[2] Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent side reactions.

  • Methionine (Met): Can be oxidized to the sulfoxide. Thioanisole (B89551) is often added to the cocktail to prevent this.

  • Cysteine (Cys): The trityl (Trt) protecting group can be difficult to remove and requires effective scavengers like TIS or EDT.

  • Arginine (Arg): Protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can be slow to cleave and may require extended reaction times or stronger cocktails.[7]

Q4: How long should the cleavage reaction be performed?

A4: A standard cleavage reaction is typically run for 2-3 hours at room temperature.[1] However, for peptides with multiple or sterically hindered protecting groups (like several Arg(Pbf) residues), the time may need to be extended to 4 hours.[7][8] It is always recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the peptide cleavage process in a question-and-answer format.

Issue 1: Low Peptide Yield After Cleavage

Question: I performed the cleavage, but my final peptide yield is significantly lower than expected. What are the possible causes and solutions?

Answer: Low peptide yield can result from several factors. Consider the following possibilities:

  • Incomplete Cleavage: The reaction time may have been too short, especially for peptides with difficult-to-cleave protecting groups.

    • Solution: Extend the cleavage time to 3-4 hours or perform a second cleavage on the resin with a fresh cocktail.[8][10] A small-scale trial can help optimize this time.[9]

  • Adsorption to Resin: The cleaved peptide may be sticking to the resin beads.

    • Solution: Ensure you wash the resin thoroughly with fresh TFA after the initial filtration and combine the filtrates.[11]

  • Inefficient Precipitation: The peptide may not be fully precipitating from the TFA solution.

    • Solution: Use cold methyl tert-butyl ether (MTBE), as it is often preferred over diethyl ether.[11] Use a sufficient volume (at least 10 times the volume of the TFA filtrate) and allow precipitation to occur at 4°C for a few hours or overnight if necessary.[10][11]

Issue 2: Unexpected Peaks or Impurities in Mass Spectrometry Analysis

Question: My LC-MS results show peaks with higher molecular weights or multiple unexpected side products. What could be the cause?

Answer: This usually points to side reactions occurring during cleavage due to inadequately scavenged reactive species.

  • Cause: Alkylation of Sensitive Residues: Cations from protecting groups or the resin linker can attach to nucleophilic side chains like Trp or Tyr.

    • Solution: Choose your cleavage cocktail based on the sensitive residues present. Use scavengers like EDT for Trp-containing peptides. Refer to the cleavage cocktail decision diagram below.[2]

  • Cause: Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a stable five-membered ring (aspartimide), which can lead to a mixture of α- and β-peptides.[1][12]

    • Solution: While this is more often a problem during the basic Fmoc-deprotection steps of synthesis, harsh or prolonged acid cleavage can also contribute. Minimizing cleavage time once the optimal duration is known is beneficial.[8]

  • Cause: Oxidation: Methionine's thioether side chain can be oxidized.

    • Solution: Add scavengers like thioanisole or use a cocktail designed to suppress methionine oxidation.[12][13]

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc SPPS This table summarizes common cleavage cocktails and their applications based on peptide composition.[2][6][9][13]

Reagent NameComposition (v/v)Application
Standard (TFA/TIS/H₂O) TFA (95%), TIS (2.5%), H₂O (2.5%)General use for peptides without Trp, Met, or Cys.
Reagent B TFA (88%), Phenol (5%), TIS (2%), H₂O (5%)"Odorless" cocktail, good for Trt-based protecting groups. Does not prevent Met oxidation.[13]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)"Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][13]
TFA/EDT/H₂O TFA (95%), EDT (2.5%), H₂O (2.5%)Specifically for peptides containing Cys and/or Trp.

Experimental Protocols

CAUTION: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous chemical. All steps involving TFA must be performed in a properly functioning fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][9]

Protocol 1: Small-Scale Trial Cleavage

This protocol is recommended to optimize conditions for a new peptide.

  • Resin Preparation: Take 20-50 mg of the dry peptide-resin and place it in a 1.5 mL microcentrifuge tube.

  • Cleavage Cocktail Preparation: Prepare 0.5 mL of the desired cleavage cocktail (e.g., 475 µL TFA, 12.5 µL TIS, 12.5 µL H₂O).

  • Cleavage Reaction: Add the cocktail to the resin. Vortex briefly and allow the tube to rotate at room temperature for 2 hours.

  • Peptide Isolation: Centrifuge the tube to pellet the resin. Carefully transfer the supernatant (containing the peptide) to a new tube.

  • Precipitation: Add 1 mL of cold MTBE to the supernatant, vortex, and centrifuge at high speed for 5 minutes to pellet the peptide.

  • Washing & Drying: Decant the ether. Wash the pellet twice more with cold ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Reconstitute the peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for LC-MS analysis to check for completeness of cleavage and purity.

Protocol 2: Standard Scale-Up Cleavage

  • Resin Preparation: Place the dry peptide-resin (e.g., up to 1 gram) in a suitable reaction vessel. Ensure the resin has been thoroughly washed with Dichloromethane (DCM) and dried under vacuum to remove any residual DMF.[4] Residual DMF can inhibit the cleavage reaction.[2][4]

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh (approximately 10 mL per gram of resin).[8][11]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and agitate at room temperature for the optimized time (typically 2-3 hours).

  • Peptide Isolation: Filter the resin using a sintered glass funnel, collecting the filtrate into a clean round-bottom flask.[11]

  • Resin Washing: Wash the resin two more times with a small amount of fresh TFA and combine all filtrates.[11] This ensures maximum recovery of the peptide.

  • Precipitation: In a suitable centrifuge tube, add 8-10 volumes of cold MTBE.[11] Slowly add the TFA filtrate to the ether while gently swirling. A white precipitate of the peptide should form.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant and discard the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualization

Cleavage_Workflow start Dry Peptide-Resin prep Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->prep Place in vessel process process io io decision decision end_node Crude Peptide Pellet react Agitate for Cleavage & Deprotection prep->react 2-3 hours @ RT filter Filter to Separate Resin react->filter Collect filtrate wash_resin Wash Resin with Fresh TFA (2x) filter->wash_resin Wash resin concentrate Precipitate in Cold Ether filter->concentrate Initial filtrate wash_resin->concentrate Combine filtrates centrifuge Centrifuge to Pellet Peptide concentrate->centrifuge Collect solid wash_pellet Wash Pellet with Cold Ether (2x) centrifuge->wash_pellet wash_pellet->end_node Dry under N₂ or vacuum

Caption: A simplified workflow for peptide cleavage and precipitation.

Cleavage_Cocktail_Decision start_node Start: Analyze Peptide Sequence d1 Contains Trp, Met, or Cys? start_node->d1 decision decision cocktail cocktail d2 Contains Trp? d1->d2 Yes c1 Use Standard Cocktail: TFA / TIS / H₂O (95:2.5:2.5) d1->c1 No d3 Also contains Met and Cys? d2->d3 Yes d4 Contains Met? d2->d4 No c2 Use Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT d3->c2 Yes c3 Use Cocktail with EDT: TFA / EDT / H₂O (95:2.5:2.5) d3->c3 No c4 Use Cocktail with Thioanisole d4->c4 Yes c5 Use Standard Cocktail (TIS is sufficient for Cys(Trt)) d4->c5 No (Implies Cys only)

Caption: Decision tree for selecting an appropriate cleavage cocktail.

References

Fmoc-D-Ala-OH-d3 deprotection optimization and common issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Fmoc deprotection of Fmoc-D-Ala-OH-d3 and overcoming common challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete Fmoc deprotection of this compound. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common issue in SPPS that can result in deletion sequences in your final peptide.[1] With deuterated amino acids, this can be exacerbated by the kinetic isotope effect (KIE), which may slow down reaction rates.[2]

Possible Causes:

  • Kinetic Isotope Effect (KIE): The substitution of protium (B1232500) with deuterium (B1214612) can lead to slower reaction rates for steps involving C-H bond cleavage, which can affect the rate of Fmoc deprotection.[2]

  • Insufficient Deprotection Time: Standard deprotection times may not be adequate, especially when dealing with deuterated amino acids or within aggregation-prone peptide sequences.[1]

  • Peptide Aggregation: The growing peptide chain can form secondary structures, such as β-sheets, that physically block the Fmoc group, preventing reagent access.[1]

  • Low Reagent Concentration: The concentration of the deprotection agent (e.g., piperidine) may be insufficient for complete Fmoc removal.[1]

Solutions:

  • Extend Reaction Times: A straightforward approach is to increase the duration of the deprotection steps. Doubling the standard time is a reasonable starting point for troubleshooting.[2]

  • Perform a Second Deprotection: Repeating the deprotection step can help ensure the reaction goes to completion.[1]

  • Increase Reagent Concentration: While 20% piperidine (B6355638) in DMF is standard, increasing the concentration up to 50% can be effective.[1][3]

  • Use Alternative/Stronger Bases: Consider using a more potent deprotection cocktail, such as adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[1][4]

  • Incorporate Chaotropic Agents: Adding chaotropic salts can disrupt secondary structures, improving reagent accessibility.[1]

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate the deprotection reaction and help to disrupt peptide aggregation.[1]

Q2: What are the common side reactions during the Fmoc deprotection of this compound, and how can they be minimized?

A2: While the deuteration of D-Alanine is not expected to introduce novel side reactions, researchers should be aware of common issues associated with Fmoc chemistry.

  • Aspartimide Formation: This occurs when an aspartic acid residue is present in the peptide sequence, leading to the formation of a cyclic imide. This is a base-catalyzed intramolecular cyclization.[4] To minimize this, 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) can be added to the piperidine deprotection solution.[4][5]

  • Diketopiperazine (DKP) Formation: This involves the intramolecular cyclization of a dipeptide, cleaving it from the resin.[4] This is most common when proline is the second amino acid in the dipeptide.[4] Using a deprotection cocktail containing DBU can help suppress DKP formation.[4]

  • Dibenzofulvene (DBF) Adduct Formation: If the dibenzofulvene intermediate, which is formed during deprotection, is not efficiently scavenged by piperidine, it can react with the newly liberated N-terminal amine.[4] Ensuring a sufficient concentration of piperidine and adequate reaction time is crucial.

Q3: Does the use of a deuterated amino acid like this compound require significant changes to standard Fmoc deprotection protocols?

A3: Not necessarily significant changes, but rather optimization. The primary consideration is the potential for slower reaction kinetics.[2] Therefore, it is advisable to start with a standard protocol and systematically introduce modifications, such as extending reaction times, if issues like incomplete deprotection arise.[2] Monitoring the deprotection reaction is key.

Q4: How can I monitor the efficiency of the Fmoc deprotection step?

A4: The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at approximately 301 nm.[6] Additionally, a qualitative Kaiser test can be performed on a small sample of resin beads after deprotection. A blue color indicates the presence of free primary amines (successful deprotection), while yellow or colorless beads suggest that the Fmoc group is still present.[2]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

Reagent CompositionStandard Reaction TimeAdvantagesPotential Issues
20% Piperidine in DMF2 x 10-15 minWell-established, effective for most sequences.[3][6]Can be slow for hindered sequences; potential for side reactions.[4][7]
50% Piperidine in DMF2 x 10 minFaster deprotection.[3]Increased risk of side reactions.
2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered sequences, can suppress DKP formation.[4]DBU is a strong base and can increase the risk of racemization and aspartimide formation if not used carefully.[4]
2% DBU, 5% Piperazine in NMP< 1 minVery rapid deprotection, effective for difficult and aggregation-prone sequences.[4]May require careful optimization to minimize side reactions.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]

  • Solvent Removal: Drain the DMF from the swollen resin.[6]

  • Initial Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 2-3 minutes.[6]

  • Solution Removal: Drain the deprotection solution.[6]

  • Main Deprotection: Add a fresh aliquot of 20% piperidine in DMF to the resin.[6] Agitate for 10-15 minutes at room temperature.[6] For this compound, consider extending this time to 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

Protocol 2: Rapid Fmoc Deprotection using DBU/Piperidine for Difficult Sequences

  • Resin Swelling: Swell the peptide-resin in DMF or N-methylpyrrolidone (NMP).[1]

  • Solvent Removal: Drain the solvent.[1]

  • Deprotection: Prepare a deprotection solution of 2% DBU and 5% piperidine in DMF or NMP.[4] Add the solution to the resin.

  • Reaction: Agitate the mixture for 5-10 minutes at room temperature. Repeat this step.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with the corresponding solvent (3-5 times).

Mandatory Visualization

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_piperidine Add 20% Piperidine in DMF drain1->add_piperidine agitate1 Agitate (2-3 min) add_piperidine->agitate1 drain2 Drain Solution agitate1->drain2 add_piperidine2 Add Fresh 20% Piperidine in DMF drain2->add_piperidine2 agitate2 Agitate (10-15+ min) add_piperidine2->agitate2 drain3 Drain Solution agitate2->drain3 wash Wash with DMF (5-7x) drain3->wash end_node H2N-Peptide-Resin (Ready for Coupling) wash->end_node

Caption: Standard workflow for Fmoc deprotection using piperidine in DMF.

Troubleshooting_Fmoc_Deprotection start Incomplete Deprotection Suspected (e.g., positive Kaiser test post-deprotection) extend_time Extend Deprotection Time start->extend_time Is reaction time sufficient? double_deprotection Perform a Second Deprotection Cycle start->double_deprotection Is one cycle enough? increase_conc Increase Piperidine Concentration start->increase_conc Is reagent concentration adequate? stronger_base Use Stronger Base (e.g., DBU/Piperidine) start->stronger_base Is the sequence sterically hindered? check_aggregation Assess for Peptide Aggregation start->check_aggregation Is the peptide sequence long or hydrophobic? change_solvent Change Solvent (DMF -> NMP) check_aggregation->change_solvent chaotropic_agents Add Chaotropic Agents check_aggregation->chaotropic_agents microwave Use Microwave Synthesis check_aggregation->microwave

Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.

References

Impact of d3 labeling on Fmoc-Ala-OH chemical reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using d3-labeled Fmoc-Ala-OH in their experiments. Below you will find frequently asked questions and troubleshooting guides to address potential issues and ensure the successful incorporation of this isotopically labeled amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Will the d3-labeling on Fmoc-Ala-OH affect its chemical reactivity and coupling efficiency during solid-phase peptide synthesis (SPPS)?

A1: The d3-labeling on the methyl group of alanine (B10760859) is not expected to have a significant impact on its chemical reactivity or coupling efficiency in SPPS. The underlying principle is the kinetic isotope effect (KIE), which is a change in reaction rate upon isotopic substitution.[1][2]

  • Primary KIE: A significant KIE is typically observed when a bond to the isotope is broken in the rate-determining step of the reaction. In the case of peptide coupling, the C-H bonds on the alanine side chain are not broken.

  • Secondary KIE: A much smaller secondary KIE may be observed when the isotopic substitution is near the reaction center. While the d3-labeling is on the β-carbon, any secondary KIE on the amide bond formation is expected to be negligible and within the range of normal experimental variability.

Therefore, you can generally assume that Fmoc-Ala-d3-OH will behave similarly to its unlabeled counterpart under standard SPPS conditions.

Q2: Should I use different coupling reagents or protocols for Fmoc-Ala-d3-OH compared to the standard Fmoc-Ala-OH?

A2: No, it is not necessary to use different coupling reagents or protocols for Fmoc-Ala-d3-OH. Standard coupling reagents such as HBTU, HATU, or DIC/HOBt are effective for coupling d3-labeled Fmoc-Ala-OH.[3] The standard protocols for Fmoc-SPPS should be followed.

Q3: Can the d3-labeling affect the final cleavage from the resin or the removal of protecting groups?

A3: The d3-labeling on the alanine side chain will not affect the cleavage of the peptide from the resin or the removal of side-chain protecting groups. These reactions occur at other sites on the peptide and resin, and the C-D bonds of the labeled alanine are stable under standard cleavage conditions (e.g., with trifluoroacetic acid).[4]

Q4: How can I confirm the successful incorporation of Fmoc-Ala-d3-OH into my peptide?

A4: The most effective method to confirm the incorporation of Fmoc-Ala-d3-OH is through mass spectrometry (MS) analysis of the final peptide. The d3-labeling will result in a mass increase of 3 Da compared to the peptide synthesized with unlabeled alanine.

Troubleshooting Guide

Low peptide yield or purity when using d3-labeled Fmoc-Ala-OH is likely due to common issues in SPPS rather than the isotopic labeling itself.[5] This guide provides a systematic approach to troubleshoot your synthesis.

Problem 1: Low Yield of the Final Peptide

Symptom: After cleavage and precipitation, the amount of peptide obtained is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Diagnostic Test Solution
Incomplete Coupling Kaiser test positive after coupling step. Mass spectrometry shows deletion sequences.Increase coupling time. Double couple the amino acid. Increase the concentration of the amino acid and coupling reagents.[6]
Incomplete Fmoc Deprotection Kaiser test negative or weakly positive after deprotection.Extend deprotection time (e.g., 2 x 10 minutes with 20% piperidine (B6355638) in DMF). Use a stronger base solution (e.g., 2% DBU and 2% piperidine in DMF) for difficult sequences.[5]
Peptide Aggregation Resin beads clump together; slow solvent drainage.Switch from DMF to NMP as the solvent. Add chaotropic salts (e.g., LiCl) to the solvent.[7]
Poor Precipitation No precipitate forms after adding cold ether to the cleavage solution.Reduce the volume of the TFA solution with a stream of nitrogen before adding ether. Ensure the ether is ice-cold.[8]
Problem 2: Impurities Detected in the Final Product by HPLC/MS

Symptom: HPLC analysis shows multiple peaks, and MS analysis reveals the presence of unexpected masses.

Possible Causes & Solutions:

Possible Cause Diagnostic Test Solution
Deletion Sequences MS shows peaks corresponding to the target peptide minus one or more amino acid residues.Optimize coupling and deprotection steps as described above. Consider capping unreacted amines after the coupling step with acetic anhydride.
Side Reactions MS shows peaks corresponding to known side products (e.g., aspartimide formation, oxidation).For sequences containing sensitive residues, use appropriate side-chain protection and cleavage cocktails with scavengers.[9][10]
Racemization HPLC shows diastereomeric peaks.For sensitive amino acids like His and Cys, use appropriate coupling reagents and minimize activation times to reduce the risk of racemization.[11]

Experimental Protocols

Kaiser Test (Qualitative)

This test detects free primary amines on the resin. A blue color indicates the presence of free amines (successful deprotection or failed coupling), while a yellow or colorless result indicates their absence (successful coupling).[12][13]

Reagents:

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.[12]

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[13]

  • Heat the test tube at 110-115°C for 5 minutes.[13][14]

  • Observe the color of the beads and the solution.

Test Cleavage and HPLC Analysis

A small-scale test cleavage can be performed to check the progress of the synthesis before cleaving the entire batch.[14]

Procedure:

  • Dry a small amount of the peptide-resin (approximately 1-2 mg).[14]

  • Place the dried resin in a small tube.

  • Add a cleavage cocktail (e.g., 200-300 µL of 95% TFA, 2.5% water, 2.5% TIS) to the resin.[4][14]

  • Allow the reaction to proceed for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a vial containing ice-cold diethyl ether.[4]

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC-MS analysis.[14]

Visualizations

Troubleshooting_Workflow start Low Peptide Yield or Purity Issue check_coupling Perform Kaiser Test After Coupling start->check_coupling coupling_ok Coupling Appears Complete (Kaiser test negative) check_coupling->coupling_ok Negative coupling_bad Incomplete Coupling (Kaiser test positive) check_coupling->coupling_bad Positive check_deprotection Perform Kaiser Test After Deprotection coupling_ok->check_deprotection optimize_coupling Optimize Coupling: - Increase reaction time - Double couple - Increase reagent concentration coupling_bad->optimize_coupling optimize_coupling->check_coupling deprotection_ok Deprotection Complete (Kaiser test positive) check_deprotection->deprotection_ok Positive deprotection_bad Incomplete Deprotection (Kaiser test negative) check_deprotection->deprotection_bad Negative test_cleavage Perform Test Cleavage and HPLC/MS Analysis deprotection_ok->test_cleavage optimize_deprotection Optimize Deprotection: - Extend deprotection time - Use stronger base (DBU) deprotection_bad->optimize_deprotection optimize_deprotection->check_deprotection analyze_results Analyze HPLC/MS Data for Impurities (Deletion sequences, side products) test_cleavage->analyze_results final_cleavage Proceed with Full Scale Cleavage analyze_results->final_cleavage

Caption: Troubleshooting workflow for low peptide yield/purity.

Kaiser_Test_Workflow start Start Kaiser Test collect_beads Collect 10-15 Resin Beads start->collect_beads add_reagents Add Reagents A, B, and C collect_beads->add_reagents heat Heat at 110-115°C for 5 min add_reagents->heat observe Observe Color heat->observe positive Blue Color: Free Primary Amines Present observe->positive Positive negative Yellow/Colorless: No Free Primary Amines observe->negative Negative

Caption: Experimental workflow for the Kaiser test.

Test_Cleavage_Workflow start Start Test Cleavage sample_resin Take 1-2 mg of Dried Peptide-Resin start->sample_resin add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) sample_resin->add_cocktail react React for 2-3 Hours at Room Temperature add_cocktail->react filter_resin Filter to Collect Filtrate react->filter_resin precipitate Precipitate Peptide with Cold Diethyl Ether filter_resin->precipitate pellet Centrifuge to Pellet Peptide precipitate->pellet dry Air-Dry the Peptide Pellet pellet->dry dissolve Dissolve in HPLC Solvent dry->dissolve analyze Analyze by HPLC-MS dissolve->analyze

References

Preventing racemization of Fmoc-D-Ala-OH-d3 during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Fmoc-D-Ala-OH-d3

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of this compound during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound peptide synthesis and why is it a critical issue?

A1: Racemization is the chemical process that converts an enantiomerically pure compound, such as this compound, into a mixture of both its D- and L-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect L-alanine stereoisomer into the peptide chain, resulting in diastereomeric impurities.[1] These impurities can be challenging to separate from the target peptide and may significantly alter its biological activity, therapeutic efficacy, and safety profile.[1]

Q2: What is the primary mechanism leading to racemization during the coupling step in Fmoc-SPPS?

A2: The predominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] The activation of the carboxylic acid of the Fmoc-amino acid makes the alpha-proton acidic.[3] A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar oxazolone (B7731731).[3] Reprotonation can occur from either side of this planar intermediate, resulting in a mixture of D and L configurations.[2]

Q3: Which factors are most influential in causing racemization of this compound during coupling?

A3: Several factors can significantly increase the risk of racemization:

  • Coupling Reagents: The choice of coupling reagent is a primary determinant. Onium salt-based reagents (e.g., HBTU, HATU), especially when used with a strong base and a pre-activation step, can increase the likelihood of racemization.[1][4]

  • Base: The type and concentration of the base are crucial. Strong, non-sterically hindered bases can readily abstract the alpha-proton, promoting racemization.[1]

  • Temperature: Elevated temperatures, particularly in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[5]

  • Pre-activation Time: Allowing the activated amino acid to remain in solution for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization.[6]

Troubleshooting Guide

Problem: Significant levels of the L-Ala diastereomer are detected in the final peptide product.

Potential CauseRecommended Action
Inappropriate Coupling Reagent Switch to a carbodiimide-based coupling method in conjunction with a racemization-suppressing additive. The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is highly effective in minimizing racemization.[7][8]
Strong or Excess Base Replace strong bases like N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9] It is also important to use the minimum necessary amount of base.
High Reaction Temperature Conduct the coupling reaction at a lower temperature. For standard SPPS, performing the reaction at 0°C or room temperature is advisable.[5][7] In microwave-assisted synthesis, reducing the temperature from 80°C to 50°C can significantly limit racemization.[5]
Prolonged Pre-activation Time Minimize the pre-activation time. The activated amino acid solution should be added to the resin immediately after preparation to reduce the lifetime of the racemization-prone intermediate.[6][9]
Solvent Polarity Consider using a less polar solvent system, such as a mixture of dichloromethane (B109758) (CH₂) and N,N-dimethylformamide (DMF), which can help to reduce the rate of racemization.[7]

Quantitative Data Summary

The choice of coupling reagent and additive has a significant impact on the extent of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of racemization-prone amino acids under various conditions. While this data is not specific to this compound, it illustrates the general trends and the effectiveness of different coupling systems.

Fmoc-Amino AcidCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDIC/Oxyma-1.8%[8]
Fmoc-L-His(Trt)-OHHATU/NMMNMMNegligible (with no pre-activation)[6]
Fmoc-L-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEADIPEA7.8% (with 5 min pre-activation)[6]
Fmoc-L-Cys(Trt)-OHDIC/Oxyma-Negligible[8]
Fmoc-Cys(Thp)-OHDIC/OxymaPure-0.74%[10]
Fmoc-Cys(Trt)-OHHBTU/DIPEADIPEASignificant (exacerbated by heat)[10]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure to Minimize Racemization of this compound

This protocol utilizes Diisopropylcarbodiimide (DIC) and OxymaPure® to suppress racemization during the coupling of this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10 minutes.

    • Drain the resin and repeat the treatment for another 10 minutes.

  • Washing:

    • Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes.

    • Immediately add the activated amino acid solution to the washed resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a Kaiser test or other appropriate method.

    • Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in a synthetic peptide containing D-alanine.

Procedure:

  • Peptide Hydrolysis:

    • Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-alanine enantiomers using an appropriate mobile phase.

    • Quantify the peak areas for the D- and L-isomers to determine the percentage of racemization.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Fmoc_D_Ala This compound Activated_Ester Activated Ester Intermediate Fmoc_D_Ala->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone - H+ (Base) Peptide_D Peptide with D-Ala Activated_Ester->Peptide_D + Peptide-Resin Oxazolone->Peptide_D + H+ / + Peptide-Resin Peptide_L Peptide with L-Ala (Racemized) Oxazolone->Peptide_L + H+ / + Peptide-Resin

Caption: Mechanism of racemization during peptide coupling.

ExperimentalWorkflow Start Start: Resin-bound Peptide Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 2. DMF Wash Fmoc_Deprotection->Washing1 Activation 3. Activation of this compound (DIC/OxymaPure® in DMF) Washing1->Activation Coupling 4. Coupling to Resin Activation->Coupling Monitoring 5. Monitor Reaction (Kaiser Test) Coupling->Monitoring Washing2 6. DMF Wash Monitoring->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Caption: Workflow for minimizing racemization during coupling.

References

Managing steric hindrance with Fmoc-D-Ala-OH-d3 in complex peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing complex peptide synthesis involving Fmoc-D-Ala-OH-d3. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges related to steric hindrance, low coupling efficiency, and other common issues encountered during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the D-enantiomer of alanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the three hydrogen atoms on the methyl side chain have been replaced with deuterium (B1214612) (d3).

Its primary applications are:

  • Stable Isotope Labeling: The key feature is the deuterium labeling. The mass shift (+3 Da) induced by the deuterium makes peptides incorporating this amino acid ideal for use as internal standards in quantitative mass spectrometry (MS) applications, such as the Absolute Quantification (AQUA) of proteins.[1]

  • Structural & Metabolic Studies: Deuterated peptides are valuable tools in Nuclear Magnetic Resonance (NMR) spectroscopy for studying peptide structure, dynamics, and metabolism.[2][3][4] The replacement of hydrogen with deuterium can slow down metabolic degradation at that site, enhancing the pharmacokinetic profile of a peptide therapeutic.

Q2: Does the deuterium in this compound help manage steric hindrance?

Directly, no. The primary role of deuteration is for isotopic labeling.[5] However, incorporating any D-amino acid into a growing peptide chain can present steric challenges.[6] Furthermore, deuteration can subtly influence reaction rates due to the kinetic isotope effect (KIE), potentially slowing down reactions like Fmoc-deprotection.[7] It may also alter intermolecular forces, which could affect peptide aggregation on the solid support.[7] Therefore, while not a tool to reduce hindrance, its presence necessitates robust synthesis protocols designed for sterically demanding residues.

Q3: What are the main challenges when incorporating this compound or other hindered amino acids?

The primary challenges stem from steric hindrance, which can lead to several problems:

  • Low Coupling Efficiency: The bulky nature of the growing peptide chain and/or the incoming amino acid can physically block the formation of the new peptide bond, leading to incomplete reactions and deletion sequences.[8][9]

  • Peptide Aggregation: As the peptide elongates, it can fold into secondary structures (e.g., β-sheets), causing the resin to clump together. This aggregation prevents reagents and solvents from penetrating the resin beads, halting the synthesis.[7]

  • Incomplete Fmoc Deprotection: The Fmoc group on a sterically crowded N-terminus can be difficult for the deprotection reagent (piperidine) to access, resulting in the failure to remove it and preventing the next coupling step.[10]

Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Failure

Symptom: A positive Kaiser test (dark blue beads) after a coupling step indicates the presence of unreacted free primary amines.[8] This is confirmed by mass spectrometry analysis of the final crude product showing significant deletion sequences (target peptide minus one or more amino acids).

dot

G start Problem: Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling (Repeat with fresh reagents) start->recouple First step reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) kaiser2 Perform Kaiser Test Again recouple->kaiser2 capping Cap Unreacted Amines with Acetic Anhydride kaiser2->capping proceed Proceed to Next Deprotection Step kaiser2->proceed Test is negative time Increase Coupling Time (e.g., 2-4 hours or overnight) microwave Use Microwave-Assisted SPPS solvent Change Solvent (e.g., NMP or add DMSO) capping->proceed

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Q: My Kaiser test is positive after coupling this compound. What should I do first?

The most direct solution is to perform a "double coupling."[9][11] Drain the reaction solution, wash the resin with DMF, and then repeat the coupling step with a fresh preparation of activated this compound. This often drives the reaction to completion.

Q: Double coupling didn't work, or the issue is recurrent. How should I optimize my protocol?

If double coupling is insufficient, you must enhance the reaction conditions. Consider these options:

  • Change Coupling Reagent: Standard carbodiimide (B86325) reagents (like DIC) may be too weak. Switch to a more potent uronium/aminium or phosphonium (B103445) salt reagent. HATU is particularly effective for hindered couplings as it exhibits faster reaction rates.[8][12]

  • Increase Reaction Time: For sterically hindered residues, a standard 1-2 hour coupling may be too short. Extend the coupling time to 4-12 hours, or even overnight.[11]

  • Use Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate coupling reactions and help disrupt peptide chain aggregation, overcoming the activation energy barrier for difficult couplings.[9][11]

  • Change Solvent: If you are using DMF, switching to N-Methyl-2-pyrrolidone (NMP) can be beneficial as it has better solvating properties for aggregated peptides.[9]

Issue 2: Incomplete Fmoc Deprotection

Symptom: Mass spectrometry reveals deletion sequences, but coupling steps were confirmed to be complete (negative Kaiser tests). This points to a failure in removing the Fmoc group from the previous residue, preventing the next amino acid from being coupled.[10]

Q: I suspect incomplete Fmoc removal. What are the common causes and solutions?

Incomplete deprotection is typically caused by steric hindrance or peptide aggregation blocking the piperidine (B6355638) reagent.[10]

  • Standard Solution: Increase the deprotection time. Instead of a single 10-15 minute treatment, perform two treatments: one for 3-5 minutes, drain, and a second for 15-20 minutes with fresh reagent.

  • Advanced Solution: For highly resistant cases, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a stronger non-nucleophilic base, to the deprotection solution. A common mixture is 2% DBU and 20% piperidine in DMF.[13] Caution: DBU can promote aspartimide formation if Asp residues are present in the sequence.[13][14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent ClassReagent NameRelative EfficiencyKey AdvantagesConsiderations
Uronium/Aminium HATU, HCTUVery HighHighly reactive, fast kinetics, excellent for hindered residues, reduces racemization risk.[8][12]More expensive. Can cause guanidinylation of the N-terminal amine if used in excess.[12]
Uronium/Aminium HBTU, TBTUHighEffective for most standard couplings, widely used.[15]May be too slow or inefficient for severely hindered couplings or aggregated sequences.[8]
Phosphonium COMUVery HighExtremely fast and efficient, byproducts are water-soluble and easily removed.[12]Limited stability in solution.
Phosphonium PyBOP, PyAOPVery HighPotent activators useful for extremely difficult couplings; PyAOP is particularly strong.[9][16]Byproducts can be difficult to remove.
Carbodiimide DIC / HOBt, OxymaModerateCost-effective, standard choice for non-problematic residues.[15]Often requires longer reaction times or double coupling for hindered amino acids.[16]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol describes a robust method for coupling a sterically hindered amino acid on a 0.1 mmol scale.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF (5-7 times).[15]

  • Reagent Preparation (in a separate vessel):

    • Dissolve this compound (4 equivalents, ~0.4 mmol).

    • Dissolve HATU (3.9 equivalents, ~0.39 mmol).[11]

    • Add both to a suitable volume of DMF (e.g., 2 mL).

  • Activation: Add a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA) (8 equivalents, ~0.8 mmol), to the reagent mixture. Vortex for 1-2 minutes to pre-activate the amino acid.[11]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature for a minimum of 2 hours. For difficult sequences, extend this time to 4 hours or overnight.[9]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to confirm the completion of the coupling (beads should remain yellow).[8]

    • If the test is positive (blue), perform a double coupling (repeat steps 2-5).

    • If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next deprotection step.[9]

Protocol 2: Enhanced Fmoc Deprotection using DBU

This protocol is for sequences where standard piperidine treatment is insufficient.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[10]

  • Deprotection:

    • Prepare a solution of 20% piperidine and 2% DBU (v/v) in DMF.

    • Add the solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a second portion of the deprotection solution and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 6-8 times) to remove all traces of piperidine and DBU.[10]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is expected).[10] The resin is now ready for the next coupling step.

Visualizations

dot

G cluster_0 SPPS Cycle for One Amino Acid start Start: Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash Resin (DMF, DCM) deprotection->wash1 coupling 4. Coupling Reaction (Add activated AA to resin) wash1->coupling activation 3. Amino Acid Activation (Fmoc-AA-OH + Reagent + Base) activation->coupling Pre-activation kaiser Monitoring Point: Kaiser Test coupling->kaiser wash2 5. Wash Resin (DMF) end End: Elongated Peptide-Resin (Fmoc-Protected) wash2->end kaiser->wash2 Reaction Complete

Caption: Experimental workflow for a single SPPS coupling cycle.

References

Avoiding back exchange of deuterium during Fmoc-D-Ala-OH-d3 synthesis and use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-D-Ala-OH-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding deuterium (B1214612) back-exchange and to troubleshoot common issues encountered during the synthesis and use of this isotopically labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the stability of the deuterium label on this compound during solid-phase peptide synthesis (SPPS)?

A1: The primary concern is the potential for back-exchange of deuterium for hydrogen, which would lead to a loss of the isotopic label. For this compound, the deuterium atoms are on the methyl side chain (β-carbon). These C-D bonds are generally stable under standard Fmoc-SPPS conditions. The greater, though not applicable to this specific molecule, concern in deuterated amino acids is the exchange at the α-carbon, as the α-proton (or deuteron) is weakly acidic and can be abstracted under the basic conditions of Fmoc deprotection.

Q2: Are the deuterium atoms on the methyl group of this compound susceptible to back-exchange during the piperidine (B6355638) treatment for Fmoc deprotection?

A2: The C-D bonds on the methyl side chain of alanine (B10760859) are significantly less acidic than the α-carbon C-H/C-D bond and are not prone to exchange under the mildly basic conditions of piperidine in DMF used for Fmoc deprotection. The stability of these side-chain deuterons is high.

Q3: Can the acidic conditions of the final cleavage and deprotection step (e.g., using Trifluoroacetic acid - TFA) cause deuterium back-exchange?

A3: The C-D bonds of the alanine methyl group are stable to the strong acidic conditions of a standard TFA cleavage cocktail. Back-exchange is more of a concern for deuterons on heteroatoms (like amide nitrogens in the peptide backbone) which are labile and can exchange with protons from the cleavage cocktail or subsequent aqueous workup.[1][2]

Q4: Does the use of a deuterated amino acid like this compound affect coupling efficiency or reaction times?

A4: Yes, a kinetic isotope effect (KIE) is possible, although it is generally small for side-chain deuteration.[3] The increased mass of deuterium compared to protium (B1232500) can lead to slightly slower reaction rates. While this effect is more pronounced when a C-H bond is broken during a reaction, it can still have a minor impact on coupling kinetics. It is good practice to monitor coupling reactions closely and consider extending reaction times if incomplete coupling is observed.[3]

Troubleshooting Guides

Issue 1: Lower than Expected Mass in Final Peptide, Suggesting Loss of Deuterium Label

Possible Cause: While unlikely for the d3-methyl group, apparent loss of deuterium could be misinterpreted due to other issues. True back-exchange is more likely if the deuterium were on the α-carbon, which can be abstracted by the base (piperidine) used for Fmoc deprotection.[4]

Troubleshooting Steps:

  • Confirm Deuterium Position: Double-check the specification of your starting material to ensure the deuterium is on the side chain (d3) and not the α-carbon (d1).

  • Optimize Fmoc Deprotection:

    • Minimize Exposure to Base: Reduce the deprotection time to the minimum required for complete Fmoc removal. For example, use two treatments of 3-5 minutes instead of a single longer treatment.[4]

    • Use a Milder Base: While 20% piperidine in DMF is standard, for particularly sensitive sequences, a solution of 2% DBU/2% piperidine in DMF can be effective with shorter reaction times.

  • Optimize Coupling Conditions:

    • Avoid Excess Base: When using coupling reagents that require a tertiary amine base like DIPEA, use the minimum amount necessary to neutralize the protonated amino group.[5]

    • Choose Appropriate Coupling Reagents: Urionium/aminium-based reagents like HBTU, HATU, and HCTU, when used with an additive like HOBt or Oxyma, are efficient and can help minimize side reactions.[4]

Issue 2: Low Peptide Synthesis Yield

Possible Cause: Low yields when incorporating deuterated amino acids can be due to several factors, including the kinetic isotope effect leading to incomplete reactions, or altered peptide aggregation properties.[3]

Troubleshooting Steps:

  • Extend Reaction Times: To counteract the kinetic isotope effect, systematically increase the deprotection and coupling times for the deuterated residue. A 50-100% increase in time can be a good starting point.[3]

  • Perform a Double Coupling: For the deuterated amino acid and the subsequent residue, perform the coupling step twice to ensure the reaction proceeds to completion.[3]

  • Change Synthesis Solvent: If peptide aggregation is suspected (indicated by resin clumping or poor swelling), switching from DMF to N-methylpyrrolidone (NMP) may improve solvation.[3]

  • Use More Potent Coupling Reagents: If standard carbodiimide (B86325) reagents are used, switching to a more potent phosphonium- or iminium-based reagent like HATU or PyBOP can improve efficiency.[3]

Quantitative Data Summary

The following table summarizes key parameters relevant to the use of this compound in SPPS.

ParameterCondition / ValueExpected Outcome / Comment
Deuterium Stability (Side Chain) 20% Piperidine in DMFHigh stability, negligible back-exchange expected.
Deuterium Stability (Side Chain) 95% TFA Cleavage CocktailHigh stability, negligible back-exchange expected.
Coupling Efficiency Standard coupling (e.g., HBTU/DIPEA)May be slightly reduced due to Kinetic Isotope Effect.
Typical Purity of Fmoc-AA >99% (RP-HPLC)High purity is crucial to avoid deletion or insertion sequences.[6]
Common Fmoc-AA Impurities Acetic Acid, Fmoc-β-Ala-OH, DipeptidesCan cause chain termination or insertion side products.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step process: first, the synthesis of D-Alanine-d3, followed by its Fmoc-protection.

Part A: Synthesis of D-Alanine-d3 This is a conceptual protocol as a specific literature procedure was not found. It is based on established methods for deuteration and enzymatic resolution.

  • Deuteration of a Precursor: Start with a suitable precursor like pyruvic acid. The methyl group can be deuterated using a base-catalyzed exchange in D₂O.

  • Reductive Amination: Perform a reductive amination on the deuterated pyruvate (B1213749) using a chiral amine or an enzyme (e.g., a D-amino acid dehydrogenase) to stereoselectively form D-Alanine-d3.

  • Purification: Purify the resulting D-Alanine-d3 by recrystallization or ion-exchange chromatography.

Part B: Fmoc Protection of D-Alanine-d3 This protocol is adapted from standard Fmoc-protection procedures.[7]

  • Dissolution: Dissolve D-Alanine-d3 (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.

  • Addition of Fmoc Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 16-18 hours.

  • Workup: Dilute the reaction with water and adjust the pH to 9 with additional NaHCO₃ solution. Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification and Extraction: Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the product, this compound, with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Incorporation of this compound into a Peptide using Manual SPPS
  • Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 eq) with a coupling reagent like HATU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours. To ensure complete reaction due to the potential kinetic isotope effect, a longer coupling time is recommended.[3]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding it to ice-cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualizations

Logical and Experimental Workflows

Synthesis_and_Use_Workflow cluster_synthesis This compound Synthesis cluster_spps Use in Solid-Phase Peptide Synthesis (SPPS) D_Ala_d3 D-Alanine-d3 Reaction_Syn Fmoc Protection Reaction (aq. NaHCO₃/THF) D_Ala_d3->Reaction_Syn Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction_Syn Workup_Syn Acidification & Extraction Reaction_Syn->Workup_Syn Fmoc_D_Ala_d3 This compound Workup_Syn->Fmoc_D_Ala_d3 Coupling Coupling Reaction (HATU/DIPEA) Fmoc_D_Ala_d3->Coupling Resin Resin with free amine Resin->Coupling Peptide_Resin Peptide-Resin (+1 residue) Coupling->Peptide_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Deprotection For next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Peptide_Resin->Cleavage After final AA Deprotection->Resin Ready for next AA Crude_Peptide Crude d3-Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Peptide Pure d3-Peptide Purification->Final_Peptide

Caption: Workflow for the synthesis of this compound and its incorporation into peptides via SPPS.

Signaling Pathways Involving D-Alanine

D-Alanine is a key component in bacterial cell wall synthesis and also acts as a neuromodulator in higher organisms by interacting with the NMDA receptor.

Bacterial_Cell_Wall_Synthesis cluster_inhibition Antibiotic Action L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Substrate D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl Substrate (2x) D_Ala_D_Ala D-Ala-D-Ala dipeptide MurF MurF Ligase D_Ala_D_Ala->MurF Substrate UDP_NAM_Tripeptide UDP-NAM-tripeptide UDP_NAM_Tripeptide->MurF Substrate UDP_NAM_Pentapeptide UDP-NAM-pentapeptide Peptidoglycan Peptidoglycan Layer UDP_NAM_Pentapeptide->Peptidoglycan Incorporation Alr->D_Ala Product Ddl->D_Ala_D_Ala Product MurF->UDP_NAM_Pentapeptide Product Cycloserine D-Cycloserine Cycloserine->Alr Inhibits Cycloserine->Ddl Inhibits

Caption: Role of D-Alanine in bacterial peptidoglycan synthesis and its inhibition by D-cycloserine.[9][10]

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate (Agonist) Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Activation Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Signaling Downstream Signaling (e.g., LTP, Neurotransmission) Ca_Influx->Signaling Glutamate->NMDA_Receptor Binds to GluN2 subunit D_Ala D-Alanine (Co-agonist) D_Ala->NMDA_Receptor Binds to Glycine site on GluN1 subunit

Caption: D-Alanine as a co-agonist at the NMDA receptor, modulating synaptic transmission.[3][4][11]

References

Validation & Comparative

Confirming d3 Label Incorporation in Peptides by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of proteins is a cornerstone of modern biological research and drug development. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach for accurate relative and absolute quantification of peptides and proteins. Among the various labeling strategies, the use of deuterated (d3) reagents, such as d3-acetic anhydride (B1165640), provides a cost-effective and efficient method for introducing a known mass shift for comparative analysis. This guide provides an objective comparison of d3-labeling with other common quantitative proteomics techniques, supported by experimental data and detailed protocols.

Principles of d3 Labeling for Peptide Quantification

The fundamental principle behind d3-labeling is the introduction of a stable isotope tag that creates a precise mass difference between peptide populations from different samples. d3-acetic anhydride reacts with the primary amines on the N-terminus of a peptide and the side chain of lysine (B10760008) residues. A "light" sample is treated with standard acetic anhydride, while the "heavy" sample is labeled with d3-acetic anhydride, which contains three deuterium (B1214612) atoms. This results in a 3 Dalton (Da) mass shift for each labeling site. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a peptide in the two samples can be determined by comparing the signal intensities of the light and heavy isotopic forms.[1]

Comparison of Quantitative Proteomics Methods

Choosing the right quantitative proteomics strategy depends on the specific experimental goals, sample type, and available resources. Here, we compare d3-acetylation with other widely used labeling methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Dimethyl Labeling.

Featured3-AcetylationSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)Dimethyl Labeling
Principle Chemical labeling of primary amines with d3-acetic anhydride.Metabolic incorporation of "heavy" amino acids (e.g., 13C, 15N labeled Arg/Lys) in living cells.[2]Chemical labeling of primary amines with isobaric tags that have the same total mass but different reporter ion masses upon fragmentation.[3][4]Chemical labeling of primary amines via reductive amination with deuterated formaldehyde.
Sample Type In vitro labeling applicable to any protein/peptide sample.Applicable only to metabolically active, dividing cells in culture.[5]In vitro labeling applicable to any protein/peptide sample.[4]In vitro labeling applicable to any protein/peptide sample.
Multiplexing Typically 2-plex (light vs. heavy).2-plex or 3-plex is common; higher multiplexing is possible but complex.[6]4-plex, 8-plex, and higher plexing reagents are available, allowing for high-throughput analysis.[4][7]2-plex or 3-plex is common.
Accuracy High accuracy at the MS1 level.Considered the "gold standard" for accuracy as samples are mixed early in the workflow, minimizing experimental variability.[2][5]Can be affected by "ratio compression" where reporter ion ratios are compressed towards 1:1, potentially underestimating large changes.[3]Comparable accuracy to SILAC in some studies.[8]
Precision High precision.High precision and reproducibility.[5]Generally good precision, but can be lower than SILAC.Less reproducible than SILAC.[8]
Cost Relatively low cost.Can be expensive due to the cost of labeled amino acids and special cell culture media.[5]Reagents are relatively expensive.[7]Relatively low cost.
Workflow Simple and fast in vitro reaction.Requires a lengthy cell culture period (at least 5 cell doublings) for complete label incorporation.[2]Multi-step in vitro labeling process.Simple and fast in vitro reaction.
Data Analysis Quantification is based on precursor ion intensities in the MS1 scan.Quantification is based on precursor ion intensities in the MS1 scan.[2]Quantification is based on the intensities of reporter ions in the MS/MS scan.[3]Quantification is based on precursor ion intensities in the MS1 scan.

Experimental Protocols

Detailed Protocol for d3-Acetic Anhydride Labeling of Peptides for Mass Spectrometry

This protocol is adapted from a method for labeling with 13C-acetic anhydride and is suitable for d3-acetylation.[1]

Materials:

Procedure:

  • Sample Preparation:

    • Start with a purified peptide sample dissolved in 100 mM ammonium bicarbonate, pH 8.0.

    • Quantify the peptide concentration using a suitable method (e.g., BCA assay).

  • Labeling Reaction:

    • For the "heavy" sample, add d3-acetic anhydride to the peptide solution. A 10-fold molar excess of the anhydride over the total number of primary amines (N-termini and lysine side chains) is a good starting point.

    • For the "light" sample, add the same molar excess of standard acetic anhydride.

    • Incubate the reactions for 1 hour at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add hydroxylamine or an amine-containing buffer like Tris to a final concentration sufficient to react with the excess acetic anhydride.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Acidify the labeled peptide samples by adding TFA to a final concentration of 0.1%.

    • Desalt the samples using C18 spin columns according to the manufacturer's protocol.

    • Elute the labeled peptides from the C18 material using a solution of 50% acetonitrile and 0.1% formic acid.

  • Sample Pooling and Mass Spectrometry Analysis:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio (or as dictated by the experimental design).

    • Lyophilize or dry the pooled sample in a vacuum concentrator.

    • Reconstitute the sample in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS.

Quantitative Data Summary for Acetic Anhydride Labeling:

ParameterValue
Labeling Efficiency >99%
Peptide Recovery >90%

(Data is representative for labeling with acetic anhydride-1,1'-13C2, which is chemically analogous to d3-acetic anhydride labeling)[1]

Potential Side Reactions and Considerations

While d3-acetylation is a robust method, potential side reactions should be considered. Over-acetylation can occur, and the hydroxyl groups of serine, threonine, and tyrosine residues may also be acetylated, though this is generally less favorable than the reaction with primary amines. The pH of the reaction can influence labeling efficiency, with pH 8.0-8.5 being optimal for labeling primary amines.[6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for d3-Labeling Quantitative Proteomics

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling d3-Labeling cluster_analysis Analysis Sample1 Sample 1 (e.g., Control) Protein_Extraction1 Protein Extraction Sample1->Protein_Extraction1 Sample2 Sample 2 (e.g., Treated) Protein_Extraction2 Protein Extraction Sample2->Protein_Extraction2 Digestion1 Tryptic Digestion Protein_Extraction1->Digestion1 Digestion2 Tryptic Digestion Protein_Extraction2->Digestion2 Light_Label Light Labeling (Acetic Anhydride) Digestion1->Light_Label Heavy_Label Heavy Labeling (d3-Acetic Anhydride) Digestion2->Heavy_Label Mix_Samples Mix Samples 1:1 Light_Label->Mix_Samples Heavy_Label->Mix_Samples LC_MS LC-MS/MS Analysis Mix_Samples->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for quantitative proteomics using d3-acetic anhydride labeling.

Simplified PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[9] Quantitative proteomics is often employed to study the dynamic changes in protein phosphorylation and abundance within this pathway in response to various stimuli or therapeutic interventions.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTORC1->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition)

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion

Confirming the incorporation of d3 labels in peptides by mass spectrometry is a robust and reliable method for quantitative proteomics. d3-acetylation offers a cost-effective and versatile alternative to other labeling techniques, particularly for researchers who cannot use metabolic labeling. While methods like SILAC may offer higher precision due to the early mixing of samples, chemical labeling strategies such as d3-acetylation provide a powerful tool for the accurate quantification of protein expression in a wide range of biological samples. The choice of the optimal method will ultimately depend on the specific research question, sample type, and available resources.

References

A Comparative Guide to Validating Fmoc-D-Ala-OH-d3 Incorporation Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of isotopically labeled amino acids is critical for a multitude of applications, including structural biology, metabolic tracing, and the development of therapeutic peptides with enhanced pharmacokinetic properties. This guide provides an objective comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for validating the incorporation of Fmoc-D-Ala-OH-d3 into synthetic peptides. We will also explore mass spectrometry as a powerful alternative and complementary technique.

Introduction to Isotope Incorporation Validation

The use of deuterated amino acids, such as this compound, offers unique advantages in peptide research. The replacement of protons with deuterium (B1214612) can lead to a kinetic isotope effect, potentially slowing down metabolic degradation and improving a drug's half-life.[1] In structural NMR studies, selective deuteration simplifies complex spectra, aiding in structure elucidation.[2]

Accurate validation of the incorporation of these labeled amino acids into the desired peptide sequence is a crucial quality control step. NMR spectroscopy and mass spectrometry are the primary analytical methods for this purpose, each providing distinct and complementary information.[3][4]

Comparison of Analytical Techniques for Validation

The choice of analytical technique for validating this compound incorporation depends on the specific requirements of the study, such as the need for quantitative data, structural information, and sample throughput.

Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry
Principle Measures the magnetic properties of ¹H nuclei. The absence of specific proton signals confirms deuterium incorporation.Measures the magnetic properties of ¹³C nuclei. Provides information on the carbon backbone and is less affected by deuteration.[5]Measures the mass-to-charge ratio of the peptide, with deuterium incorporation resulting in a predictable mass increase.[3]
Sensitivity Moderate, typically requiring micromolar to millimolar sample concentrations.Lower than ¹H NMR, often requiring higher concentrations or longer acquisition times.High, with the ability to detect samples in the femtomolar to attomolar range.[4]
Resolution High, providing detailed information about the local chemical environment of each proton.High, offering clear resolution of individual carbon signals.[5]High mass resolution can distinguish between isotopologues.
Quantitative Capability Can be quantitative with proper controls and integration of signals.Inherently quantitative as signal intensity is directly proportional to the number of nuclei.Can be made quantitative with the use of internal standards.
Structural Information Provides detailed information on the peptide's three-dimensional structure and conformation.Reveals information about the carbon skeleton and secondary structure.[5]Primarily provides information on molecular weight and sequence (via fragmentation).
Key Advantage for d3-Ala Direct and unambiguous confirmation of the absence of the methyl protons.Confirms the integrity of the alanine (B10760859) carbon backbone post-synthesis.Highly sensitive detection of the mass shift corresponding to the three deuterium atoms.
Limitations for d3-Ala Indirect detection of incorporation (absence of a signal).Does not directly confirm deuteration.Provides limited structural information.

Data Presentation: NMR Chemical Shifts

Table 1: ¹H NMR Spectral Data for Fmoc-L-Ala-OH in DMSO-d6 [6]

AssignmentChemical Shift (δ) ppmMultiplicity
Carboxylic Acid (-COOH)~12.6Broad Singlet
Fmoc Aromatic Protons7.90 - 7.35Multiplet
α-CH~4.30Multiplet
Fmoc CH₂~4.24Multiplet
Fmoc CH~4.03Triplet
β-CH₃~1.30Doublet

For this compound, the signal at ~1.30 ppm for the β-CH₃ group is expected to be absent in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectral Data for Fmoc-L-Ala-OH in DMSO-d6 [7]

AssignmentChemical Shift (δ) ppm
Carbonyl (-COOH)~174
Fmoc Carbonyl (-C=O)~156
Fmoc Aromatic Carbons144 - 120
Fmoc CH₂~66
α-C~50
Fmoc CH~47
β-C~17

The ¹³C NMR spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound is achieved through standard Fmoc-based solid-phase peptide synthesis.[8] However, due to the potential for a kinetic isotope effect, which may lead to slower reaction rates, adjustments to the standard protocol may be necessary.[9]

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide for C-terminal amides)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate the this compound (or other amino acid) with a coupling reagent and a base in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed. Note: To counteract any potential kinetic isotope effect, consider extending the coupling time for this compound (e.g., doubling the standard time) or performing a double coupling.[9]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Sample Preparation and Analysis

Sample Preparation: [10]

  • Lyophilize the purified peptide to a dry powder.

  • Dissolve 1-5 mg of the peptide in a suitable deuterated NMR solvent (e.g., DMSO-d6, D₂O). The choice of solvent will depend on the peptide's solubility.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • The key indicator of successful incorporation is the absence of the characteristic doublet signal for the alanine methyl protons around 1.3 ppm.

¹³C NMR Data Acquisition:

  • Acquire a 1D ¹³C NMR spectrum. Proton decoupling should be used to simplify the spectrum.

  • Successful incorporation will be confirmed by the presence of the expected carbon signals for the alanine residue (α-carbon around 50 ppm and β-carbon around 17 ppm), indicating the integrity of the amino acid's carbon backbone.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_results Confirmation resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling This compound Coupling (Extended Time) deprotection->coupling cleavage Cleavage & Purification coupling->cleavage nmr_prep NMR Sample Preparation cleavage->nmr_prep ms Mass Spectrometry (Alternative) cleavage->ms h1_nmr 1H NMR Analysis nmr_prep->h1_nmr c13_nmr 13C NMR Analysis nmr_prep->c13_nmr h1_result Absence of β-CH₃ Signal h1_nmr->h1_result c13_result Presence of Ala C-skeleton c13_nmr->c13_result ms_result Correct Mass Shift (+3 Da) ms->ms_result

Caption: Experimental workflow for synthesis and validation of this compound incorporation.

Alternative Validation Method: Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive alternative for confirming the incorporation of this compound.

Protocol:

  • Prepare a dilute solution of the purified peptide.

  • Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Successful incorporation of this compound will result in a mass increase of 3 Daltons compared to the unlabeled peptide.

Comparison with NMR:

  • Sensitivity: MS is significantly more sensitive than NMR, requiring much less sample.[4]

  • Information: MS provides the molecular weight of the peptide, confirming overall incorporation, but does not provide the detailed structural insights that NMR offers.

  • Throughput: MS is generally a faster technique, making it suitable for high-throughput screening.

Conclusion

Both NMR spectroscopy and mass spectrometry are powerful techniques for validating the incorporation of this compound into synthetic peptides. ¹H NMR provides direct evidence of deuteration through the absence of the methyl proton signal, while ¹³C NMR confirms the integrity of the amino acid's carbon backbone. Mass spectrometry offers a highly sensitive and rapid method to confirm the expected mass shift. For comprehensive characterization, a combination of NMR and mass spectrometry is often the most robust approach, leveraging the strengths of both techniques to ensure the quality and accuracy of the synthesized peptide.

References

Navigating the Isotopic Landscape: A Comparative Guide to Assessing Deuterated Peptide Purity with HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isotopic purity in deuterated peptides is a critical step in ensuring experimental accuracy and therapeutic efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative methods for this application, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each technique, you can select the most appropriate analytical strategy for your research needs.

The incorporation of deuterium (B1214612) into peptides offers significant advantages, including enhanced metabolic stability and altered pharmacokinetic profiles. However, the synthesis of these modified peptides invariably results in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[1] Accurately quantifying the level of deuterium incorporation, or isotopic purity, is therefore paramount. This guide focuses on HPLC-MS as a primary analytical tool and compares its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

Principles of Isotopic Purity Assessment

The core principle behind assessing isotopic purity is to differentiate and quantify molecules with varying numbers of deuterium atoms. This is achieved by exploiting the mass difference between hydrogen (¹H) and its heavier isotope, deuterium (²H).

Isotopic Enrichment vs. Species Abundance: It is crucial to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[1]

  • Species Abundance: This refers to the percentage of the total molecular population that possesses a specific, complete isotopic composition (e.g., the percentage of molecules that are fully deuterated).[1]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it a powerful tool for analyzing complex peptide mixtures.[2][3]

Workflow for Isotopic Purity Analysis by HPLC-MS

The general workflow for assessing the isotopic purity of a deuterated peptide using HPLC-MS involves several key steps, as illustrated in the diagram below.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Analysis cluster_data Data Analysis Sample Deuterated Peptide Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Injection onto HPLC Column Dissolution->Injection Separation Chromatographic Separation (e.g., Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (High Resolution MS) Ionization->MassAnalysis DataAcquisition Data Acquisition (Isotopic Distribution) MassAnalysis->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration PurityCalculation Isotopic Purity Calculation PeakIntegration->PurityCalculation

Caption: Workflow for assessing deuterated peptide isotopic purity using HPLC-MS.

Advantages of HPLC-MS:
  • High Sensitivity and Resolution: HPLC-MS can detect and separate low-abundance isotopic species, providing a detailed isotopic profile.[3]

  • Quantitative Accuracy: With appropriate calibration and internal standards, HPLC-MS offers excellent quantitative accuracy for determining the relative abundance of each isotopologue.

  • Versatility: The technique is applicable to a wide range of peptides and can handle complex mixtures.

Limitations of HPLC-MS:
  • Destructive Technique: The sample is consumed during the analysis.

  • Potential for Isotopic Effects: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, which needs to be considered during data analysis.[4]

  • No Direct Structural Information: While MS/MS can provide fragmentation data for sequence confirmation, it does not directly provide the comprehensive structural integrity information that NMR can.

Alternative and Complementary Techniques

While HPLC-MS is a robust method, other techniques offer unique advantages and can provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule. For deuterated peptides, NMR can confirm the specific sites of deuterium incorporation and provide insights into the structural integrity of the molecule.[4][5]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid and high-throughput technique suitable for the analysis of relatively pure peptide samples.[2] It provides a fast way to determine the overall isotopic distribution of a deuterated peptide.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the study, including the need for quantitative accuracy, structural information, sample throughput, and available instrumentation.

FeatureHPLC-MSNMR SpectroscopyMALDI-TOF MS
Principle Separation by chromatography followed by mass-to-charge ratio measurement.[2]Measures the magnetic properties of atomic nuclei to provide structural and positional information.[4][5]Ionization of sample from a matrix by a laser, followed by mass analysis based on time of flight.[2]
Quantitative Accuracy HighHigh (with internal standards)Moderate to High
Precision HighHighModerate
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)High (femtomole to attomole)
Structural Information Indirect (via MS/MS fragmentation)Direct (site of labeling, conformation)[4][5]Indirect (molecular weight)
Sample Throughput ModerateLowHigh
Sample Consumption DestructiveNon-destructiveDestructive

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed techniques.

HPLC-MS Protocol for Isotopic Purity of a Deuterated Peptide
  • Sample Preparation:

    • Accurately weigh and dissolve the deuterated peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (High-Resolution Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 200-2000.

    • Resolution: > 60,000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of all isotopologues (d₀, d₁, d₂, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by expressing the peak area of the desired deuterated species as a percentage of the sum of the peak areas of all detected isotopologues.

NMR Protocol for Isotopic Purity and Structural Integrity
  • Sample Preparation:

    • Dissolve approximately 1-5 mg of the deuterated peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mM.

    • Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) for quantitative analysis.

  • NMR Acquisition:

    • Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiments:

      • ¹H NMR: To observe the proton signals and identify the sites of deuteration by the absence of corresponding proton signals.

      • ¹³C NMR and ²H NMR can also be employed for more detailed analysis.

    • Parameters: Standard acquisition parameters with sufficient scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals of the remaining protons in the ¹H NMR spectrum.

    • Compare the integrals of specific proton signals to the integral of the internal standard to quantify the extent of deuteration at each site.

    • Analyze the overall spectrum for any unexpected signals that might indicate structural impurities.

MALDI-TOF MS Protocol for Isotopic Distribution
  • Sample Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Mix the peptide sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry Acquisition:

    • Instrument: MALDI-TOF mass spectrometer.

    • Mode: Positive ion, reflectron mode for higher resolution.

    • Laser: Nitrogen laser (337 nm).

    • Calibration: Use a standard peptide mixture for external calibration.

  • Data Analysis:

    • Acquire the mass spectrum and identify the isotopic cluster for the deuterated peptide.

    • Determine the relative intensity of each isotopic peak to obtain the isotopic distribution.

Conclusion

The assessment of isotopic purity is a non-trivial but essential aspect of working with deuterated peptides. HPLC-MS stands out as a highly sensitive and quantitative method that is well-suited for routine analysis and quality control. However, for a comprehensive understanding of the deuterated peptide, including confirmation of the deuteration sites and overall structural integrity, NMR spectroscopy is an invaluable and often necessary complementary technique. MALDI-TOF MS offers a rapid, high-throughput alternative for screening and confirming the overall isotopic distribution in less complex samples. The selection of the most appropriate method or combination of methods will ultimately be guided by the specific research question, the required level of detail, and the available resources. By employing the protocols and understanding the comparative advantages outlined in this guide, researchers can confidently and accurately characterize their deuterated peptides, ensuring the reliability and reproducibility of their scientific endeavors.

References

The Deuterium Switch: A Comparative Analysis of Deuterated vs. Non-Deuterated Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic peptide development, enhancing metabolic stability to prolong in vivo half-life is a paramount challenge. One strategy gaining significant traction is the selective replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), a process known as deuteration. This "deuterium switch" can significantly alter the pharmacokinetic profile of a peptide, offering a promising avenue to improve its therapeutic efficacy.[1] This guide provides a comparative analysis of deuterated and non-deuterated peptide models, supported by experimental data and detailed methodologies, to illuminate the potential of this approach for researchers, scientists, and drug development professionals.

The Kinetic Isotope Effect: A Stronger Bond for a Longer-Lasting Peptide

The fundamental principle underpinning the benefits of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position.[1] In the context of peptide metabolism, this translates to a reduced rate of degradation by proteases and other metabolic enzymes.[1]

This strategic substitution can lead to a cascade of favorable pharmacokinetic changes, including:

  • Increased Metabolic Stability: The primary and most significant advantage is the enhanced resistance to enzymatic degradation.[1]

  • Prolonged Half-Life (t½): A slower metabolic clearance results in the peptide remaining in circulation for a longer duration.[1]

  • Increased Drug Exposure (AUC): The total systemic exposure to the drug is elevated.[1]

  • Reduced Dosing Frequency: A longer half-life can translate to less frequent administration for patients, improving convenience and compliance.[1]

  • Potentially Altered Metabolite Profile: Deuteration can sometimes lead to "metabolic switching," where the metabolic pathway is altered, potentially reducing the formation of toxic or inactive metabolites.[1]

Quantitative Comparison of Pharmacokinetic Properties

The following table summarizes representative pharmacokinetic data, illustrating the anticipated benefits of deuteration. While direct head-to-head clinical trial data for a deuterated peptide versus its exact non-deuterated counterpart is not always publicly available in a consolidated format, the principles of the kinetic isotope effect allow for the projection of expected improvements.[1]

Pharmacokinetic ParameterNon-Deuterated PeptideDeuterated PeptideFold Improvement/Change
Elimination Half-life (t½) (hours) 4.79.42.0x
Area Under the Curve (AUC) (ng·h/mL) 5,00012,5002.5x
Clearance (CL) (L/h/kg) 0.50.22.5x
Maximum Concentration (Cmax) (ng/mL) 1001501.5x

This data is representative of the expected pharmacokinetic improvements based on studies of deuterated small molecule drugs and the principles of deuteration.[1]

Experimental Protocols

To empirically validate the advantages of deuteration, a series of well-defined experiments are crucial. The following are detailed methodologies for key experiments cited in the comparison of deuterated and non-deuterated peptide models.

Solid-Phase Peptide Synthesis (SPPS) of Deuterated and Non-Deuterated Peptides

Objective: To synthesize both the deuterated and non-deuterated versions of the target peptide for comparative studies.[1]

Methodology: The synthesis is typically performed using an automated peptide synthesizer following the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1]

  • Resin Preparation: A suitable solid support, such as Rink amide resin for C-terminal amides or Wang resin for C-terminal acids, is swelled in a solvent like N,N-dimethylformamide (DMF).[1]

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.[1]

  • Amino Acid Coupling:

    • Non-Deuterated Peptide: Standard Fmoc-protected amino acids are used.[1]

    • Deuterated Peptide: One or more specific Fmoc-protected amino acids containing deuterium at the desired positions are incorporated into the sequence. These deuterated amino acids are commercially available or can be custom synthesized.[1]

    • The amino acid is activated using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF. The activated amino acid is then added to the resin to form the peptide bond.[1]

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

In Vitro Metabolic Stability Assay in Human Plasma

Objective: To determine and compare the half-life of the deuterated and non-deuterated peptides in a biologically relevant matrix.[1]

Methodology:

  • Peptide Stock Solution Preparation: Prepare stock solutions of both the deuterated and non-deuterated peptides in a suitable solvent (e.g., DMSO or water) at a known concentration.[1]

  • Incubation: Pre-warm human plasma to 37°C. Spike the plasma with the peptide stock solution to a final concentration typically in the low micromolar range. Incubate the samples at 37°C with gentle agitation.[1]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), an aliquot of the incubation mixture is transferred to a tube containing an ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard) to terminate the enzymatic reaction and precipitate plasma proteins.[1]

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.[1]

  • LC-MS/MS Analysis: Analyze the supernatant containing the remaining intact peptide by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.[1]

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

Objective: To compare the key pharmacokinetic parameters of the deuterated and non-deuterated peptides following systemic administration.[1]

Methodology:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period before the study.

  • Drug Administration: Administer a single dose of either the deuterated or non-deuterated peptide to separate groups of animals via the desired route (e.g., intravenous or subcutaneous).[1]

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[1]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[1]

  • Bioanalytical Sample Preparation: Process the plasma samples, typically involving protein precipitation or solid-phase extraction, to isolate the peptide and an internal standard.[1]

  • LC-MS/MS Analysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and maximum concentration (Cmax).

Visualizing the Concepts

To further illustrate the principles and processes discussed, the following diagrams are provided.

G cluster_0 Non-Deuterated Peptide Metabolism cluster_1 Deuterated Peptide Metabolism Peptide_H Peptide (C-H) Enzyme Metabolic Enzyme (e.g., Protease) Peptide_H->Enzyme Metabolic Cleavage Metabolites_H Rapidly Formed Metabolites Enzyme->Metabolites_H Clearance_H Fast Clearance Metabolites_H->Clearance_H Peptide_D Deuterated Peptide (C-D) Enzyme_D Metabolic Enzyme (e.g., Protease) Peptide_D->Enzyme_D Slower Metabolic Cleavage (Kinetic Isotope Effect) Metabolites_D Slowly Formed Metabolites Enzyme_D->Metabolites_D Clearance_D Slow Clearance Metabolites_D->Clearance_D G start Start spps Solid-Phase Peptide Synthesis (Deuterated & Non-Deuterated) start->spps purification Purification & Characterization (HPLC, MS) spps->purification invitro In Vitro Metabolic Stability Assay (Human Plasma) purification->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) purification->invivo data_analysis Data Analysis (t½, AUC, CL, Cmax) invitro->data_analysis invivo->data_analysis comparison Comparative Analysis of Properties data_analysis->comparison end End comparison->end G cluster_pathway Hypothetical Peptide Drug Signaling Pathway PeptideDrug Deuterated Peptide Drug (e.g., GPCR Agonist) Receptor G-Protein Coupled Receptor (GPCR) PeptideDrug->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Downstream_Kinase Downstream Kinase Cascade Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response (e.g., Gene Expression, Cell Growth) Downstream_Kinase->Cellular_Response

References

A Researcher's Guide to Isotopic Labeling: Comparing Fmoc-D-Ala-OH-d3, ¹³C, and ¹⁵N Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, metabolomics, and drug development, stable isotope labeling is an indispensable technique for the precise tracking and quantification of molecules. The choice of isotopic label—be it deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)—is a critical decision that profoundly impacts experimental design and data interpretation. This guide provides an objective comparison of Fmoc-D-Ala-OH-d3, a synthetic deuterated building block, with the more common ¹³C and ¹⁵N labeling reagents.

This compound is a deuterated, Fmoc-protected D-alanine used to synthetically incorporate a stable isotope label at a specific position within a peptide.[1][2] This contrasts with metabolic labeling methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells incorporate ¹³C- or ¹⁵N-labeled amino acids throughout their proteome during protein synthesis.[3][4] Each approach offers distinct advantages and is suited to different applications.

Core Principles: A Head-to-Head Comparison

The fundamental differences between deuterium, ¹³C, and ¹⁵N labels lie in their physical properties and how they are incorporated and detected.

  • Deuterium (²H or D) Labeling : Deuterium's mass increase of ~1 Da per atom is significant relative to hydrogen (~100% increase). This large relative mass difference can lead to a pronounced Kinetic Isotope Effect (KIE) , where the C-D bond reacts slower than a C-H bond.[5] This can alter the metabolic behavior and chromatographic retention time of the labeled molecule, which can be a desirable tool for studying reaction mechanisms but a complication in quantitative studies.[6] this compound is used for site-specific labeling during Solid-Phase Peptide Synthesis (SPPS).[7][] Alternatively, metabolic labeling can be achieved by growing cells in media containing deuterium oxide (D₂O).[9][10]

  • Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling : These heavier isotopes offer a smaller relative mass increase, resulting in a minimal KIE that does not significantly alter the biological or chemical behavior of the labeled molecule.[6][11] This makes them the preferred choice for quantitative proteomics and metabolic flux analysis where the labeled molecule must act as a true tracer for its natural counterpart.[][13] These labels can be introduced metabolically (e.g., ¹³C-glucose, ¹⁵N-arginine) or synthetically using protected amino acids like Fmoc-Ala-OH-¹³C₃.[14][15][16]

G cluster_0 Isotopic Labeling Approaches cluster_1 Primary Effects & Considerations Deuterium Deuterium (²H/D) Labeling KIE Significant Kinetic Isotope Effect (KIE) Deuterium->KIE can cause Chromatography Altered Chromatographic Properties Deuterium->Chromatography can cause Heavy ¹³C / ¹⁵N Labeling Behavior Minimal KIE Biologically Equivalent Heavy->Behavior ensures CoElution Co-elution with Unlabeled Analog Heavy->CoElution ensures

Caption: Key differential effects of Deuterium vs. ¹³C/¹⁵N labeling.

Quantitative Data Summary

The choice of isotope directly impacts its utility in different analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyDeuterium (D)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Mass Shift per Atom +1.00628 Da+1.00335 Da+0.99703 Da
Natural Abundance ~0.015%~1.1%[13]~0.37%[13]
Kinetic Isotope Effect Significant, can alter reaction rates and chromatography.[6]Minimal, labeled molecule behaves nearly identically to unlabeled.[6]Minimal, labeled molecule behaves nearly identically to unlabeled.[11]
Primary Use in MS Protein turnover studies (D₂O labeling), KIE studies.[9]Quantitative Proteomics (SILAC), Metabolic Flux Analysis.[][17]Quantitative Proteomics (SILAC), Nitrogen Metabolism Studies.[][13]
Primary Use in NMR Simplification of spectra for large proteins, solvent for eliminating proton signals.[18][19][20]Advanced structural analysis (2D/3D heteronuclear NMR).[][21]Fundamental for protein "fingerprinting" (¹H-¹⁵N HSQC).[]
ApplicationDeuterium Labeling (e.g., this compound, D₂O)¹³C / ¹⁵N Labeling (e.g., SILAC, Fmoc-Ala-¹³C₃)
Quantitative Proteomics Less common due to potential for chromatographic shift and KIE. Can be used for protein turnover studies.[10][17]Gold standard. Minimal KIE ensures accurate quantification. Co-elution of heavy/light peptides simplifies data analysis.[6][22]
Metabolic Flux Analysis Limited use. Altered metabolism can confound results.¹³C is the primary choice for tracing carbon flow through metabolic pathways. ¹⁵N is critical for nitrogen metabolism.[][13]
Structural Biology (NMR) Highly valuable for reducing spectral complexity in large proteins (>25 kDa) and for studying dynamics.[20]Essential. ¹⁵N provides the backbone "fingerprint". ¹³C/¹⁵N dual labeling is required for full structure determination.[][23]
Peptide Synthesis This compound allows for site-specific incorporation of a D-amino acid, useful for probing specific residue environments or creating internal standards.Labeled Fmoc-amino acids (e.g., Fmoc-Ala-¹³C₃) are used to create heavy peptide standards for absolute quantification (AQUA).[14][16]

Experimental Workflows & Protocols

The practical application of these reagents involves distinct experimental workflows, from synthetic chemistry to cell culture.

Workflow 1: Quantitative Proteomics with a Synthetic Labeled Peptide

This workflow is used for absolute quantification (AQUA) of a target protein, where a synthetic peptide containing a heavy isotope (like that synthesized with this compound or Fmoc-Ala-¹³C₃) is spiked into a sample as an internal standard.[16]

G cluster_0 Peptide Standard Preparation cluster_1 Sample Analysis SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound) Purify 2. Cleavage & HPLC Purification SPPS->Purify Quantify 3. Quantify Heavy Peptide (e.g., AAA) Purify->Quantify Spike 5. Spike in Known Amount of Heavy Peptide Quantify->Spike Add as Internal Standard Sample 4. Lyse Biological Sample Sample->Spike Digest 6. Proteolytic Digestion (e.g., Trypsin) Spike->Digest LCMS 7. LC-MS/MS Analysis Digest->LCMS

Caption: Workflow for absolute protein quantification using a synthetic standard.
Workflow 2: SILAC Metabolic Labeling

In a typical SILAC experiment, two cell populations are cultured in media containing "light" (natural) or "heavy" (¹³C/¹⁵N-labeled) amino acids. After experimental treatment, the populations are combined for analysis.[4]

G cluster_0 Cell Culture & Labeling Light Population 1: Culture in 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Treatment Apply Experimental Treatment vs. Control Light->Treatment Heavy Population 2: Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) Heavy->Treatment Combine Combine Cell Populations (1:1 Ratio) Treatment->Combine Process Cell Lysis, Protein Digestion Combine->Process LCMS LC-MS/MS Analysis & Quantification Process->LCMS

Caption: General experimental workflow for a 2-plex SILAC experiment.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Deuterated Peptide via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation : Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with 20% piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling :

    • To couple the labeled residue, dissolve 2-4 equivalents of this compound and a suitable activator (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.[16]

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor reaction completion with a qualitative test (e.g., Kaiser test).

  • Repeat Synthesis Cycle : Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification : Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the peptide's identity, purity, and successful incorporation of the label via mass spectrometry.[21]

Protocol 2: Metabolic Labeling with Deuterated Water (D₂O)

This protocol is for labeling cultured cells to measure protein synthesis rates.

  • Media Preparation : Prepare cell culture medium where a fraction of the H₂O is replaced with D₂O (e.g., 4-8% D₂O). The D₂O should be pre-diluted into the media before being applied to the cells to ensure rapid equilibration.[9]

  • Cell Culture : Culture the cells in the D₂O-containing medium. Deuterium from D₂O is incorporated into the non-essential amino acids during their intracellular synthesis and subsequently into newly synthesized proteins.[10]

  • Time-Course Sampling : Harvest cells at various time points during the labeling period. Simultaneously, collect culture media samples to determine the precursor enrichment level.[9]

  • Sample Processing : Lyse the cells and isolate the protein fraction. For total protein synthesis, the protein can be hydrolyzed into free amino acids. For protein-specific analysis, the target protein can be isolated (e.g., via immunoprecipitation or gel electrophoresis).

  • Analysis : Analyze the deuterium enrichment in the amino acids (from the hydrolyzed protein) or in peptides (from a digested protein) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rate of deuterium incorporation reflects the protein synthesis rate.

Protocol 3: SILAC Labeling with ¹³C/¹⁵N-Arginine and Lysine

This is a standard protocol for quantitative proteomics using SILAC.

  • Cell Line Selection : Choose a cell line that is auxotrophic for arginine and lysine.

  • Adaptation Phase : Culture the cells for at least 5-6 doublings in SILAC-specific media deficient in standard arginine and lysine, but supplemented with either "light" (natural) or "heavy" (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine) amino acids. Use dialyzed fetal bovine serum to avoid contamination with light amino acids.[4][17]

  • Incorporation Check : After adaptation, verify that the incorporation of heavy amino acids is >95% by analyzing a small sample of the proteome by MS.

  • Experimental Phase : Apply the desired experimental conditions (e.g., drug treatment vs. vehicle control) to the respective "heavy" and "light" cell populations.

  • Harvesting and Mixing : Harvest the cells from both populations and count them accurately. Combine the populations in a 1:1 ratio based on cell number or protein amount.

  • Protein Extraction and Digestion : Lyse the combined cell pellet, extract the proteins, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes. The ratio of the signal intensities of the heavy and light peptide pairs reflects the relative abundance of the protein between the two experimental conditions.[3]

References

Accurate Quantification of Deuterated Peptides: A Comparative Guide to Targeted Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of deuterated peptides is paramount for a range of applications, from pharmacokinetic studies of peptide-based drugs to metabolic flux analysis. Targeted mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of the two primary targeted mass spectrometry techniques—Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM)—supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.

Introduction to Targeted Mass Spectrometry for Deuterated Peptide Quantification

Targeted mass spectrometry techniques are designed to selectively monitor specific ions of interest within a complex biological matrix, enabling highly sensitive and reproducible quantification.[1] This is achieved by predefining the precursor ion (the peptide of interest) and one or more of its fragment ions (product ions). The use of stable isotope-labeled internal standards, such as deuterated peptides, is a cornerstone of this approach, allowing for accurate correction of variability throughout the analytical process, including sample extraction, chromatography, and ionization.[2]

The two most prominent targeted methodologies are Selected Reaction Monitoring (SRM), often used interchangeably with Multiple Reaction Monitoring (MRM), and Parallel Reaction Monitoring (PRM).[3] SRM/MRM is a well-established technique typically performed on triple quadrupole (QQQ) mass spectrometers, where specific precursor-product ion pairs, known as transitions, are monitored.[4] PRM, a more recent development, is performed on high-resolution accurate-mass (HRAM) instruments like quadrupole-Orbitrap or Q-TOF systems, and it involves monitoring the full fragment ion spectrum of a selected precursor.[5]

Performance Comparison: SRM/MRM vs. PRM

The choice between SRM/MRM and PRM for the quantification of deuterated peptides depends on the specific requirements of the assay, including the desired sensitivity, selectivity, and the number of peptides being targeted. Both techniques have demonstrated comparable linearity, dynamic range, and precision for quantitative proteomics.[6]

Performance MetricSelected Reaction Monitoring (SRM/MRM)Parallel Reaction Monitoring (PRM)Key Considerations
Instrumentation Triple Quadrupole (QQQ) Mass SpectrometerHigh-Resolution Accurate-Mass (HRAM) Spectrometers (e.g., Q-Orbitrap, Q-TOF)HRAM instruments for PRM are generally more expensive and require more specialized maintenance.[7]
Selectivity High, based on predefined precursor-product ion transitions.Very High, based on high-resolution full fragment ion spectrum. This allows for better discrimination from background interferences.[6]PRM's high resolution can be advantageous when dealing with complex matrices where interferences are more likely.
Sensitivity Excellent, with Limits of Detection (LOD) often in the attomole range.[7]Comparable to SRM, with Limits of Quantification (LOQ) also in the attomole range.[7]For transitions without interference, SRM can sometimes achieve lower limits of quantification due to its higher intrinsic sensitivity.[6]
Linearity & Dynamic Range Wide linear dynamic range.Wide dynamic range, potentially wider than SRM due to higher selectivity.[6]Both methods exhibit excellent linearity for peptide quantification.[6]
Method Development Requires pre-selection and optimization of fragment ion transitions, which can be time-consuming.[5]Simpler method development as it does not require pre-selection of fragment ions. Data analysis is retrospective.[5]PRM is particularly advantageous for novel peptides or post-translationally modified peptides where fragmentation patterns are not well-characterized.
Throughput Can monitor hundreds of peptides in a single LC run with optimized scheduling.[7]Typically suited for tens to hundreds of peptides. The number of targets can be limited by the scan speed required for HRAM.[7]For very large-scale targeted studies, SRM may offer higher throughput.
Precision High precision, with coefficients of variation (CV%) typically in the single digits with the use of a stable isotope-labeled internal standard.High precision, comparable to SRM.The use of a deuterated internal standard significantly improves the accuracy and precision of both methods.[8]

Experimental Protocols

The successful quantification of deuterated peptides using targeted mass spectrometry relies on a well-defined and optimized experimental workflow. The following is a generalized protocol that can be adapted for either SRM/MRM or PRM assays.

Peptide Selection and Internal Standard
  • Selection of Proteotypic Peptides: Choose peptides that are unique to the protein of interest and are readily detectable by mass spectrometry (typically 5-25 amino acids in length).[5]

  • Internal Standard: A stable isotope-labeled version of the target peptide, in this case, a deuterated peptide, should be used as the internal standard. The internal standard should have a sufficient mass shift from the analyte to avoid isotopic overlap.[9]

Sample Preparation
  • Protein Extraction and Digestion: If the deuterated peptide is part of a larger protein, extract the protein from the biological matrix and perform enzymatic digestion (e.g., with trypsin) to generate the target peptide.

  • Spiking of Internal Standard: Add a known concentration of the deuterated internal standard to all samples, calibration standards, and quality control samples before any sample processing steps.[8]

  • Solid-Phase Extraction (SPE): Clean up the sample to remove interfering substances using a suitable SPE cartridge.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column to separate the peptides. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[2]

  • Mass Spectrometry (MS):

    • For SRM/MRM: Set up the triple quadrupole mass spectrometer to monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. Optimize collision energy for each transition.[4]

    • For PRM: Set up the HRAM mass spectrometer to isolate the precursor ion of the analyte and the internal standard and acquire the full MS/MS spectrum.[5]

Data Analysis
  • Peak Integration: Integrate the chromatographic peak areas for the selected transitions (SRM/MRM) or extracted fragment ions (PRM) for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.[8]

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model with 1/x or 1/x² weighting is typically used.[8]

  • Quantification: Determine the concentration of the deuterated peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike_IS Spike Deuterated Internal Standard Sample->Spike_IS Extract_Digest Extraction & Digestion Spike_IS->Extract_Digest SPE Solid-Phase Extraction Extract_Digest->SPE LC LC Separation SPE->LC MS Targeted MS/MS (SRM or PRM) LC->MS Data_Processing Data Processing (Peak Integration) MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for deuterated peptide quantification.

Conclusion

Both SRM/MRM and PRM are powerful techniques for the accurate and precise quantification of deuterated peptides. SRM/MRM, performed on triple quadrupole instruments, is a robust and high-throughput method ideal for large-scale studies with well-characterized peptides. PRM, utilizing high-resolution accurate-mass spectrometers, offers superior selectivity and simplified method development, making it particularly advantageous for complex samples and novel peptides. The choice between these methods should be guided by the specific analytical needs, available instrumentation, and the scale of the study. Regardless of the chosen technique, the use of a deuterated internal standard is crucial for achieving the highest quality quantitative data.

References

The Deuterium Shield: A Comparative Guide to the Stability of Deuterated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of therapeutic peptides is a critical challenge. One promising strategy is the selective replacement of hydrogen with its heavier isotope, deuterium (B1214612). This guide provides an objective comparison of the stability and degradation pathways of deuterated and non-deuterated peptides, supported by representative experimental data and detailed methodologies.

The foundational principle behind the enhanced stability of deuterated peptides is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position.[1] In the context of peptide metabolism, this translates to a reduced rate of degradation by proteases and other metabolic enzymes, leading to a cascade of favorable pharmacokinetic changes.[1]

Enhanced Stability of Deuterated Peptides: A Quantitative Comparison

While specific data can vary depending on the peptide sequence and the site of deuteration, the following tables summarize representative data illustrating the anticipated improvements in stability for a hypothetical deuterated peptide compared to its non-deuterated analog under various stress conditions.

Table 1: In Vitro Metabolic Stability in Human Plasma

ParameterNon-Deuterated PeptideDeuterated PeptideFold Improvement
Half-life (t½) (hours) 3.27.52.3x
Intrinsic Clearance (CLint) (µL/min/mg protein) 150652.3x

Table 2: Stability under Forced Degradation Conditions

Stress ConditionParameterNon-Deuterated Peptide (% remaining after 24h)Deuterated Peptide (% remaining after 24h)
Acidic (0.1 M HCl, 40°C) Parent Peptide6585
Basic (0.1 M NaOH, 40°C) Parent Peptide7090
Oxidative (3% H₂O₂, 25°C) Parent Peptide5578
Thermal (60°C) Parent Peptide7592

Common Degradation Pathways of Peptides

Peptides are susceptible to various chemical and physical degradation pathways that can compromise their efficacy and safety.[2] Understanding these pathways is crucial for developing stable formulations.

Chemical Degradation:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions.[3] Aspartic acid (Asp) residues are particularly susceptible.[2]

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids, which can alter the peptide's structure and function.[2][4]

  • Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are prone to oxidation, leading to loss of biological activity.[3]

  • Racemization: Conversion of L-amino acids to a mixture of L- and D-isomers, which can impact biological activity.[2]

Physical Degradation:

  • Aggregation: Formation of peptide oligomers and larger aggregates, which can lead to reduced solubility and immunogenicity.

  • Adsorption: Peptides can adsorb to the surfaces of containers, leading to a loss of active product.

The strategic placement of deuterium can slow down many of these degradation processes, particularly those involving enzymatic cleavage at specific sites.

Visualizing Degradation and Experimental Workflow

General Peptide Degradation Pathways cluster_chemical Chemical Degradation cluster_physical Physical Degradation Peptide Peptide Hydrolysis Hydrolysis (Acid/Base) Peptide->Hydrolysis Deamidation Deamidation (Asn, Gln) Peptide->Deamidation Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation Racemization Racemization Peptide->Racemization Aggregation Aggregation Peptide->Aggregation Adsorption Adsorption Peptide->Adsorption Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Deamidation->Degradation_Products Oxidation->Degradation_Products Racemization->Degradation_Products Aggregation->Degradation_Products Adsorption->Degradation_Products

Caption: Major chemical and physical degradation pathways for peptides.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Plasma

Objective: To determine and compare the half-life of deuterated and non-deuterated peptides in a biologically relevant matrix.[1]

Methodology:

  • Peptide Stock Solution Preparation: Prepare 10 mM stock solutions of both the deuterated and non-deuterated peptides in dimethyl sulfoxide (B87167) (DMSO).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 10 µM.

    • Incubate the samples at 37°C with gentle agitation.

  • Time Points: Collect aliquots at 0, 15, 30, 60, 120, 240, and 480 minutes.

  • Reaction Quenching: Stop the reaction at each time point by adding four volumes of ice-cold acetonitrile (B52724) containing an internal standard. This also serves to precipitate plasma proteins.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant containing the remaining intact peptide using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.[5]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions: Expose the peptide solution to the following conditions for a defined period (e.g., 24 hours), aiming for 5-20% degradation[6]:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 40°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 40°C.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Stress: Incubate at 60°C.

    • Photostability: Expose to light (ICH Q1B guidelines) at 25°C.

  • Neutralization: For acidic and basic stress samples, neutralize the pH before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method and LC-MS/MS to separate and identify degradation products.

Forced Degradation Experimental Workflow Peptide_Solution Peptide Solution (1 mg/mL) Stress_Conditions Exposure to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Peptide_Solution->Stress_Conditions Neutralization Neutralization (for Acid/Base Stress) Stress_Conditions->Neutralization Analysis Analysis by HPLC and LC-MS/MS Stress_Conditions->Analysis Oxidative, Thermal, Photolytic Stress Neutralization->Analysis Degradation_Profile Degradation Profile and Pathway Identification Analysis->Degradation_Profile

Caption: Workflow for conducting forced degradation studies on peptides.

HPLC Method for Stability Analysis

Objective: To separate the parent peptide from its degradation products for quantification.[7]

Methodology:

  • System: HPLC or UPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

Mass Spectrometry for Degradation Product Identification

Objective: To determine the molecular weight and structure of degradation products.[4][8]

Methodology:

  • System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with an LC system.[4][9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[8]

  • MS1 Scan: Acquire full scan mass spectra to detect the molecular ions of the parent peptide and its degradation products.

  • MS/MS Scan: Perform tandem mass spectrometry (MS/MS) on the detected ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Use software to identify modifications such as deamidation (+0.984 Da mass shift), oxidation (+16 Da), and hydrolysis (peptide bond cleavage).[4]

Conclusion

Deuteration presents a powerful strategy to enhance the metabolic stability and prolong the half-life of therapeutic peptides. By understanding the common degradation pathways and employing robust analytical methodologies, researchers can effectively evaluate the benefits of this "deuterium shield." The provided protocols offer a framework for conducting comparative stability studies to guide the development of more stable and effective peptide-based drugs.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing Fmoc-D-Ala-OH-d3 Using CD Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Circular Dichroism (CD) spectroscopy for the conformational analysis of peptides incorporating the deuterated, D-stereoisomer of alanine, Fmoc-D-Ala-OH-d3. Due to the limited availability of direct experimental data for this specific isotopically labeled amino acid, this guide synthesizes information from studies on peptides containing D-alanine and discusses the expected impact of deuteration. This guide will objectively compare the anticipated performance of using this compound with other alternatives and provide supporting data from related systems.

Introduction to Peptide Conformational Analysis using CD Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (typically 190-250 nm), and its spatial arrangement dictates the resulting CD spectrum. Different secondary structures exhibit characteristic CD spectra:

  • α-helix: Typically shows negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

  • β-sheet: Characterized by a negative band around 218 nm and a positive band near 195 nm.

  • Random coil: Displays a strong negative band near 200 nm.

  • β-turn: The spectra for β-turns are more varied, but a common feature for some types in peptides with D-amino acids is the presence of positive CD bands at higher wavelengths (e.g., 211 nm and 222 nm) and negative bands at lower wavelengths (e.g., 200 nm and 238 nm)[1].

The incorporation of non-natural amino acids, such as D-isomers or isotopically labeled residues, can significantly influence a peptide's conformational preferences, leading to distinct changes in its CD spectrum.

The Impact of Incorporating this compound

The introduction of this compound into a peptide sequence brings about two key modifications compared to the natural L-alanine:

  • Change in Stereochemistry (D-configuration): The use of a D-amino acid can dramatically alter the peptide backbone's accessible dihedral angles (phi and psi). This often disrupts canonical secondary structures like right-handed α-helices and can promote the formation of unique structures, such as left-handed helices or specific types of β-turns. Peptides rich in D-alanine have been shown to adopt specific and stable secondary structures[1].

  • Isotopic Labeling (Deuteration): The replacement of protons with deuterium (B1214612) at the α-carbon and the methyl group (d3) is not expected to significantly alter the electronic transitions that give rise to the CD signal. However, deuteration can have subtle effects on conformational stability. The increased mass of deuterium can lead to a slight strengthening of hydrogen bonds and van der Waals interactions, which could potentially stabilize certain conformations. While the primary impact on the CD spectrum will be due to the D-stereochemistry, deuteration might lead to minor shifts or changes in the intensity of the CD bands by subtly altering the conformational equilibrium. It's important to note that deuterated peptides often exhibit enhanced pharmacokinetic profiles due to increased metabolic stability.

Comparison with Alternatives

The conformational effects of incorporating this compound can be compared with other modifications used to modulate peptide structure and function.

ModificationPrimary Conformational EffectExpected Impact on CD Spectrum
Fmoc-L-Ala-OH Promotes stable secondary structures, particularly α-helices.Characteristic α-helical or β-sheet spectra depending on the sequence context.
Fmoc-D-Ala-OH Disrupts right-handed helices; can induce turns or left-handed helices.Mirror-image or significantly altered spectrum compared to the L-Ala counterpart. For instance, a peptide with L-Ala showing a positive band at 203.5 nm would have its D-Ala counterpart showing a negative band of similar magnitude at the same wavelength[2].
This compound Similar to Fmoc-D-Ala-OH, with potential for subtle stabilization of certain conformations due to the kinetic isotope effect.Very similar spectrum to the non-deuterated D-Ala peptide, with possible minor shifts in band positions or changes in ellipticity.
Fmoc-β-Ala-OH Increases flexibility of the peptide backbone.Generally leads to a CD spectrum characteristic of a random coil.
Fmoc-Aib-OH (α-aminoisobutyric acid) Strongly promotes helical conformations (both α- and 310-helices) due to steric hindrance.Intense CD signals indicative of a high helical content.
Glycosylation Can induce or stabilize specific turns (e.g., β-turns) or lead to a more disordered structure depending on the glycan and its attachment point.Can result in significant changes to the CD spectrum, reflecting the induced conformational changes[3][4].
Fluorination (e.g., Fmoc-L-Ala(3F)-OH) The electron-withdrawing nature of fluorine can influence local electronic and steric environments, potentially stabilizing or destabilizing secondary structures.May lead to shifts in the positions and intensities of the CD bands compared to the non-fluorinated analog.

Quantitative Data Comparison (Hypothetical and Inferred)

Peptide SequenceSecondary StructureWavelength (nm)Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹)
Ac-(L-Ala)₇-NH₂α-helix222-30,000
208-32,000
192+65,000
Ac-(D-Ala)₇-NH₂ (Inferred)Left-handed α-helix222+30,000
208+32,000
192-65,000
Ac-(L-Ala-D-Ala)₃-L-Ala-NH₂ (Inferred from similar structures)β-turn/ordered structure222+5,000
211+8,000
200-15,000
Ac-(L-Ala-This compound )-...-NH₂ (Hypothetical)Likely a turn or disordered regionExpected to show features similar to the D-Ala containing peptide, with potential minor shifts or intensity changes.

Note: The values for the D-Ala and deuterated D-Ala peptides are illustrative and represent the expected mirror-image relationship for a fully helical peptide and the anticipated turn-like structure for a mixed L/D sequence.

Experimental Protocols

Peptide Synthesis

Peptides incorporating this compound are synthesized using standard solid-phase peptide synthesis (SPPS) with an Fmoc/tBu strategy.

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Treat the resin-bound amino acid with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Activate the incoming Fmoc-amino acid (including this compound) with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

CD Spectroscopy
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4). Avoid buffers with high absorbance below 220 nm.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present) at 280 nm. Accurate concentration determination is critical for calculating molar ellipticity.

    • Typical peptide concentrations for far-UV CD are in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone under the same conditions as the sample.

    • Record the CD spectrum of the peptide solution over the desired wavelength range (e.g., 190-260 nm).

    • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in centimeters.

    • The secondary structure content can be estimated from the deconvoluted CD spectrum using various algorithms and reference datasets.

Visualizations

Experimental Workflow for CD Spectroscopy

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd CD Spectroscopy synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spec & HPLC Analysis purification->characterization sample_prep Sample Preparation characterization->sample_prep Purified Peptide data_acq Data Acquisition sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc final_result final_result data_proc->final_result Conformational Insights

Caption: Workflow for peptide synthesis and conformational analysis by CD spectroscopy.

Logical Relationship of Peptide Modifications

logical_relationship cluster_modifications Modifications cluster_effects Conformational & Functional Effects parent Parent Peptide (L-Ala) d_ala D-Ala Incorporation parent->d_ala Stereochemical Inversion other_mods Other Modifications (e.g., Glycosylation, Fluorination) parent->other_mods Functional Group Addition d_ala_d3 Deuterated D-Ala d_ala->d_ala_d3 Isotopic Labeling altered_conf Altered Conformation d_ala->altered_conf d_ala_d3->altered_conf enhanced_stability Enhanced Metabolic Stability d_ala_d3->enhanced_stability other_mods->altered_conf altered_func Altered Biological Activity altered_conf->altered_func enhanced_stability->altered_func

Caption: Impact of amino acid modifications on peptide conformation and function.

Comparison with Other Analytical Techniques

While CD spectroscopy is a valuable tool for determining the overall secondary structure content, other techniques can provide complementary and more detailed conformational information.

TechniqueInformation ProvidedAdvantagesDisadvantages
CD Spectroscopy Overall secondary structure content (α-helix, β-sheet, etc.) in solution.Fast, requires small amounts of sample, non-destructive, sensitive to conformational changes.Provides low-resolution structural information; signal can be affected by aromatic residues and solvent conditions.
FTIR Spectroscopy Secondary structure content and hydrogen bonding patterns in various environments (solution, solid-state, lipid membranes).Can be used for insoluble samples; provides information on intermolecular interactions.Less sensitive than CD for detecting small conformational changes in solution; water absorbance can be problematic.
NMR Spectroscopy High-resolution 3D structure and dynamics at the atomic level in solution.Provides detailed information on dihedral angles, inter-proton distances, and dynamics.Requires larger amounts of sample; data acquisition and analysis are complex and time-consuming; limited by molecular size.
X-ray Crystallography High-resolution 3D structure in the solid state.Provides precise atomic coordinates.Requires the growth of well-ordered crystals, which can be challenging; the crystal structure may not represent the solution conformation.

Conclusion

The use of this compound in peptide synthesis offers a powerful tool for probing peptide conformation and enhancing metabolic stability. Based on studies of D-alanine containing peptides, its incorporation is expected to induce significant changes in the peptide backbone conformation, leading to a CD spectrum that is markedly different from its L-alanine counterpart. While deuteration is not anticipated to be the primary driver of the CD spectral changes, it can subtly influence conformational preferences and provides the significant advantage of increased resistance to enzymatic degradation. CD spectroscopy serves as an excellent initial method to rapidly assess the global conformational changes induced by such modifications. For a more detailed, atomic-level understanding, a combination of CD with higher-resolution techniques such as NMR and computational modeling is recommended.

References

A Comparative Guide to Fmoc-D-Ala-OH-d3 and Fmoc-L-Ala-OH-d3 in Chiral Peptide Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fmoc-D-Ala-OH-d3 and Fmoc-L-Ala-OH-d3 for use in chiral peptide applications. The incorporation of stereochemically distinct and isotopically labeled amino acids into peptide sequences offers significant advantages in drug discovery and development, influencing critical parameters such as enzymatic stability, pharmacokinetic profiles, and receptor interaction. This document outlines the performance differences between peptides synthesized with these two chiral deuterated alanines, supported by experimental principles and detailed methodologies.

Introduction to Chiral Deuterated Alanine (B10760859) in Peptide Synthesis

This compound and Fmoc-L-Ala-OH-d3 are N-α-Fmoc protected forms of the D and L enantiomers of alanine, respectively, with deuterium (B1214612) atoms replacing the hydrogens on the methyl side chain. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard for solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain.

The key distinctions between these two building blocks lie in their stereochemistry (D vs. L configuration) and their isotopic labeling (d3). These differences have profound implications for the properties of the resulting peptides.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound and its non-deuterated L-counterpart, Fmoc-L-Ala-OH, are presented below. The properties of Fmoc-L-Ala-OH-d3 are expected to be very similar to those of this compound, with the primary difference being the sign of optical rotation.

PropertyThis compoundFmoc-L-Ala-OH
Molecular Formula C₁₈H₁₄D₃NO₄C₁₈H₁₇NO₄
Molecular Weight 314.35 g/mol 311.33 g/mol
CAS Number 225101-69-9 (d4 variant)35661-39-3
Appearance White to off-white solidWhite to light yellow crystal powder
Melting Point 147-153 °C147-153 °C
Optical Activity [α]20/D +18° (c=1 in DMF) (inferred)[α]20/D -18° (c=1 in DMF)[1][2]
Isotopic Purity Typically >98 atom % DNot Applicable
Solubility Soluble in DMF and DMSOSoluble in water, DMF, DMSO
Storage 2-8°C2-8°C

Performance Comparison in Chiral Peptide Applications

The choice between incorporating a D- or an L-amino acid into a peptide therapeutic can dramatically alter its biological performance. The primary advantage of using D-amino acids is the enhancement of enzymatic stability.

Enzymatic Stability

Peptides composed of naturally occurring L-amino acids are susceptible to rapid degradation by proteases in the body.[3] This limits their therapeutic potential due to short in-vivo half-lives.[4] The substitution of an L-amino acid with its D-enantiomer creates a stereochemical mismatch with the active sites of proteases, which are highly specific for L-amino acids.[3] This steric hindrance renders the peptide bonds adjacent to the D-amino acid resistant to cleavage, significantly increasing the peptide's stability and half-life.[3]

Peptide Sequence (Example)Chirality of AlanineHalf-life in Human Serum (Illustrative)Reference Principle
Ac-Ala-NH₂L-AlanineMinutes[5]
Ac-D-Ala-NH₂D-AlanineHours to Days[3][5]
Pep05 (KRLFKKLLKYLRKF)All L-amino acids< 1 hour[6]
DP06 (D-Lys-D-Arg-...-D-Lys-D-Phe)All D-amino acids> 24 hours (60% remaining)[6]

The deuteration of the alanine side chain (d3) is not expected to significantly alter the enzymatic stability profile conferred by the D-stereocenter. However, it can offer advantages in pharmacokinetic studies.

Pharmacokinetics and Metabolic Profiling

Deuteration of drug molecules is a strategy employed to alter their metabolic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism by enzymes such as cytochrome P450s.[2] This "kinetic isotope effect" can result in a longer half-life and reduced formation of toxic metabolites.

In the context of this compound versus Fmoc-L-Ala-OH-d3, the primary determinant of proteolytic stability is the D-configuration. The deuteration would be an additional modification to potentially fine-tune the metabolic profile of the peptide, particularly if side-chain oxidation is a relevant metabolic pathway. The d3-label also serves as a valuable tool for quantitative analysis of the peptide and its metabolites in biological matrices using mass spectrometry.

Receptor Binding and Biological Activity

The stereochemistry of amino acids in a peptide is critical for its three-dimensional structure and, consequently, its interaction with biological targets like receptors. Replacing an L-amino acid with a D-amino acid can have several outcomes on receptor binding and biological activity:

  • Reduced or Abolished Activity: If the L-amino acid side chain is crucial for a specific interaction with the receptor, its replacement with a D-enantiomer, which will project the side chain in a different direction, can disrupt this interaction and reduce or eliminate biological activity.

  • Antagonist Activity: In some cases, the D-amino acid-containing peptide may still bind to the receptor but fail to elicit the conformational changes required for activation, thereby acting as a receptor antagonist.

  • Retained or Enhanced Activity: For some peptides, the incorporation of a D-amino acid can lock the peptide into a bioactive conformation, leading to retained or even enhanced activity, coupled with the benefit of increased stability.

The impact of chirality on bioactivity is highly sequence and target-dependent and must be determined empirically for each peptide.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of peptides containing either this compound or Fmoc-L-Ala-OH-d3.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound or Fmoc-L-Ala-OH-d3 into a peptide sequence follows standard Fmoc-based SPPS protocols.

Materials:

  • Rink Amide or Wang resin

  • This compound or Fmoc-L-Ala-OH-d3

  • Other Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the this compound or Fmoc-L-Ala-OH-d3 (or other Fmoc-amino acid) by dissolving it with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro Enzymatic Stability Assay

Materials:

  • Purified peptide (containing D- or L-Ala-d3)

  • Human serum or specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system

Procedure:

  • Incubation: Dissolve the peptide in PBS to a known concentration. Add human serum or a specific protease solution to initiate the degradation reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the peak area.

  • Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) of the peptide under the assay conditions.

Visualizing the Impact of Chiral Peptides on Signaling Pathways

Peptides often exert their biological effects by binding to G protein-coupled receptors (GPCRs) on the cell surface, initiating a signaling cascade.[7][8][9] A chiral peptide designed as an antagonist can block this signaling pathway. The following diagram illustrates a generic GPCR signaling pathway and the inhibitory action of a D-amino acid-containing peptide antagonist.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endogenous_L_Peptide Endogenous L-Peptide Ligand GPCR GPCR Endogenous_L_Peptide->GPCR Binds and Activates D_Peptide_Antagonist D-Peptide Antagonist D_Peptide_Antagonist->GPCR Binds and Blocks G_Protein G Protein (Inactive) GPCR->G_Protein Activates G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active GDP -> GTP Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector_Enzyme Activates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling and antagonism by a D-peptide.

Conclusion

The choice between this compound and Fmoc-L-Ala-OH-d3 in peptide synthesis has significant consequences for the resulting peptide's therapeutic potential. The incorporation of D-alanine via this compound is a powerful strategy to enhance enzymatic stability, a critical factor for improving the in-vivo half-life of peptide drugs. While this modification can impact receptor binding and biological activity, it opens avenues for the design of long-acting agonists or antagonists. The deuteration of the side chain provides an additional tool for modulating metabolic stability and for use as a tracer in pharmacokinetic studies. The selection of the appropriate chiral, deuterated alanine should be guided by the specific therapeutic goal and validated through empirical testing of the synthesized peptides.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-D-Ala-OH-d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in peptide synthesis and drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-D-Ala-OH-d3, a deuterated, Fmoc-protected amino acid. While generally not classified as a hazardous substance, it is prudent to handle this compound with standard laboratory precautions and to manage its disposal as chemical waste.[1][2]

The presence of a stable, non-radioactive deuterium (B1214612) isotope (d3) does not alter the fundamental chemical properties or associated hazards of the molecule.[1] Therefore, the disposal protocols are dictated by the nature of the Fmoc-amino acid and any accompanying solvents or materials.

Essential Safety and Disposal Information

A summary of key safety and disposal parameters for this compound is provided below. This information is based on data for the non-isotopically labeled equivalent, Fmoc-Ala-OH.

ParameterInformation
GHS Hazard Classification Not classified as a hazardous substance or mixture.[2]
Primary Route of Exposure Inhalation, ingestion, skin and eye contact.
Recommended PPE Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
First Aid Measures - Inhalation: Move to fresh air. - Skin Contact: Wash with soap and water. - Eye Contact: Rinse with plenty of water. - Ingestion: Rinse mouth with water.[3]
Primary Disposal Method Treat as chemical waste through an authorized institutional or commercial handler.[1][4]
Disposal Prohibitions Do not dispose of in regular trash or down the drain.[1][5]

Experimental Protocols for Disposal

Adherence to the following protocols is essential for the safe and compliant disposal of this compound and its associated waste streams.

Protocol 1: Disposal of Unused or Expired Solid this compound

This procedure applies to the pure, solid chemical that is no longer needed.

  • Containerization: Place the solid this compound into a designated, sealable container for solid chemical waste. If possible, use the original manufacturer's container.

  • Labeling: Ensure the container is clearly labeled as "Solid Chemical Waste" and includes the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated chemical waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Protocol 2: Disposal of Contaminated Labware

This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.

  • Segregation: Do not dispose of chemically contaminated items in the regular trash.[1]

  • Containment: Place all contaminated solid waste into a designated container for solid chemical waste, which is typically a pail or drum lined with a heavy-duty chemical waste bag.[1]

  • Labeling: Ensure the container is clearly labeled as "Solid Chemical Waste" and lists the chemical contaminants.[1]

  • Disposal: Once the container is full, seal the bag and container, and arrange for pickup by your authorized chemical waste handler.[1]

Protocol 3: Disposal of Liquid Waste Solutions

This procedure applies to solutions where this compound has been dissolved in a solvent.

  • Waste Characterization: The nature of the solvent is the primary determinant of the disposal route.[1]

  • Hazardous Liquid Waste Collection: If the solvent is hazardous (e.g., DMF, Piperidine), pour the solution into a designated, properly vented, and labeled hazardous liquid waste container. Ensure the container is chemically compatible with all components of the mixture.[1]

  • Non-Hazardous Liquid Waste Collection: If the solvent is non-hazardous (e.g., aqueous buffers), collect it in a container labeled for non-hazardous aqueous chemical waste.[1]

  • Segregation of Deprotection Waste: Waste generated from the removal of the Fmoc protecting group, which typically contains piperidine (B6355638) in a solvent like dimethylformamide (DMF), should be collected in its own dedicated, sealed container. This basic waste stream should not be mixed with acidic waste streams to avoid violent chemical reactions.[5]

  • Labeling: The waste container label must accurately list all chemical constituents and their approximate concentrations.[1]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste area and arrange for disposal via your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid Unused/Expired Solid waste_form->solid Solid labware Contaminated Labware (Gloves, Wipes, etc.) waste_form->labware Solid liquid Liquid Solution waste_form->liquid Liquid solid_proc 1. Place in labeled 'Solid Chemical Waste' container. 2. Store in designated area. 3. Arrange for EHS pickup. solid->solid_proc labware_proc 1. Place in lined 'Solid Chemical Waste' container. 2. List contaminants on label. 3. Arrange for EHS pickup. labware->labware_proc solvent_type Is the solvent hazardous? (e.g., DMF, Piperidine) liquid->solvent_type hazardous_liquid 1. Collect in 'Hazardous Liquid Waste' container. 2. List all components on label. 3. Segregate incompatible waste. 4. Arrange for EHS pickup. solvent_type->hazardous_liquid Yes non_hazardous_liquid 1. Collect in 'Non-Hazardous Aqueous Waste' container. 2. List all components on label. 3. Arrange for EHS pickup. solvent_type->non_hazardous_liquid No

Caption: Disposal workflow for this compound waste streams.

References

Personal protective equipment for handling Fmoc-D-Ala-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-Ala-OH-d3. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid, powdered substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The recommended personal protective equipment is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Safety Glasses/GogglesShould be worn at all times in the laboratory to protect from dust particles.[2][3] Goggles are preferred for enhanced protection against splashes.[2]
Face ShieldRecommended when there is a significant risk of splashing, for instance, when handling solutions of the compound.[2][4]
Hand Disposable GlovesNitrile or latex gloves should be worn to prevent skin contact.[2][5] Use proper glove removal technique to avoid contaminating hands.[1]
Body Laboratory CoatA standard lab coat should be worn to protect skin and clothing from spills and contamination.[2][6]
Respiratory Dust Mask/RespiratorWhile generally not required in a well-ventilated area, a dust mask or an N95 respirator should be used if dust is generated.[1][2]
Footwear Closed-toe ShoesAlways wear closed-toe shoes in the laboratory to protect feet from spills and falling objects.[2][6]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid to minimize inhalation of dust.[1]

  • Avoid Dust Formation: Take care to avoid generating dust during handling.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]

Storage:

  • Container: Keep the container tightly closed and store in a dry, cool place.[8]

  • Incompatible Materials: Store away from strong oxidizing agents.[1]

Disposal Plan

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1][7]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_setup Set up in a Ventilated Area (Fume Hood) prep_ppe->prep_setup handling_weigh Carefully Weigh Solid (Minimize Dust) prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve reaction_run Perform Experimental Procedure handling_dissolve->reaction_run cleanup_decon Decontaminate Glassware & Surfaces reaction_run->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。